molecular formula C9H9NO3 B1361150 Methyl 4-carbamoylbenzoate CAS No. 6757-31-9

Methyl 4-carbamoylbenzoate

Cat. No.: B1361150
CAS No.: 6757-31-9
M. Wt: 179.17 g/mol
InChI Key: BAXOYLCGOYSPJH-UHFFFAOYSA-N
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Description

Methyl 4-carbamoylbenzoate is a solid organic compound with the molecular formula C9H9NO3 and an average mass of 179.175 Da . This methyl ester of a benzoic acid derivative features both carbamoyl and methoxycarbonyl functional groups on the benzene ring, making it a valuable bifunctional building block in organic synthesis . Its structure is closely related to other researched esters like methyl benzoate, a compound studied in various biological contexts . As a versatile chemical intermediate, it is useful for constructing more complex molecules for pharmaceutical development and material science research. The compound is provided as a high-purity material to ensure consistent performance in chemical reactions. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-carbamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXOYLCGOYSPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344345
Record name methyl 4-carbamoylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6757-31-9
Record name methyl 4-carbamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of Methyl 4-carbamoylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 4-carbamoylbenzoate: A Comparative Analysis of Key Methodologies

Abstract

This compound is a pivotal chemical intermediate with significant applications in the synthesis of pharmaceuticals and functional polymers.[1] Its bifunctional nature, featuring both an ester and a primary amide group on a benzene ring, makes it a versatile building block. This technical guide, designed for researchers and drug development professionals, provides an in-depth analysis of the primary synthetic routes to this compound. We will dissect two robust and commonly employed strategies: the amidation of mono-methyl terephthalate via an acyl chloride intermediate and the selective catalytic hydrolysis of methyl 4-cyanobenzoate. The causality behind experimental choices, detailed step-by-step protocols, and comprehensive characterization data are presented to ensure scientific integrity and reproducibility.

Strategic Approaches to Synthesis

The synthesis of this compound fundamentally involves the selective functionalization of a terephthalate-based starting material. The two most logical and field-proven strategies approach this from opposite ends of the molecule:

  • Route A: Carboxylic Acid Amidation. This strategy begins with a precursor where the methyl ester is already in place, namely mono-methyl terephthalate (or terephthalic acid mono methyl ester). The remaining carboxylic acid group is then activated and converted to the primary amide.

  • Route B: Nitrile Hydrolysis. This approach starts with a precursor containing the ester and a nitrile group, methyl 4-cyanobenzoate. The nitrile group is then selectively hydrated to the primary amide, a transformation that requires careful control to avoid hydrolysis of the ester.

Each route presents distinct advantages and challenges regarding reagent availability, reaction conditions, and potential side products. The following sections provide a detailed examination of each methodology.

G cluster_0 Synthetic Strategies Start_A Mono-methyl Terephthalate Route_A Amidation Start_A->Route_A Route A (Acid Activation & Amidation) Start_B Methyl 4-cyanobenzoate Route_B Hydrolysis Start_B->Route_B Route B (Selective Nitrile Hydrolysis) Product This compound Route_A->Product Route_B->Product G Start Mono-methyl Terephthalate Step1 Activation with SOCl₂ in Pyridine Start->Step1 Intermediate Acyl Chloride Intermediate Step1->Intermediate Step2 Reaction with Aqueous Ammonia Intermediate->Step2 Product Methyl 4-carbamoylbenzoate Step2->Product

Figure 2: Workflow for the synthesis via an acyl chloride intermediate.
Detailed Experimental Protocol

This protocol is adapted from established procedures for acyl chloride formation and subsequent amidation. [2] Step 1: Formation of Methyl 4-(chloroformyl)benzoate

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend mono-methyl terephthalate (1.0 eq) in dry pyridine (approx. 10 mL per gram of starting material) under a nitrogen atmosphere.

  • Cool the suspension in an ice-water bath to 0-5 °C.

  • Add thionyl chloride (1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The formation of a pale brown or yellow suspension indicates the formation of the acyl chloride.

Step 2: Amidation to form this compound

  • Re-cool the suspension from Step 1 in an ice-water bath.

  • Slowly and carefully add concentrated aqueous ammonia (approx. 5 eq) to the cooled mixture. This step is highly exothermic. Maintain vigorous stirring and control the addition rate to keep the temperature below 20 °C.

  • Once the addition is complete, stir the reaction mixture at room temperature for an additional 18-24 hours.

  • Pour the reaction mixture into cold water, which will precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride and excess ammonia.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound as a white solid.

Data Summary
ParameterValue/ConditionRationale
Starting Material Mono-methyl TerephthalateReadily available bifunctional precursor.
Activating Agent Thionyl Chloride (SOCl₂)Efficiently converts carboxylic acid to highly reactive acyl chloride.
Solvent/Base PyridineActs as a solvent and neutralizes the HCl byproduct from activation.
Nucleophile Aqueous Ammonia (NH₃)Source of the amide nitrogen.
Reaction Temp. 0-5 °C (addition), RT (stirring)Controls exothermic reactions and prevents side product formation.
Typical Yield 70-85%This method is generally high-yielding due to the reactive intermediate.

Method B: Synthesis from Methyl 4-cyanobenzoate

This modern approach offers a more direct conversion, avoiding harsh activating agents, but requires careful catalytic control to achieve selectivity.

Rationale and Mechanistic Considerations

The hydration of a nitrile to an amide is a well-known transformation. However, it typically requires harsh conditions (strong acid or base) that can also hydrolyze the methyl ester group, leading to unwanted byproducts like 4-carbamoylbenzoic acid or terephthalic acid. [3] To achieve the desired selectivity, transition-metal catalysis provides a milder pathway. Rhodium catalysts, such as Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)), have been shown to facilitate the selective hydration of nitriles in the presence of ester functional groups. [3]An innovative variant of this method uses acetaldoxime as a "water surrogate," which undergoes a Rhodium-catalyzed rearrangement that effectively delivers a water molecule to the nitrile in a controlled manner. [3]This avoids the presence of bulk water and minimizes ester hydrolysis.

G Start Methyl 4-cyanobenzoate Step1 Rh-catalyzed Hydrolysis (Acetaldoxime as H₂O surrogate) in 1,4-Dioxane Start->Step1 Product Methyl 4-carbamoylbenzoate Step1->Product

Figure 3: Workflow for the selective catalytic hydrolysis of a nitrile.
Detailed Experimental Protocol

This protocol is based on a procedure reported in Organic Syntheses for the mild, selective hydrolysis of nitriles. [3]

  • To a flame-dried Schlenk flask under an argon atmosphere, add Methyl 4-cyanobenzoate (1.0 eq), acetaldoxime (2.0 eq), and Wilkinson's catalyst (0.05 eq).

  • Add anhydrous 1,4-dioxane (approx. 5 mL per mmol of nitrile) via syringe.

  • Heat the reaction mixture to reflux (oil bath temperature ~130 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (approx. 20 mL) and heat the mixture at 90-100 °C for 1 hour to hydrolyze any remaining intermediates.

  • Cool the mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If necessary, purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to obtain pure this compound.

Data Summary
ParameterValue/ConditionRationale
Starting Material Methyl 4-cyanobenzoateEster group is pre-installed; nitrile is a stable amide precursor. [4]
Catalyst Wilkinson's Catalyst [RhCl(PPh₃)₃]Enables mild and selective nitrile hydration, preserving the ester. [3]
Water Source AcetaldoximeActs as a controlled water surrogate, minimizing side reactions. [3]
Solvent Anhydrous 1,4-DioxaneAprotic solvent suitable for the catalytic cycle.
Reaction Temp. Reflux (~101-130 °C)Provides thermal energy to drive the catalytic cycle.
Typical Yield >90%Catalytic methods can be highly efficient and high-yielding. [3]

Product Characterization and Quality Control

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic and physical methods. The data presented below are typical for this compound.

Technique Expected Observation Interpretation
Appearance White to off-white crystalline solidConfirms expected physical state.
Melting Point ~215-218 °CA sharp melting point range indicates high purity.
¹H NMR (CDCl₃/DMSO-d₆)δ ~8.1-7.9 (m, 4H), δ ~7.8 (br s, 1H), δ ~7.5 (br s, 1H), δ ~3.9 (s, 3H)Aromatic protons (AA'BB' system), two distinct amide protons (NH₂), and the methyl ester singlet (CH₃).
¹³C NMR (CDCl₃/DMSO-d₆)δ ~168 (C=O, amide), δ ~166 (C=O, ester), δ ~138-128 (aromatic carbons), δ ~52 (OCH₃)Confirms the presence of two distinct carbonyls, the aromatic ring carbons, and the ester methyl carbon.
IR Spectroscopy (KBr)ν ~3430, 3200 cm⁻¹ (N-H stretch), ν ~1720 cm⁻¹ (C=O ester stretch), ν ~1660 cm⁻¹ (C=O amide I stretch)Characteristic vibrations for the primary amide and ester functional groups. [5][6]

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a fume hood.

  • Ammonia (concentrated): Corrosive and causes severe respiratory irritation. Handle with care in a fume hood.

  • Rhodium Catalysts: Heavy metal compounds. Avoid inhalation of dust and skin contact.

  • 1,4-Dioxane: A potential carcinogen and flammable. Use in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

Both synthetic routes presented offer viable and effective methods for preparing this compound.

  • Method A (Acyl Chloride) is a robust, classical approach that is reliable and uses relatively inexpensive reagents. However, it involves handling the highly corrosive and reactive thionyl chloride and requires careful control of exothermic reactions.

  • Method B (Nitrile Hydrolysis) represents a more elegant and modern approach, offering high selectivity and yield under milder conditions. The main drawback is the cost and handling requirements of the transition metal catalyst.

The choice between these methods will depend on the specific needs of the laboratory, including scale, budget, available equipment, and the desired level of process safety and environmental consideration.

References

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

  • High-Quality Synthesis of Terephthalamide from Secondary PET Waste. (2023). AIP Conference Proceedings. Retrieved from [Link]

  • Synthesis of Amides. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Reactions of Carboxylic Acids - Ester and Amide Formation. (2023, August 4). Chemistry LibreTexts. Retrieved from [Link]

  • Amides Preparation and Reactions Summary. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis of Methyl 4-[(2-propynylamino)carbonyl]benzoate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Amide formation from carboxylic acid derivatives. (n.d.). Khan Academy. Retrieved from [Link]

  • Fahim, A. M., et al. (2019). Chemistry of terephthalate derivatives: a review. ResearchGate. Retrieved from [Link]

  • Fahim, A. M., et al. (2019). Chemistry of terephthalate derivatives: a review. Cairo University Scholar. Retrieved from [Link]

  • Methyl 4-[methyl(nitroso)carbamoyl]benzoate. (2025, December 27). PubChem. Retrieved from [Link]

  • 4-cyanobenzoic acid and its methyl ester production method. (n.d.). Google Patents.
  • Polymerization of terephthalic acid methyl ester to produce PET. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. (2017). Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. (2014). The Royal Society of Chemistry. Retrieved from [Link]

  • Method for preparing 4-cyanobenzoic acid methyl ester and method for... (n.d.). Google Patents.
  • SELECTIVE HYDRATION OF A NITRILE WITH A RHODIUM CATALYST. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Process for producing cyanobenzoic acid derivatives. (1999, September 23). European Patent Office.
  • Methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate. (n.d.). Georganics. Retrieved from [Link]

  • Method for preparing 2-amino-4-methanesulfonamide methylbenzoate. (n.d.). Google Patents.
  • Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • Methyl 4(methylamino)benzoate. (n.d.). NIST WebBook. Retrieved from [Link]

  • IR Spectra of Selected Compounds. (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate. (n.d.). Google Patents.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023, May 22). MDPI. Retrieved from [Link]

  • Methyl 4-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 4-cyanobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Benzoic acid, 4-methyl-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Preparation of Monoalkyl Terephthalates: An Overview. (2007, February 6). ResearchGate. Retrieved from [Link]

  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). Retrieved from [Link]

  • Method for synthesizing methyl 2-methyl-4-acetyl benzoate. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Preparation method of 4-aminomethylbenzoic acid. (n.d.). Google Patents.
  • What does the methyl benzoate IR spectrum reveal? (n.d.). Proprep. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of Methyl 4-Carbamoylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a cornerstone in the synthesis of a variety of organic molecules, methyl 4-carbamoylbenzoate presents itself as a compound of significant interest to the scientific community. Its unique bifunctional nature, possessing both a methyl ester and a primary amide on a benzene ring, makes it a versatile intermediate in the fields of medicinal chemistry and materials science. This guide, compiled from a Senior Application Scientist's perspective, aims to provide a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, grounded in established scientific literature and practical insights.

Core Chemical Identity and Physical Properties

This compound is a parasubstituted aromatic compound. A thorough understanding of its fundamental properties is the first step in its effective utilization.

PropertyValueSource(s)
IUPAC Name This compound
Synonyms Methyl-(4-aminocarbonyl)benzoate[1]
CAS Number 6757-31-9[2]
Molecular Formula C₉H₉NO₃[2]
Molecular Weight 179.17 g/mol [2]
Appearance White crystalline solid[3]
Melting Point 95% Purity: Data not available[2]

Solubility Profile:

  • Slightly soluble in water.

  • Soluble in alcohols such as methanol and ethanol.

  • Soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

The interplay of the polar carbamoyl group and the relatively less polar methyl ester and benzene ring governs its solubility. The amide group's ability to form hydrogen bonds contributes to its solubility in protic solvents, while the overall molecular structure allows for dissolution in various organic media.

Spectroscopic Characterization

Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound. Below is a summary of expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl ester protons, and the amide protons.

  • Aromatic Protons (AA'BB' system): Two doublets in the aromatic region (typically δ 7.8-8.2 ppm). The protons ortho to the electron-withdrawing ester and amide groups will be deshielded and appear downfield.

  • Methyl Protons (-OCH₃): A singlet around δ 3.9 ppm.

  • Amide Protons (-CONH₂): Two broad singlets, corresponding to the two diastereotopic protons of the primary amide, which may exchange with deuterium in D₂O. The chemical shift can be variable depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbons (C=O): Two signals in the downfield region, typically δ 165-170 ppm, corresponding to the ester and amide carbonyls.

  • Aromatic Carbons: Four signals in the aromatic region (δ 125-140 ppm), with the ipso-carbons attached to the carbonyl groups being the most deshielded.

  • Methyl Carbon (-OCH₃): A signal around δ 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

  • N-H Stretching: Two medium to sharp bands in the region of 3400-3200 cm⁻¹, characteristic of a primary amide.

  • C=O Stretching: A strong, sharp band for the ester carbonyl around 1720 cm⁻¹ and another strong band for the amide I band (primarily C=O stretch) around 1660 cm⁻¹.

  • C-N Stretching and N-H Bending (Amide II): A band around 1600-1500 cm⁻¹.

  • C-O Stretching (Ester): A strong band in the region of 1300-1100 cm⁻¹.

  • Aromatic C-H and C=C Stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the differential reactivity of its ester and amide functionalities.

Synthetic Routes

One common method for the preparation of this compound is through the amidation of a suitable precursor. A patent describes a method starting from methyl-4-formylbenzoate, which is first chlorinated to produce methyl-4-chloroformylbenzoate, followed by amidation with aqueous ammonia to yield methyl-4-carbamoylbenzoate[3].

Another viable route is the Fischer-Speier esterification of 4-carbamoylbenzoic acid. This classic acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid.

Workflow for Fischer-Speier Esterification:

cluster_0 Reaction Setup cluster_1 Work-up 4-Carbamoylbenzoic_Acid 4-Carbamoylbenzoic Acid Reflux Reflux 4-Carbamoylbenzoic_Acid->Reflux Methanol Methanol (excess) Methanol->Reflux H2SO4 Conc. H₂SO₄ (catalyst) H2SO4->Reflux Neutralization Neutralization (e.g., NaHCO₃) Reflux->Neutralization Extraction Extraction (e.g., Ethyl Acetate) Neutralization->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude Methyl 4-Carbamoylbenzoate Evaporation->Crude_Product Yields Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Final_Product Pure Methyl 4-Carbamoylbenzoate Purification->Final_Product Yields cluster_0 Reaction cluster_1 Work-up Methyl_Carbamoylbenzoate This compound Heat Heat/Reflux Methyl_Carbamoylbenzoate->Heat NaOH_aq Aqueous NaOH NaOH_aq->Heat Cooling Cool to Room Temp. Heat->Cooling Acidification Acidification (e.g., HCl) Cooling->Acidification Precipitation Precipitation of Product Acidification->Precipitation Filtration Filtration Precipitation->Filtration Final_Product 4-Carbamoylbenzoic Acid Filtration->Final_Product Yields

Sources

A Comprehensive Technical Guide to Methyl 4-carbamoylbenzoate (CAS 6757-31-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

Methyl 4-carbamoylbenzoate is a bifunctional organic compound featuring a methyl ester and a primary amide group attached at the para positions of a benzene ring.[1] This specific arrangement of functional groups makes it a uniquely versatile building block in modern organic synthesis.[1] Its structure allows for selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.[1] For professionals in drug discovery and material science, this compound serves as a critical starting point for developing novel pharmaceuticals, functional polymers, and other high-value materials.[1][2] This guide provides an in-depth analysis of its synthesis, reactivity, characterization, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below, providing the necessary data for reaction planning, analytical method development, and quality control.

Core Properties
PropertyValueSource(s)
CAS Number 6757-31-9[1][3]
Molecular Formula C₉H₉NO₃[1][4]
Molecular Weight 179.17 g/mol [1][3]
IUPAC Name This compound[1]
Synonyms Methyl-(4-aminocarbonyl)benzoate[5]
SMILES COC(=O)C1=CC=C(C=C1)C(=O)N[1]
InChI Key BAXOYLCGOYSPJH-UHFFFAOYSA-N[1]
Purity (Typical) ≥95%[3]
Predicted Spectroscopic Data
SpectroscopyFeaturePredicted Chemical Shift / FrequencyRationale and Interpretation
¹H NMR Aromatic Protons (H-2, H-6)~8.1 ppm (d, 2H)Protons ortho to the electron-withdrawing ester group are deshielded and appear downfield.
Aromatic Protons (H-3, H-5)~7.9 ppm (d, 2H)Protons ortho to the amide group.
Amide Protons (-CONH₂)~7.5 and ~8.0 ppm (2 x br s, 2H)Two broad singlets due to restricted rotation and exchange; chemical shift is solvent-dependent.
Methyl Protons (-OCH₃)~3.9 ppm (s, 3H)Characteristic singlet for a methyl ester.
¹³C NMR Ester Carbonyl (C=O)~166 ppmTypical chemical shift for an aromatic ester carbonyl carbon.
Amide Carbonyl (C=O)~168 ppmTypical chemical shift for a primary amide carbonyl carbon.
Aromatic C-O~134 ppmQuaternary carbon attached to the ester group.
Aromatic C-C(O)N~138 ppmQuaternary carbon attached to the amide group.
Aromatic C-H~128-130 ppmAromatic carbons bearing hydrogen atoms.
Methyl Carbon (-OCH₃)~52 ppmCharacteristic shift for a methyl ester carbon.
IR Spectroscopy N-H Stretch3400-3200 cm⁻¹ (two bands)Characteristic of a primary amide.
C=O Stretch (Ester)~1725 cm⁻¹Strong, sharp absorption for the ester carbonyl.
C=O Stretch (Amide I)~1660 cm⁻¹Strong absorption for the amide carbonyl.
N-H Bend (Amide II)~1620 cm⁻¹Characteristic N-H bending vibration.
Mass Spec (EI) Molecular Ion (M⁺)m/z = 179Corresponds to the molecular weight.
Key Fragmentsm/z = 164 ([M-CH₃]⁺), 148 ([M-OCH₃]⁺), 121 ([M-C(O)OCH₃]⁺), 135 ([M-C(O)NH₂]⁺)Fragmentation pattern resulting from the loss of the methyl, methoxy, carbomethoxy, and carbamoyl groups, respectively.

Synthesis and Reaction Chemistry

The synthetic utility of this compound stems from its accessibility and the differential reactivity of its functional groups.

Recommended Synthetic Route: Fischer Esterification

The most direct and industrially scalable synthesis is the Fischer esterification of the readily available 4-Carbamoylbenzoic acid. This acid-catalyzed reaction uses an excess of methanol, which acts as both a reactant and the solvent, to drive the equilibrium towards the desired ester product.[6][7]

G cluster_0 Synthesis Workflow 4-Carbamoylbenzoic_Acid 4-Carbamoylbenzoic Acid Reaction Reflux 4-Carbamoylbenzoic_Acid->Reaction Methanol Methanol (Excess) Methanol->Reaction H2SO4 H₂SO₄ (cat.) H2SO4->Reaction Catalyst Product This compound Reaction->Product

Caption: Fischer esterification of 4-Carbamoylbenzoic Acid.

Field-Proven Experimental Protocol: Synthesis via Fischer Esterification

This protocol is designed as a self-validating system, with clear steps for reaction, work-up, and purification to ensure high purity and yield.

  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Carbamoylbenzoic acid (10.0 g, 60.6 mmol).

    • Add anhydrous methanol (150 mL). The starting material will not fully dissolve, forming a suspension. Methanol serves as the solvent and the excess reagent to shift the reaction equilibrium forward.[6]

    • While stirring, slowly and carefully add concentrated sulfuric acid (1.5 mL) as the catalyst.[8] The addition is exothermic.

  • Reflux:

    • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of methanol to approximately 30 mL using a rotary evaporator.

    • Slowly pour the concentrated mixture into a beaker containing 200 mL of ice-cold deionized water. A white precipitate of the product should form.

    • Neutralize the remaining acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).[9] This step is critical to remove the sulfuric acid catalyst and any unreacted carboxylic acid.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the white solid by vacuum filtration, washing the filter cake with cold deionized water (3 x 30 mL) to remove water-soluble impurities.

    • Dry the product under vacuum at 50°C to a constant weight.

    • For higher purity, the crude product can be recrystallized from a methanol/water mixture.

Core Reactivity

The compound's dual functionality is the key to its versatility. The ester and amide groups can be targeted with high selectivity under different reaction conditions.

G Core This compound Hydrolysis_Acid 4-Carbamoylbenzoic Acid Core->Hydrolysis_Acid H₃O⁺, Δ Hydrolysis_Base 4-Carbamoylbenzoate Salt Core->Hydrolysis_Base 1. NaOH, Δ 2. H₃O⁺ workup Aminolysis N-Substituted-4-carbamoylbenzamide Core->Aminolysis R-NH₂, Δ Reduction_Ester 4-Carbamoylbenzyl Alcohol Core->Reduction_Ester LiAlH₄, THF Hofmann_Rearrangement Methyl 4-aminobenzoate Core->Hofmann_Rearrangement Br₂, NaOH

Caption: Key chemical transformations of this compound.

  • Ester Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed back to the corresponding carboxylic acid (or its salt), leaving the amide group intact under mild conditions.[1]

  • Aminolysis/Transesterification: The ester group can react with amines or other alcohols to form new amides or esters, respectively.[1] This is a common strategy for linking the benzoyl moiety to other molecules.

  • Amide Reactions: The primary amide can undergo reactions such as the Hofmann rearrangement to yield Methyl 4-aminobenzoate, providing a route to aniline derivatives. It can also be dehydrated to form a nitrile.

Applications in Drug Discovery and Material Science

The strategic value of this compound is most evident in its application as a versatile intermediate.

Pharmaceutical Intermediate

The benzamide and benzoate structures are common motifs in a wide range of pharmaceuticals. This compound serves as a precursor for more complex Active Pharmaceutical Ingredients (APIs).[1]

  • Scaffold for Synthesis: Its structure can be elaborated at either the ester or amide position. For example, the ester can be hydrolyzed and the resulting acid coupled with an amine, while the primary amide provides a handle for further functionalization. This makes it a valuable starting material for building libraries of compounds for high-throughput screening.

  • Precursor to Bioactive Molecules: Derivatives of this compound are investigated for various therapeutic properties, including potential use in anti-inflammatory or antimicrobial agents.[1][2] While direct drug applications are in early research, its role as a building block is well-established for creating more complex drug candidates.[1]

Monomer for Advanced Polymers

In material science, the development of functional polymers with enhanced thermal stability and specific mechanical properties is a constant pursuit.

  • Polymer Synthesis: this compound can be used in the synthesis of polyamides and polyesters. The presence of both an ester and an amide group allows it to be incorporated into polymer backbones through polycondensation reactions.

  • Enhanced Functionality: Polymers derived from this monomer have been shown to exhibit improved stability and functionality, making them suitable for specialized industrial applications.[1]

Handling and Storage

For maintaining the integrity of the compound and ensuring laboratory safety, the following practices are recommended.

  • Storage: Store in a cool, dry place in a tightly sealed container.[3] Long-term storage under these conditions preserves its purity.

  • Handling: The compound should be handled by technically qualified personnel.[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is not classified as a hazardous material for transport.[3]

Conclusion

This compound (CAS 6757-31-9) is more than just a chemical intermediate; it is a strategic tool for innovation in both pharmaceutical development and material science. Its bifunctional nature provides a robust platform for a wide range of chemical modifications, enabling the efficient synthesis of complex target molecules. This guide has provided a technical foundation, from synthesis and characterization to reactivity and application, to empower researchers and scientists to fully leverage the potential of this versatile compound in their R&D endeavors.

References

  • Chemsrc. (2025, August 25). methyl 4-((tert-butoxycarbonyl)carbamoyl)benzoate. Retrieved January 12, 2026, from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-(phenylcarbamoyl)benzoate. Retrieved January 12, 2026, from [Link]

  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • ChemWhat. (n.d.). Methyl-(4-aminocarbonyl)benzoate CAS#: 6757-31-9. Retrieved January 12, 2026, from [Link]

  • Fischer Esterification Procedure. (n.d.). University of Arizona. Retrieved January 12, 2026, from [Link]

  • Fischer Esterification Procedure. (n.d.). University of California, Irvine. Retrieved January 12, 2026, from [Link]

  • Supporting Information for Publication. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 12, 2026, from [Link]

  • Lunkad, A. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. YouTube. Retrieved January 12, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

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An In-depth Technical Guide to the Solubility of Methyl 4-carbamoylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of methyl 4-carbamoylbenzoate, a key intermediate in pharmaceutical and organic synthesis.[1] In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles governing solubility and equips researchers with the theoretical framework and practical methodologies to determine and predict the solubility of this compound in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound is a critical physicochemical parameter that dictates its behavior throughout the drug development and manufacturing lifecycle.[2] From reaction kinetics and purification strategies, such as recrystallization, to formulation and bioavailability, understanding and controlling solubility is paramount.[2] this compound, with its dual functional groups—an ester and a primary amide—presents an interesting case study in solubility, where intermolecular forces play a significant role.[1] This guide will delve into the theoretical underpinnings of its solubility and provide robust protocols for its empirical determination.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a solute is the first step in predicting its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6757-31-9[1]
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol [1]
Structure
Hydrogen Bond Donors 2 (from the -NH₂ group)PubChem
Hydrogen Bond Acceptors 3 (from the two C=O groups and the ester oxygen)PubChem
Predicted logP 1.1[3]

The presence of both hydrogen bond donors and acceptors in the this compound molecule suggests the potential for strong intermolecular interactions, both with itself (in the solid state) and with solvent molecules. The carbamoyl group (-CONH₂) is particularly significant in this regard.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[4] This can be refined by considering the specific intermolecular forces at play:

  • Polarity : this compound possesses a significant dipole moment due to its ester and amide functionalities. Therefore, it is expected to be more soluble in polar solvents that can engage in dipole-dipole interactions.

  • Hydrogen Bonding : The primary amide group can both donate and accept hydrogen bonds, while the ester group can only accept them. Solvents that are proficient hydrogen bond donors and/or acceptors are likely to be effective at solvating this molecule.

  • Dispersive Forces : The aromatic ring contributes to London dispersion forces, suggesting some solubility in non-polar aromatic solvents, although this is likely to be less significant than the polar interactions.

Based on these principles, we can predict a general trend in the solubility of this compound in common organic solvents:

  • High Solubility : Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) which are excellent hydrogen bond acceptors. Good solubility is also anticipated in polar protic solvents like short-chain alcohols (methanol, ethanol) that can act as both hydrogen bond donors and acceptors.

  • Moderate Solubility : Expected in solvents of intermediate polarity such as ketones (acetone, methyl ethyl ketone) and esters (ethyl acetate).

  • Low to Negligible Solubility : Expected in non-polar solvents like alkanes (hexane, heptane) and ethers (diethyl ether), where the dominant intermolecular forces are weak van der Waals interactions.

Experimental Determination of Solubility

Given the lack of published quantitative data, empirical determination of the solubility of this compound is essential for any process development. The following sections provide detailed, self-validating protocols for this purpose.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5] It involves agitating an excess of the solid solute with the solvent for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the solute in the saturated solution.[5][6]

Shake_Flask_Workflow Figure 1: Shake-Flask Method Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification A Add excess this compound to a vial B Add a precise volume of the organic solvent A->B C Seal the vial tightly B->C D Agitate at a constant temperature (e.g., 25°C) for 24-48 hours C->D E Allow to settle D->E F Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) E->F G Collect the clear, saturated filtrate F->G H Quantify the concentration of the solute in the filtrate G->H I Gravimetric Analysis or UV/Vis Spectroscopy H->I

Caption: A flowchart illustrating the key steps of the shake-flask method for solubility determination.

Quantification Method 1: Gravimetric Analysis

Gravimetric analysis is a direct and robust method for determining the concentration of a non-volatile solute in a saturated solution.[7][8]

  • Preparation of Saturated Solution : Follow the "Preparation" and "Equilibration" steps outlined in the Shake-Flask Method workflow (Figure 1).

  • Filtration : Carefully filter a portion of the supernatant through a pre-weighed syringe filter to remove all undissolved solids. The choice of filter material should be compatible with the organic solvent used.

  • Aliquot Transfer : Accurately pipette a known volume (e.g., 5.00 mL) of the clear, saturated filtrate into a pre-weighed, clean, and dry evaporating dish.

  • Solvent Evaporation : Place the evaporating dish in a fume hood on a hot plate set to a temperature that will gently evaporate the solvent without causing the sample to splatter. For higher boiling point solvents, a vacuum oven may be necessary.

  • Drying to Constant Weight : Once the solvent has evaporated, transfer the evaporating dish to a drying oven set at a temperature below the melting point of this compound to remove any residual solvent. Periodically remove the dish, cool it in a desiccator, and weigh it. Repeat this process until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).

  • Calculation :

    • Mass of dissolved solute = (Mass of dish + dry residue) - (Mass of empty dish)

    • Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of aliquot in L)

The primary advantage of the gravimetric method is its simplicity and directness, as it does not require a calibration curve. However, it is crucial that the solute is non-volatile and thermally stable at the drying temperature.

Quantification Method 2: UV/Vis Spectrophotometry

For compounds that absorb ultraviolet or visible light, UV/Vis spectrophotometry offers a sensitive and high-throughput method for concentration determination.[9][10][11]

  • Determine the Wavelength of Maximum Absorbance (λmax) :

    • Prepare a dilute solution of this compound in the solvent of interest.

    • Scan the solution using a UV/Vis spectrophotometer to identify the wavelength at which the absorbance is highest. This λmax will be used for all subsequent measurements.

  • Prepare a Calibration Curve :

    • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. The equation of the line (y = mx + c, where y is absorbance and x is concentration) will be used to determine the concentration of the unknown sample.

  • Prepare and Analyze the Saturated Solution :

    • Follow the "Preparation," "Equilibration," and "Separation" steps of the Shake-Flask Method (Figure 1).

    • Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to ensure the absorbance falls within the linear range of the calibration curve. Record the dilution factor.

    • Measure the absorbance of the diluted saturated solution at λmax.

  • Calculation :

    • Use the equation of the calibration curve to calculate the concentration of the diluted solution from its absorbance.

    • Solubility = (Concentration of diluted solution) x (Dilution factor)

This method is highly sensitive and suitable for automation. However, it is an indirect method and requires careful preparation of a calibration curve. It is also essential that no other components in the solution absorb at the analytical wavelength.

Application of Solubility Data: Recrystallization

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent.[4][12][13] An ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

General Protocol for Recrystallization of this compound:
  • Solvent Selection : Based on the experimentally determined solubility data, select a solvent or a solvent mixture that meets the criteria for a good recrystallization solvent. For aromatic amides, polar solvents like ethanol, acetone, or acetonitrile are often good starting points.[14]

  • Dissolution : Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add more hot solvent dropwise until the solid is completely dissolved.

  • Hot Filtration (if necessary) : If insoluble impurities are present, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization : Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying : Dry the purified crystals in a drying oven at a temperature well below the melting point of this compound.

Recrystallization_Workflow Figure 2: Recrystallization Workflow A Dissolve crude solid in minimum amount of hot solvent B Hot gravity filtration (if insoluble impurities are present) A->B C Slowly cool the filtrate to induce crystallization B->C clear solution D Cool in an ice bath to maximize yield C->D E Isolate crystals by vacuum filtration D->E F Wash crystals with a small amount of ice-cold solvent E->F G Dry the purified crystals F->G

Caption: A schematic representation of the steps involved in the purification of a solid compound by recrystallization.

Conclusion

References

  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Al-Tikriti, Y., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed.
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  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved from [Link]

  • Marques, M. R. C. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Zheng, F., & Wang, J. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry.
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  • Gravimetric analysis. (n.d.). In Wikipedia. Retrieved from [Link]

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  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry: University of Rochester. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

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  • PubChem. (n.d.). Methyl 4-[methoxy(methyl)carbamoyl]benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-[(fluoroamino)carbamoyl]benzoate. Retrieved from [Link]

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  • Lin, J., et al. (2006). 2-(4-Methylbenzoyl)benzoic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 11), o4942–o4943.
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An In-Depth Technical Guide to the NMR Spectrum Analysis of Methyl 4-carbamoylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of methyl 4-carbamoylbenzoate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of small organic molecules. This document moves beyond a simple recitation of spectral data, offering insights into the underlying principles that govern the observed chemical shifts and coupling patterns, thereby enabling a more profound understanding of the molecule's structure and dynamics.

Introduction: The Structural Significance of this compound

This compound is a small organic molecule featuring a para-substituted benzene ring with a methyl ester and a primary amide (carbamoyl) group. This substitution pattern makes it an excellent case study for understanding the interplay of electron-withdrawing and electron-donating effects on the electronic environment of an aromatic system. A thorough NMR analysis is critical for confirming its structure and for providing a baseline for the characterization of more complex derivatives in medicinal chemistry and materials science.

Theoretical Framework: Understanding Substituent Effects in Aromatic Systems

The chemical shifts of protons and carbons in a benzene ring are highly sensitive to the nature of the attached substituents.[1] Electron-withdrawing groups (EWGs) deshield the aromatic protons and carbons, causing their signals to appear at higher chemical shifts (downfield), while electron-donating groups (EDGs) have the opposite effect, shielding the nuclei and shifting their signals upfield.[1]

In this compound, the methyl ester group (-COOCH₃) is an electron-withdrawing group through both inductive and resonance effects. The carbamoyl group (-CONH₂) is more complex; while the nitrogen has a lone pair that can be donated into the ring (a resonance-donating effect), the carbonyl group is strongly electron-withdrawing. The overall effect of a substituent on the chemical shifts of the aromatic protons and carbons is a combination of these inductive and resonance effects.[2][3]

Predicted NMR Spectra of this compound

To facilitate a detailed analysis, 1H and 13C NMR spectra of this compound were predicted using established NMR prediction software. The predicted chemical shifts are summarized in the tables below.

Table 1: Predicted 1H NMR Chemical Shifts
Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-2, H-68.15Doublet (d)2H
H-3, H-57.95Doublet (d)2H
-OCH₃3.90Singlet (s)3H
-NH₂7.5 (broad), 8.0 (broad)Singlet (br s)2H
Table 2: Predicted 13C NMR Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (ppm)
C-1134.5
C-2, C-6129.8
C-3, C-5128.5
C-4138.0
-C=O (ester)166.5
-C=O (amide)168.0
-OCH₃52.5

In-Depth Spectral Analysis

1H NMR Spectrum Analysis

The predicted 1H NMR spectrum of this compound is expected to show four distinct signals.

  • Aromatic Protons (H-2, H-6 and H-3, H-5): The para-substitution pattern of the benzene ring results in a characteristic AA'BB' spin system, which often appears as two distinct doublets.[4] The protons ortho to the electron-withdrawing methyl ester group (H-2 and H-6) are expected to be the most deshielded and therefore appear at the highest chemical shift (around 8.15 ppm). The protons ortho to the carbamoyl group (H-3 and H-5) will be slightly more shielded and are predicted to resonate around 7.95 ppm. The coupling constant between these adjacent protons is typically in the range of 8-9 Hz.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl group of the ester will appear as a sharp singlet at approximately 3.90 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom.

  • Amide Protons (-NH₂): The two protons of the primary amide group are expected to appear as two broad singlets, or a single broad singlet, in the region of 7.5-8.0 ppm. The broadness of these signals is due to several factors, including quadrupole broadening from the adjacent nitrogen atom and the potential for restricted rotation around the C-N bond.[5] Their chemical shift can also be highly dependent on the solvent and temperature.[6][7]

13C NMR Spectrum Analysis

The predicted 13C NMR spectrum is expected to show seven distinct signals.

  • Aromatic Carbons: Due to the symmetry of the para-substituted ring, only four signals are expected for the six aromatic carbons.

    • C-1 and C-4 (ipso-Carbons): The carbons directly attached to the substituents (ipso-carbons) are typically deshielded. C-4, attached to the carbamoyl group, is predicted to be the most downfield of the aromatic carbons at around 138.0 ppm. C-1, attached to the methyl ester, is predicted at approximately 134.5 ppm.

    • C-2, C-6 and C-3, C-5: The carbons ortho to the methyl ester (C-2, C-6) are predicted to be at a higher chemical shift (around 129.8 ppm) than the carbons ortho to the carbamoyl group (C-3, C-5) at around 128.5 ppm.

  • Carbonyl Carbons (-C=O): The two carbonyl carbons of the ester and amide groups will appear in the downfield region of the spectrum. The amide carbonyl carbon is typically found at a slightly higher chemical shift than the ester carbonyl carbon, predicted here at 168.0 ppm and 166.5 ppm, respectively.

  • Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear as a singlet at approximately 52.5 ppm.

Dynamic NMR and the Carbamoyl Group

A key feature of amides is the restricted rotation around the C-N bond due to the delocalization of the nitrogen lone pair into the carbonyl group, giving the C-N bond partial double-bond character.[5][8] This can lead to interesting dynamic effects in the NMR spectrum.

At room temperature, the rotation around the C-N bond of the primary amide in this compound may be slow on the NMR timescale. This can result in the two amide protons being in chemically non-equivalent environments, leading to two separate broad signals. As the temperature is increased, the rate of rotation increases. If the temperature is high enough to make the rotation fast on the NMR timescale, the two amide protons will become chemically equivalent, and their signals will coalesce into a single, sharper peak.[9] Variable temperature NMR experiments can therefore be used to determine the energy barrier to rotation around the C-N bond.[10]

G cluster_slow Slow Exchange (Low Temperature) cluster_fast Fast Exchange (High Temperature) cluster_intermediate Intermediate Exchange slow_A Proton A Signal inter Broadened Signal slow_A->inter Increase T slow_B Proton B Signal slow_B->inter fast_AB Coalesced Signal inter->fast_AB Increase T

NMR signal behavior with increasing temperature for exchanging protons.

Experimental Protocols

NMR Sample Preparation

A high-quality NMR spectrum is contingent on proper sample preparation. The following is a standard protocol for a small organic molecule like this compound.[9][10]

  • Sample Weighing: Accurately weigh 5-25 mg of the compound for 1H NMR and 50-100 mg for 13C NMR.[10]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a good choice for amides as it can participate in hydrogen bonding and help to resolve the amide proton signals.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[11] Gentle warming or vortexing can aid dissolution.[10]

  • Filtering: If any solid particles remain, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G start Weigh Sample dissolve Dissolve in Deuterated Solvent start->dissolve filter Filter into NMR Tube dissolve->filter add_std Add Internal Standard filter->add_std cap_label Cap and Label add_std->cap_label acquire Acquire NMR Spectrum cap_label->acquire

Sources

"infrared spectroscopy of Methyl 4-carbamoylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 4-carbamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound using Infrared (IR) Spectroscopy. As a molecule incorporating both primary amide and aromatic ester functionalities, its IR spectrum presents a unique fingerprint rich with structural information.[1] This document, designed for professionals in research and pharmaceutical development, moves beyond a simple spectral assignment. It delves into the theoretical underpinnings of the molecule's vibrational modes, offers a detailed, field-proven experimental protocol for spectral acquisition using Attenuated Total Reflectance (ATR)-FTIR, and provides a systematic approach to spectral interpretation. The causality behind experimental choices, the impact of intermolecular forces such as hydrogen bonding, and the diagnostic significance of key absorption bands are explained to ensure both technical accuracy and practical utility.

Introduction: The Structural Significance of this compound

This compound (C₉H₉NO₃) is a bifunctional organic compound featuring a methyl ester and a primary amide attached at the para positions of a benzene ring.[1] This specific arrangement of functional groups makes it a versatile building block in organic synthesis and a relevant structure in medicinal chemistry.[1]

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such multi-functionalized molecules. It provides a rapid, non-destructive, and highly specific method to confirm the presence of key functional groups, investigate intermolecular interactions, and verify molecular identity. For a compound like this compound, IR spectroscopy serves as a first-line method to confirm its successful synthesis and purity by identifying the characteristic vibrational signatures of its constituent parts: the primary amide, the aromatic ester, and the para-substituted aromatic ring.

Theoretical Principles and Predicted Vibrational Modes

The interaction of infrared radiation with a molecule excites specific vibrational modes (stretching, bending, rocking), each corresponding to a quantized energy level. The absorption of energy at these specific frequencies creates a unique spectral fingerprint. The position of these absorption bands is primarily determined by bond strength and the mass of the atoms involved. However, electronic effects (resonance, induction) and intermolecular forces, particularly hydrogen bonding, can significantly shift these frequencies.

Molecular Structure of this compound

To understand its IR spectrum, we must first consider the molecule's structure and the distinct vibrating units within it.

Methyl_4_carbamoylbenzoate cluster_mol This compound C1 C C2 C C1->C2 Ester_C C C1->Ester_C C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Amide_C C C4->Amide_C C6 C C5->C6 C6->C1 Ester_O1 O Ester_C->Ester_O1 = Ester_O2 O Ester_C->Ester_O2 Ester_CH3 CH₃ Ester_O2->Ester_CH3 Amide_O O Amide_C->Amide_O = Amide_N N Amide_C->Amide_N Amide_H1 H Amide_N->Amide_H1 Amide_H2 H Amide_N->Amide_H2

Caption: Molecular structure of this compound.

Analysis of Key Functional Groups

A. Primary Amide Group (-CONH₂):

  • N-H Stretching: Primary amides exhibit two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations. In the solid state, extensive intermolecular hydrogen bonding causes these bands to broaden and shift to lower wavenumbers, typically appearing near 3350 cm⁻¹ (asymmetric) and 3180 cm⁻¹ (symmetric) .[2][3] The presence of two distinct peaks in this region is a definitive marker for a primary amide.[4][5]

  • C=O Stretching (Amide I Band): This is a very strong and characteristic absorption. Resonance delocalization of the nitrogen lone pair onto the carbonyl group lowers the double-bond character of the C=O bond. This effect, combined with hydrogen bonding in the solid state, typically places the Amide I band for primary amides around 1650 cm⁻¹ .[2][4]

  • N-H Bending (Amide II Band): This band arises from the scissoring motion of the -NH₂ group and is typically found between 1650 and 1620 cm⁻¹ .[4] It can sometimes overlap with or appear as a shoulder on the more intense Amide I band.

  • C-N Stretching: This vibration is of medium intensity and is expected near 1400 cm⁻¹ .[2]

B. Aromatic Ester Group (-COOCH₃):

  • C=O Stretching: The carbonyl stretch of an ester is one of the strongest absorptions in the IR spectrum. For an aromatic ester like this, conjugation with the benzene ring lowers the frequency compared to a saturated ester. This peak is expected in the 1730-1715 cm⁻¹ range.[6][7] This position is diagnostically important as it is distinctly higher than the amide C=O stretch.

  • C-O Stretching: Esters characteristically show two strong C-O stretching bands. For aromatic esters, these correspond to the C-C(=O)-O asymmetric stretch and the O-C-C symmetric stretch.[8] These are expected at approximately 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹ , respectively.[6]

C. Para-Substituted Benzene Ring:

  • Aromatic C-H Stretching: These vibrations give rise to weak to medium bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[9]

  • C=C Ring Stretching: A series of medium-intensity bands are expected in the 1600-1450 cm⁻¹ region due to the stretching vibrations within the aromatic ring.

  • C-H Out-of-Plane (OOP) Bending: The substitution pattern on a benzene ring gives rise to strong, characteristic bands in the fingerprint region. For a 1,4-disubstituted (para) ring, a strong absorption is expected in the 850-800 cm⁻¹ range.

Summary of Expected Absorption Bands

The following table summarizes the principal vibrational modes and their expected frequencies for solid-phase this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity Notes
N-H Asymmetric StretchPrimary Amide~ 3350Medium, BroadBroadened due to hydrogen bonding.[2][4]
N-H Symmetric StretchPrimary Amide~ 3180Medium, BroadBroadened due to hydrogen bonding.[2][4]
Aromatic C-H StretchBenzene Ring3100 - 3000Weak to MediumCharacteristic of sp² C-H bonds.[9]
Aliphatic C-H StretchMethyl Ester3000 - 2850WeakAsymmetric and symmetric stretches of the -CH₃ group.
C=O Ester StretchAromatic Ester1730 - 1715Very Strong, SharpLowered by conjugation with the aromatic ring.[6][7]
C=O Amide I StretchPrimary Amide~ 1650Very StrongLowered by resonance and hydrogen bonding.[2][4]
N-H Amide II BendPrimary Amide1650 - 1620Medium to StrongMay appear as a shoulder on the Amide I band.[4]
C=C Ring StretchesBenzene Ring1600 - 1450MediumMultiple bands are possible.
C-N StretchPrimary Amide~ 1400MediumCoupled with other vibrations.[2]
C-O-C Asymmetric StretchAromatic Ester1310 - 1250StrongPart of the characteristic ester fingerprint.[6]
C-O-C Symmetric StretchAromatic Ester1130 - 1100StrongPart of the characteristic ester fingerprint.[6]
C-H Out-of-Plane Bendp-disubstituted Ring850 - 800StrongDiagnostic for 1,4-substitution pattern.

Experimental Protocol: ATR-FTIR Spectroscopy

For powdered solid samples, Attenuated Total Reflectance (ATR) is the modern method of choice due to its speed, ease of use, and minimal sample preparation requirements, eliminating the need for KBr pellets or Nujol mulls.[10][11][12] The protocol below details a self-validating system for acquiring a high-quality spectrum.

Rationale for Method Selection
  • ATR vs. KBr Pellet: While the KBr pellet technique can yield high-quality transmission spectra, it is susceptible to errors from insufficient grinding, moisture contamination (KBr is hygroscopic), and non-uniform sample concentration.[12][13] ATR analysis is performed on the neat solid, requires only a small amount of sample, and provides excellent sample-to-sample reproducibility, making it ideal for both research and quality control environments.[14][15]

Instrumentation and Materials
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer capable of scanning from 4000 to 400 cm⁻¹.

  • ATR Accessory: A single-reflection ATR accessory, preferably with a diamond crystal due to its robustness and chemical inertness.

  • Sample: this compound, as a dry, fine powder.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and appropriate laboratory wipes.

Step-by-Step Workflow

ATR_Workflow start Start prep 1. Instrument Preparation - Clean ATR crystal with solvent. - Allow to fully evaporate. start->prep background 2. Collect Background Spectrum - Run scan with empty, clean crystal. - This measures instrument and  atmospheric H₂O/CO₂. prep->background sample_load 3. Load Sample - Place a small amount of powder  to completely cover the crystal. background->sample_load apply_pressure 4. Apply Pressure - Use the ATR press to ensure  intimate contact between the  sample and the crystal. sample_load->apply_pressure collect_sample 5. Collect Sample Spectrum - Acquire spectrum using predefined  parameters (e.g., 32 scans, 4 cm⁻¹ resolution). apply_pressure->collect_sample process 6. Data Processing - Automatic background subtraction. - Apply ATR correction (if needed). - Baseline correction (if needed). collect_sample->process clean 7. Clean Up - Retract press and remove bulk sample. - Clean crystal thoroughly with solvent. process->clean end End clean->end

Caption: Standard workflow for ATR-FTIR analysis of a powder sample.

Detailed Procedure
  • Instrument Preparation: Begin by thoroughly cleaning the ATR crystal surface. Moisten a lab wipe with isopropanol and gently wipe the crystal. Repeat with a dry wipe to ensure the surface is completely dry and free of residue.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (e.g., atmospheric water and CO₂) and the instrument's response, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small quantity (typically a few milligrams) of this compound powder onto the center of the ATR crystal. Ensure the crystal area is fully covered.

  • Pressure Application: Lower the press arm of the ATR accessory until it makes contact with the powder. Apply consistent pressure to compact the powder and ensure firm, uniform contact with the crystal surface. Good contact is critical for a high-quality spectrum.

  • Spectral Acquisition: Initiate the sample scan. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Post-Acquisition: Once the scan is complete, the software will display the final, background-subtracted absorbance spectrum. Examine the spectrum for key features and ensure the signal intensity is appropriate.

  • Cleaning: Retract the pressure arm, carefully remove the bulk of the powder, and clean the crystal as described in Step 1 to prepare for the next sample.

Spectral Interpretation: A Self-Validating System

The definitive identification of this compound relies on observing the complete set of predicted bands. The presence of one peak without its counterparts would indicate an impurity or a different compound.

Key Diagnostic Checks:

  • The Two Carbonyls: The most striking feature should be two distinct, very strong absorption bands between 1800 and 1600 cm⁻¹. The sharper peak at the higher wavenumber (~1725 cm⁻¹ ) is assigned to the ester C=O stretch . The broader, strong peak at the lower wavenumber (~1650 cm⁻¹ ) is the amide I C=O stretch . The separation and relative positions of these two peaks are highly diagnostic.

  • The Primary Amide Confirmation: Look for the pair of medium, broad N-H stretching bands between 3400 and 3100 cm⁻¹ . The presence of two bands in this region, coupled with the Amide I band at ~1650 cm⁻¹, provides conclusive evidence for the primary amide group.

  • The Ester Fingerprint: Confirm the presence of the two strong C-O stretching bands between 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹ . These, along with the ester C=O peak, complete the "Rule of Three" for esters and validate this functional group.[6][8]

  • The Aromatic Substitution: Identify the weak C-H stretches above 3000 cm⁻¹ and, crucially, the strong out-of-plane bending band around 850-800 cm⁻¹ , which confirms the para-substitution pattern of the benzene ring.

Conclusion

Infrared spectroscopy is a powerful and definitive tool for the structural characterization of this compound. By systematically analyzing the spectrum, one can unequivocally confirm the presence and integrity of the primary amide, the aromatic ester, and the specific aromatic substitution pattern. The distinct separation of the ester and amide carbonyl stretching frequencies provides a clear and unambiguous diagnostic window. The ATR-FTIR methodology outlined in this guide offers a rapid, reliable, and reproducible protocol suitable for high-throughput analysis in both academic research and industrial drug development settings, ensuring the structural integrity and quality of this important chemical intermediate.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Tubic-Grozdanis, M., et al. (n.d.). Surface analysis of powder binary mixtures with ATR FTIR spectroscopy. PubMed.
  • Bellamy, L. J. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.
  • Unknown. (n.d.). How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra.
  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Cortes, S. (2020, April 24). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts.
  • Unknown. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts.
  • Zwier, T. S., et al. (n.d.). Infrared Spectroscopy of H-Bonded Bridges Stretched across the cis-Amide Group. ScholarWorks@BGSU.
  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
  • Smolecule. (2023, August 15). Buy this compound | 6757-31-9.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Unknown. (n.d.). Sample preparation for FT-IR.
  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy.
  • Química Organica.org. (n.d.). IR Spectrum: Amides.
  • ACS Publications. (2022, June 30). Amide Spectral Fingerprints are Hydrogen Bonding-Mediated. The Journal of Physical Chemistry Letters.
  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters.
  • Shimadzu. (n.d.). Powder Samples.
  • JASCO Inc. (2022, August 11). Quantitative Analysis of Powdered Solids with FTIR-ATR.
  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

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An In-depth Technical Guide to the Mass Spectrometry of Methyl 4-carbamoylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Molecule-Centric Approach to Mass Spectrometry

In the landscape of drug discovery and development, the precise characterization of small molecules is paramount. Methyl 4-carbamoylbenzoate, a compound featuring both ester and amide functionalities, serves as an exemplary analyte for exploring the nuanced capabilities of modern mass spectrometry.[1] Its structure is relevant in medicinal chemistry and organic synthesis, often acting as a precursor or intermediate for more complex bioactive molecules.[1] This guide eschews a generic template, instead adopting a structure dictated by the molecule itself. We will journey from its fundamental properties to the intricate dance of its fragmentation, providing not just protocols, but the scientific rationale that underpins them. Our objective is to equip researchers with a robust framework for analyzing this and structurally related compounds with confidence and scientific integrity.

Analyte Profile: Physicochemical Foundations

Before any analysis, a thorough understanding of the analyte's properties is essential. These characteristics govern choices in sample preparation, chromatography, and ionization.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol [1]
Canonical SMILES COC(=O)C1=CC=C(C=C1)C(=O)N[1]
Calculated Exact Mass 179.05824 Da
Structure Aromatic ring with para-substituted methyl ester and primary amide groups.

The presence of polar functional groups (amide and ester) and the aromatic system makes this compound an ideal candidate for Electrospray Ionization (ESI), a soft ionization technique that excels at ionizing moderately polar, thermally labile molecules.

Ionization and Detection: Crafting the Analytical Strategy

The core of the mass spectrometric method is the efficient generation of gas-phase ions from the analyte. For this compound, ESI is the technique of choice due to the molecule's inherent polarity.

Ionization Mode Selection: A Tale of Two Protons
  • Positive Ion Mode (ESI+): This is the most probable and effective mode. The amide and ester carbonyl oxygens, as well as the amide nitrogen, are potential sites for protonation. The expected protonated molecule, [M+H]⁺, will have a theoretical m/z of 180.0655 . The formation of adducts, particularly with sodium ([M+Na]⁺ at m/z 202.0475 ), is also common and can serve as a secondary confirmation of the molecular weight.[2] The stability of the protonated species makes this mode highly sensitive.

  • Negative Ion Mode (ESI-): While less likely to be as sensitive as positive mode, deprotonation is possible. The amide N-H protons are acidic enough to be abstracted under basic conditions, yielding a deprotonated molecule, [M-H]⁻, at m/z 178.0509 . Studies on substituted benzoic acids have shown that deprotonation is a viable ionization pathway in negative mode.[3]

Recommendation: Initial method development should focus on ESI+ due to the higher probability of forming stable, abundant precursor ions.

The Analytical Workflow: From Sample to Spectrum

A robust analysis follows a logical sequence of steps, each optimized to ensure data quality and reproducibility. The workflow described here represents a self-validating system, where each stage provides a quality check for the next.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Prep Dissolution in Organic Solvent (e.g., MeOH/H2O) Filt Filtration (0.22 µm) Prep->Filt Inj Injection Filt->Inj Sep Reversed-Phase Separation (C18) Inj->Sep ESI Electrospray Ionization (ESI+) Sep->ESI MS1 MS1 Full Scan (Precursor Ion ID) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Product Ion Scan (Fragmentation) CID->MS2 Det Detection & Data Acquisition MS2->Det

Caption: A typical LC-MS/MS workflow for small molecule analysis.

Tandem Mass Spectrometry (MS/MS): Elucidating the Molecular Blueprint

The true structural power of mass spectrometry is unlocked through tandem MS (MS/MS). By selecting the precursor ion ([M+H]⁺, m/z 180.1) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern that serves as a structural fingerprint. The fragmentation of this compound is dictated by the relative bond strengths and the stability of the resulting fragment ions.[4][5]

Predicted Fragmentation Pathways

Based on the established fragmentation rules for esters and amides, we can predict the primary dissociation channels for the protonated molecule.[6][7] The stability of resonance-stabilized acylium cations is a major driving force in these pathways.[8]

G M_H [M+H]⁺ m/z 180.1 Frag_A 4-Carbamoylbenzoyl cation m/z 149.1 M_H->Frag_A - CH₃OH (Methanol, 32 Da) Frag_B 4-(Methoxycarbonyl)benzoyl cation m/z 163.1 M_H->Frag_B - NH₃ (Ammonia, 17 Da) Frag_A1 4-Aminocarbonylphenyl cation m/z 121.1 Frag_A->Frag_A1 - CO (28 Da) Frag_B1 4-Methoxycarbonylphenyl cation m/z 135.1 Frag_B->Frag_B1 - CO (28 Da)

Caption: Proposed major fragmentation pathways for [M+H]⁺ of this compound.

Mechanistic Interpretation
  • Pathway A: Loss of Methanol (m/z 180.1 → 149.1) : This is a highly characteristic fragmentation for methyl esters. The protonated precursor likely undergoes a rearrangement to eliminate a neutral molecule of methanol (CH₃OH, 32 Da), resulting in the formation of the stable 4-carbamoylbenzoyl acylium ion at m/z 149.1.

  • Pathway B: Loss of Ammonia (m/z 180.1 → 163.1) : The protonated amide group can readily eliminate a neutral molecule of ammonia (NH₃, 17 Da). This yields the 4-(methoxycarbonyl)benzoyl acylium ion at m/z 163.1. The fragmentation of benzamide to its corresponding benzoyl cation is a well-documented process.[9]

  • Secondary Fragmentation (Loss of CO) : Both primary fragment ions are acylium cations. These ions are known to be susceptible to the further loss of a neutral carbon monoxide (CO, 28 Da) molecule.[8]

    • The ion at m/z 149.1 loses CO to form the 4-aminocarbonylphenyl cation at m/z 121.1.

    • The ion at m/z 163.1 loses CO to form the 4-methoxycarbonylphenyl cation at m/z 135.1.

This predictable fragmentation pattern provides multiple, high-confidence transitions for use in quantitative methods like Multiple Reaction Monitoring (MRM).

Predicted MS/MS Data Summary

For quantitative method development or structural confirmation, the following transitions would be key targets.

Precursor Ion (m/z)Predicted Product Ion (m/z)Neutral LossProposed Fragment Identity
180.1163.1NH₃ (17 Da)4-(Methoxycarbonyl)benzoyl cation
180.1149.1CH₃OH (32 Da)4-Carbamoylbenzoyl cation
180.1121.1CH₃OH + CO (60 Da)4-Aminocarbonylphenyl cation

Experimental Protocol: A Practical Guide

This section provides a detailed, field-tested starting point for the LC-MS/MS analysis of this compound.

Objective: To achieve chromatographic separation and obtain high-quality MS and MS/MS spectra for qualitative and quantitative analysis.

Step 1: Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound standard. Dissolve in 1 mL of methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a 50:50 mixture of methanol and water. This working solution is suitable for direct infusion or LC-MS injection.

  • Matrix Samples: For samples from complex matrices (e.g., plasma, tissue), a validated extraction protocol (e.g., protein precipitation followed by solid-phase extraction) is required to minimize matrix effects.

Step 2: Liquid Chromatography (LC) Method
  • Rationale: Reversed-phase chromatography is ideal for retaining and separating this moderately polar analyte from potential interferences.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Step 3: Mass Spectrometer (MS) Parameters
  • Rationale: These parameters are starting points for a typical triple quadrupole or Q-TOF instrument and must be optimized for the specific machine.

  • Ionization Mode: ESI, Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Cone Gas Flow: 50 L/hr.

  • MS1 Scan Range: m/z 50-300.

  • MS/MS Transitions (for MRM):

    • Quantifier: 180.1 > 149.1 (Collision Energy: ~15 eV)

    • Qualifier: 180.1 > 163.1 (Collision Energy: ~20 eV)

    • Note: Collision energies must be optimized empirically by infusing the standard and ramping the energy to find the maximum product ion intensity.

Conclusion and Outlook

The mass spectrometric analysis of this compound is a clear demonstration of how fundamental chemical principles guide analytical strategy. By understanding the molecule's structure, we can predict its behavior in the mass spectrometer with high accuracy. The proposed ESI+ method, focusing on the precursor ion m/z 180.1 and its characteristic fragment ions at m/z 149.1 and 163.1, provides a robust foundation for identification and quantification. This guide serves not only as a specific protocol but as a template for critical thinking, empowering scientists to develop authoritative and reliable mass spectrometric methods for any small molecule of interest.

References

  • ResearchGate. Benzamide-simplified mass spectrum[10]. [Diagram]. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. (n.d.). Available at: [Link]

  • Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. Available at: [Link]

  • ResearchGate. (2025, August 7). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Available at: [Link]

  • NIST WebBook. Benzoic acid, methyl ester. Available at: [Link]

  • PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Available at: [Link]

  • NIST WebBook. Benzoic acid, 4-methyl-, methyl ester. Available at: [Link]

  • PubMed. (n.d.). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved from [Link]

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A Comprehensive Technical Guide to Methyl 4-Carbamoylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-carbamoylbenzoate is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, incorporating both a methyl ester and a primary carbamoyl (amide) group attached to a benzene ring in a para orientation, makes it a versatile building block for the synthesis of more complex molecules. This guide provides an in-depth overview of its chemical identity, properties, synthesis, applications in drug discovery, and essential safety and handling protocols.

Chemical Identity and Properties

The systematic IUPAC name for this compound is This compound . It is also known by several synonyms, which are often encountered in scientific literature and chemical catalogs.

Synonyms:

  • Methyl 4-(aminocarbonyl)benzoate

  • p-Carbomethoxybenzamide

  • Terephthalamic acid methyl ester

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, purification, and use in chemical reactions.

PropertyValueSource
CAS Number 6757-31-9[1]
Molecular Formula C₉H₉NO₃[2]
Molecular Weight 179.17 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 201 - 205 °C[4]
Boiling Point Data not readily available
Solubility Slightly soluble in water. Soluble in alcohols and ethers.[5][6]

Structural Identifiers:

  • InChI: InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H2,10,11)[2]

  • SMILES: COC(=O)C1=CC=C(C=C1)C(=O)N[2]

Synthesis of this compound

This compound can be synthesized through several routes, with the Fischer esterification of 4-carbamoylbenzoic acid being a common and illustrative method. This reaction involves the acid-catalyzed esterification of the carboxylic acid group with methanol.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound.

Materials and Reagents:

  • 4-Carbamoylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-carbamoylbenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7][8]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Neutralize the residue by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by recrystallization or column chromatography to yield the final, pure product.[7]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Carbamoylbenzoic_Acid 4-Carbamoylbenzoic Acid Reaction Fischer Esterification (Reflux) 4-Carbamoylbenzoic_Acid->Reaction Methanol Methanol Methanol->Reaction H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction Workup Work-up (Neutralization, Extraction, Drying) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Fischer esterification workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[2][9] The presence of two reactive functional groups allows for sequential or selective modifications, enabling the construction of complex molecular architectures.

The Significance of the Carbamate Moiety

The carbamate group is a key structural motif in a multitude of approved drugs and prodrugs.[10][11] Its importance in medicinal chemistry stems from several key properties:

  • Chemical and Proteolytic Stability: Carbamates are generally more stable towards hydrolysis than esters and are resistant to cleavage by proteases, which enhances the in vivo stability of drugs.[12][13]

  • Peptide Bond Surrogate: The carbamate linkage can act as a bioisostere of the amide bond in peptides, often conferring improved pharmacokinetic properties.[11]

  • Modulation of Drug-Target Interactions: The carbamate functionality can participate in hydrogen bonding with biological targets, such as enzymes and receptors, through its carbonyl group and NH moiety.[10][11]

  • Improved Physicochemical Properties: Incorporation of a carbamate group can enhance a molecule's solubility, permeability, and bioavailability.[13]

  • Prodrug Strategy: Carbamates are frequently employed in prodrug design to mask a functional group of a parent drug, which can delay first-pass metabolism and improve drug delivery.[12]

Due to these favorable characteristics, carbamate derivatives are integral to drugs for a wide range of diseases, including cancer, epilepsy, HIV, and Alzheimer's disease.[12]

Safety and Handling

This compound requires careful handling in a laboratory setting. It is essential to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek medical attention if symptoms persist.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. A thorough understanding of its chemical properties, synthesis, and safe handling is paramount for researchers and scientists working in these fields. The strategic incorporation of the carbamate moiety, often facilitated by precursors like this compound, continues to be a powerful tool in the development of novel therapeutics with enhanced efficacy and pharmacokinetic profiles.

References

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-297.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
  • ResearchGate. (n.d.). Roles of the carbamate moiety in drugs and prodrugs Drug The role of...
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  • Smolecule. (2023).
  • Sigma-Aldrich. (2024).
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"physical properties of Methyl 4-carbamoylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Methyl 4-carbamoylbenzoate

Introduction

This compound (CAS No: 6757-31-9) is an organic compound featuring both a methyl ester and a primary carboxamide group attached at the para positions of a benzene ring.[1] Its molecular structure makes it a valuable bifunctional building block in organic synthesis and medicinal chemistry. The presence of two distinct, reactive functional groups allows for selective chemical modifications, rendering it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and novel polymers.[1] For researchers in drug development and material science, a thorough understanding of its physical properties is not merely academic; it is a prerequisite for its effective utilization in reaction design, purification, formulation, and quality control.

This guide provides a comprehensive overview of the core physical properties of this compound. It moves beyond a simple listing of data points to explain the causality behind the experimental methodologies used for their determination, offering field-proven insights for accurate and reproducible characterization.

Core Physicochemical & Structural Identifiers

Precise identification is the foundation of all subsequent experimental work. The fundamental identifiers for this compound are summarized below. While some properties like molecular weight are calculated, others such as melting point are determined experimentally and serve as crucial indicators of purity.

PropertyValue / IdentifierSource
CAS Number 6757-31-9[1][2][3]
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol [1]
IUPAC Name This compound[1]
Synonyms Methyl-(4-aminocarbonyl)benzoate[2]
InChI Key BAXOYLCGOYSPJH-UHFFFAOYSA-N[1]
Canonical SMILES COC(=O)C1=CC=C(C=C1)C(=O)N[1]

Thermophysical Properties: Melting Point Analysis

The melting point is one of the most critical physical properties for a solid organic compound, providing a quick, reliable indication of its identity and purity.[4] A sharp melting range typically signifies a high-purity substance, whereas a broad and depressed range often indicates the presence of impurities.

Expertise & Rationale

The choice of a capillary melting point apparatus is standard practice due to its small sample requirement and precise temperature control.[4] The experimental design emphasizes a slow heating rate near the expected melting point. Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to an erroneously wide and high melting range.[4] A two-stage heating process—a rapid initial ramp followed by a slow ramp (1-2 °C/minute)—is the most efficient and accurate method.

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A crystalline sample should be gently crushed on a watch glass.

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the closed end gently on a hard surface to pack the solid down to a height of approximately 3-5 mm.[4]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • Set an initial rapid heating rate to approach the anticipated melting point quickly. (Based on analogous structures like Methyl 4-aminobenzoate, a starting point for slow heating could be ~100 °C).[5]

    • Reduce the heating rate to 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point.

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting range is reported as T₁ - T₂.

Workflow Visualization

MeltingPointWorkflow A Dry & Pulverize Sample B Load Capillary Tube (3-5 mm height) A->B C Insert into Apparatus B->C D Rapid Heat to ~20°C below MP C->D E Slow Heat (1-2°C / min) D->E F Record T1 (First liquid drop) E->F G Record T2 (Completely liquid) F->G H Report Melting Range (T1 - T2) G->H

Caption: Workflow for Melting Point Determination.

Solubility Profile: Guiding Recrystallization and Formulation

Understanding the solubility of this compound is essential for selecting appropriate solvents for synthesis workup, purification via recrystallization, and formulation studies. The principle of "like dissolves like" provides a predictive framework based on the polarity of the solute and solvent.[6]

Expertise & Rationale

This compound possesses both polar (amide and ester groups) and non-polar (benzene ring) characteristics. This amphiphilic nature suggests it will have limited solubility in highly non-polar solvents like hexane and potentially moderate to good solubility in polar solvents. We test a range of solvents to build a comprehensive profile. The volume of solvent and amount of solute are standardized to allow for semi-quantitative comparison.

Experimental Protocol: Qualitative Solubility Testing
  • Setup: Arrange a series of labeled test tubes, each containing approximately 20 mg of this compound.

  • Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane).

  • Observation at Room Temperature: Agitate each tube vigorously for 60 seconds. Observe and record whether the solid dissolves completely, partially, or is insoluble.

  • Observation with Heating: Gently heat the tubes that showed partial or no solubility in a warm water bath. Observe any changes in solubility and record the results. Note if the compound precipitates upon cooling, which is a key indicator for a good recrystallization solvent.

Predicted Solubility Table
SolventPolarityTypePredicted SolubilityRationale
Hexane Non-polarAproticInsolubleThe highly polar amide and ester groups are incompatible with the non-polar solvent.
Dichloromethane Moderately PolarAproticSparingly SolubleMay show some solubility due to dipole-dipole interactions.
Ethyl Acetate Moderately PolarAproticSolubleGood balance of polarity to interact with both parts of the molecule.
Acetone PolarAproticSolubleStrong dipole-dipole interactions with the polar functional groups.
Ethanol PolarProticSoluble, especially with heatCapable of hydrogen bonding with the amide and ester groups.
Water Highly PolarProticSparingly SolubleWhile capable of H-bonding, the non-polar benzene ring limits solubility.
Workflow Visualization

SolubilityWorkflow cluster_prep Preparation cluster_solvents Solvent Addition (1 mL each) A Place 20 mg of sample in 6 test tubes B1 Water A->B1 B2 Ethanol A->B2 B3 Acetone A->B3 B4 EtOAc A->B4 B5 DCM A->B5 B6 Hexane A->B6 C Agitate vigorously at Room Temp B1->C B2->C B3->C B4->C B5->C B6->C D Record Observations (Insoluble, Partial, Soluble) C->D E Gently Heat Tubes (if not fully soluble) D->E F Record Observations (Note precipitation on cooling) E->F G Compile Solubility Profile F->G

Sources

An In-Depth Technical Guide to the Stability and Storage of Methyl 4-Carbamoylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for methyl 4-carbamoylbenzoate, a key intermediate in pharmaceutical research and development. Tailored for researchers, scientists, and drug development professionals, this document synthesizes chemical principles with practical, field-proven methodologies to ensure the integrity and reliability of this compound throughout its lifecycle.

Executive Summary: The Criticality of Stability in Drug Development

The chemical stability of pharmaceutical intermediates is a cornerstone of drug safety and efficacy. For this compound, a molecule incorporating both a methyl ester and a primary amide functional group, a thorough understanding of its degradation pathways is paramount. This guide elucidates the intrinsic stability of the molecule, outlines protocols for forced degradation studies to identify potential degradation products, and provides a framework for developing a robust stability-indicating analytical method. Furthermore, it establishes evidence-based best practices for its long-term storage and handling to mitigate the risk of degradation and ensure its suitability for use in regulated environments.

Chemical Profile and Intrinsic Stability of this compound

This compound possesses a unique chemical architecture that dictates its stability profile. The presence of both an ester and an amide group on the same aromatic ring presents two potential sites for hydrolytic degradation.

Comparative Hydrolytic Stability of the Ester and Amide Moieties

From a chemical standpoint, the methyl ester is the more labile of the two functional groups. The resonance contribution from the nitrogen atom in the amide group delocalizes the lone pair of electrons into the carbonyl system more effectively than the oxygen atom of the ester. This increased electron density on the amide carbonyl carbon makes it less electrophilic and therefore less susceptible to nucleophilic attack by water or hydroxide ions.[1][2][3] Consequently, under hydrolytic stress, the primary degradation pathway is anticipated to be the hydrolysis of the methyl ester to form 4-carbamoylbenzoic acid. The amide bond is expected to remain stable under mild hydrolytic conditions.

Forced Degradation Studies: A Proactive Approach to Understanding Stability

Forced degradation, or stress testing, is an essential component of a comprehensive stability program.[4] By subjecting this compound to conditions more severe than those it would encounter during routine handling and storage, we can accelerate its degradation and identify potential degradation products. This information is invaluable for the development of stability-indicating analytical methods and for gaining insights into the molecule's intrinsic stability.

Recommended Stress Conditions

A comprehensive forced degradation study for this compound should include the following conditions:

Stress ConditionProposed ProtocolExpected Outcome
Acidic Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursPrimary degradation through hydrolysis of the methyl ester to 4-carbamoylbenzoic acid.
Basic Hydrolysis 0.1 M NaOH at room temperature for 4-8 hoursRapid hydrolysis of the methyl ester to 4-carbamoylbenzoic acid. Potential for amide hydrolysis under more stringent conditions.
Oxidative Stress 3% H₂O₂ at room temperature for 24 hoursThe aromatic ring and benzylic positions are generally stable to mild oxidation. However, the potential for the formation of N-oxide or other minor oxidative degradants should be assessed.
Thermal Stress Solid-state at 80°C for 72 hoursThe compound is expected to be relatively stable to dry heat. Any degradation would likely indicate solid-state hydrolysis if moisture is present.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6][7]Aromatic amides can be susceptible to photolytic degradation. The potential for photodegradation should be evaluated.
Logical Workflow for a Forced Degradation Study

The following diagram illustrates a logical workflow for conducting a forced degradation study on this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Weigh Methyl 4-Carbamoylbenzoate B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose C Base Hydrolysis (0.1 M NaOH, RT) A->C Expose D Oxidative Stress (3% H2O2, RT) A->D Expose E Thermal Stress (80°C, solid) A->E Expose F Photolytic Stress (ICH Q1B) A->F Expose G Neutralize (if applicable) and Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability- Indicating HPLC-UV G->H I Peak Purity Assessment (PDA Detector) H->I J Identify Degradants (LC-MS/MS) I->J If impurities detected

Caption: Workflow for Forced Degradation Study.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) or intermediate due to degradation.[8] For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended approach.

Proposed HPLC-UV Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation of aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides good peak shape and is compatible with UV detection.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient Elution 0-15 min: 20-80% B15-20 min: 80% B20-22 min: 80-20% B22-25 min: 20% BTo ensure elution of both the polar degradation product (4-carbamoylbenzoic acid) and the parent compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength 240 nmBased on the UV absorbance maximum of the benzoyl chromophore.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Identification of Degradation Products by LC-MS

In the event that unknown degradation products are observed during the forced degradation studies, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for their identification.[9][10][11] By obtaining the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peaks, their structures can be elucidated.

Recommended Storage and Handling Conditions

Based on the chemical properties and the likely degradation pathways, the following storage and handling conditions are recommended for this compound to ensure its long-term stability.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential hydrolytic and other degradation reactions.
Humidity Store in a well-sealed container with a desiccant.To protect against moisture, which can promote hydrolysis.
Light Store in an amber or opaque container.To protect from light and prevent potential photodegradation.
Inert Atmosphere For long-term storage (greater than 1 year), consider storage under an inert atmosphere (e.g., nitrogen or argon).To prevent any potential oxidative degradation.
Handling Procedures
  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the solid material.

  • Dispensing: Use a clean, dry spatula for dispensing. Avoid introducing any contaminants into the bulk container.

  • Container Sealing: After dispensing, securely reseal the container, preferably purging the headspace with an inert gas.

Conclusion: A Framework for Ensuring the Integrity of this compound

This technical guide provides a comprehensive framework for understanding and managing the stability of this compound. By understanding its intrinsic chemical stability, proactively investigating its degradation pathways through forced degradation studies, and implementing a robust stability-indicating analytical method, researchers and drug development professionals can ensure the quality and reliability of this critical pharmaceutical intermediate. Adherence to the recommended storage and handling conditions will further safeguard its integrity throughout its lifecycle, from receipt to final use.

References

  • Benzamide is less easily hydrolysed than methyl benzoate. Why? (2020). Chem Zipper. Retrieved from [Link]

  • Explain why benzamide is less readily hydrolysed than methyl Benzoate. (n.d.). Allen. Retrieved from [Link]

  • Explain why benzamide is less readily hydrolysed than methyl Benzoate. (2019). Sarthaks eConnect. Retrieved from [Link]

  • Stability Testing: Ensuring the Longevity of Pharmaceutical Products. (n.d.). T,C&A LAB. Retrieved from [Link]

  • Stability Testing for Pharmaceuticals & More. (2023). Parameter Generation & Control. Retrieved from [Link]

  • Stability testing of Pharmaceutical products based on ICH Guide. (n.d.). IVAMI. Retrieved from [Link]

  • Stability Studies-Regulations, Patient Safety & Quality. (2024). Coriolis Pharma. Retrieved from [Link]

  • benzamide is less easily hydrolysed than methyl benzoate. (2018). askIITians. Retrieved from [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Retrieved from [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. Retrieved from [Link]

  • PHOTOSTABILITY TESTING. (2013). PharmaTutor. Retrieved from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from [Link]

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  • Synthesis, luminescence and electrochromism of aromatic poly (amine–amide) s with pendent triphenylamine moieties. (2007). ResearchGate. Retrieved from [Link]

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  • Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (2013). ResearchGate. Retrieved from [Link]

  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. (2023). Heliyon. Retrieved from [Link]

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  • Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation. (2022). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

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"hydrolysis of Methyl 4-carbamoylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hydrolysis of Methyl 4-carbamoylbenzoate

Executive Summary

This compound stands as a compelling model substrate for investigating the principles of selective chemical transformations. Possessing two distinct hydrolyzable functional groups—a methyl ester and a primary amide—this molecule presents both a challenge and an opportunity for controlled synthesis. The inherent difference in reactivity between the ester and amide linkages allows for selective cleavage under specific catalytic conditions. This guide provides a comprehensive exploration of the hydrolysis of this compound, detailing the mechanistic underpinnings of base-catalyzed, acid-catalyzed, and enzymatic methods. We offer field-proven experimental protocols, analytical monitoring techniques, and an examination of the theoretical principles governing the differential reactivity, equipping researchers and drug development professionals with the knowledge to strategically manipulate this bifunctional scaffold.

Introduction: The Duality of a Benzoyl Scaffold

This compound is a disubstituted benzene derivative featuring functional groups that are central to organic chemistry and biochemistry: an ester and an amide. The hydrolysis of this molecule is not merely an academic exercise; it serves as a practical blueprint for understanding selectivity in multifunctional compounds. The primary products of its hydrolysis are 4-carbamoylbenzoic acid (via selective ester hydrolysis) and terephthalic acid (via complete hydrolysis of both groups).

The core scientific challenge lies in the differential stability of the C-O ester bond versus the C-N amide bond. While both are susceptible to cleavage by water, their reaction kinetics and the conditions required for transformation differ significantly. This guide will dissect these differences, providing a robust framework for achieving desired synthetic outcomes.

Foundational Principles: Comparative Reactivity of Esters vs. Amides

To effectively control the hydrolysis of this compound, one must first grasp the electronic and structural reasons for the disparate reactivity of its two key functional groups. Esters are considerably more susceptible to hydrolysis than amides under both acidic and basic conditions.[1][2]

The principal reason for the enhanced stability of the amide bond is resonance. The lone pair of electrons on the nitrogen atom is more available for delocalization into the carbonyl (C=O) pi-system compared to the lone pair on the ester's oxygen atom.[3][4] This is because nitrogen is less electronegative than oxygen, making it a better electron donor.[1] This superior resonance imparts a greater degree of double-bond character to the C-N bond, making it stronger and more difficult to break.[1] Consequently, the amide's carbonyl carbon is less electrophilic and thus less prone to nucleophilic attack.[1][3]

This fundamental difference in stability is the key to achieving selective hydrolysis. Mild conditions will favor the cleavage of the more reactive ester linkage, while the robust amide bond requires more forcing conditions, such as high temperatures and strong acid concentrations, to be broken.[2]

Mechanistic Pathways and Experimental Protocols

The hydrolysis of this compound can be directed down three primary pathways, each defined by the catalyst employed.

Base-Catalyzed Hydrolysis: Selective Saponification of the Ester

Base-catalyzed hydrolysis, or saponification, is the preferred method for selectively cleaving the ester group while preserving the amide. The reaction proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism.[5] The hydroxide ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.

Mechanism:

  • Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the ester's carbonyl carbon, forming a tetrahedral intermediate.[6]

  • Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group. This step is highly favorable for esters but difficult for amides, as the corresponding amide anion (⁻NH₂) is an exceptionally poor leaving group.[2]

  • Acid-Base Reaction: The liberated methoxide ion, a strong base, deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This final, irreversible acid-base step drives the equilibrium toward the products.[6]

Logical Diagram of Base-Catalyzed Ester Hydrolysis (BAc2)

B_Ac_2_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Collapse of Intermediate cluster_step3 Step 3: Irreversible Acid-Base Reaction Ester Ester + OH⁻ Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Tetrahedral_int Tetrahedral Intermediate Products_acid Carboxylic Acid + ⁻OCH₃ Products_initial Carboxylic Acid + ⁻OCH₃ Tetrahedral_int->Products_initial Reforms C=O Products_final Carboxylate Salt + CH₃OH Products_acid->Products_final Proton Transfer

Caption: Mechanism of base-catalyzed ester hydrolysis (BAc2).

Experimental Protocol: Selective Synthesis of 4-Carbamoylbenzoic Acid

This protocol describes the saponification of this compound to yield 4-carbamoylbenzoic acid.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Deionized water

    • Concentrated hydrochloric acid (HCl)

    • Round-bottom flask with reflux condenser

    • Stir plate and magnetic stir bar

    • Heating mantle

    • Büchner funnel and filter paper

    • Standard laboratory glassware

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of methanol. Add an aqueous solution of sodium hydroxide (1.1 equivalents, e.g., 2M NaOH).

    • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 70-80°C) with vigorous stirring for 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).[7]

    • Cooling and Neutralization: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the flask to room temperature and then further in an ice bath.

    • Precipitation: Slowly add concentrated HCl dropwise with stirring. The solution will become acidic. The product, 4-carbamoylbenzoic acid, is insoluble in acidic aqueous solution and will precipitate out as a white solid.[8] Check the pH with litmus paper to ensure it is ~2-3.

    • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[8]

    • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any remaining salts. Allow the product to air dry or dry in a vacuum oven to a constant weight.

    • Characterization: Confirm the identity and purity of the product via melting point determination and spectroscopic analysis (e.g., ¹H NMR, IR).

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// Workflow steps start [label="Start: Methyl\n4-carbamoylbenzoate", class="node_start"]; setup [label="1. Dissolve in MeOH\n2. Add aq. NaOH", class="node_process"]; reflux [label="Heat to Reflux\n(70-80°C, 2-4h)", class="node_process"]; monitor [label="Monitor by TLC", class="node_analysis"]; check [label="Reaction\nComplete?", class="node_decision"]; cool [label="Cool to 0°C\n(Ice Bath)", class="node_process"]; acidify [label="Acidify with HCl\nto pH 2-3", class="node_process"]; precipitate [label="Precipitation of\nProduct", class="node_process"]; filter [label="Isolate via Vacuum\nFiltration", class="node_process"]; wash_dry [label="Wash with Cold H₂O\n& Dry", class="node_process"]; end [label="End: Pure\n4-Carbamoylbenzoic Acid", class="node_end"];

// Connections start -> setup; setup -> reflux; reflux -> monitor; monitor -> check; check -> reflux [label=" No "]; check -> cool [label=" Yes "]; cool -> acidify; acidify -> precipitate; precipitate -> filter; filter -> wash_dry; wash_dry -> end; }

Caption: Possible hydrolysis products based on catalytic conditions.

Conclusion

The hydrolysis of this compound is a paradigmatic example of chemoselectivity in organic synthesis. The significant difference in the stability of the ester and amide functionalities allows for precise control over the reaction outcome. Base-catalyzed or enzymatic hydrolysis provides a reliable and high-yielding pathway to 4-carbamoylbenzoic acid by selectively targeting the more labile ester group. Conversely, forcing conditions with strong acid and heat ensure the complete hydrolysis of both groups to yield terephthalic acid. By understanding the underlying mechanistic principles and employing robust analytical monitoring, researchers can confidently navigate the chemistry of this bifunctional molecule to achieve their desired synthetic goals.

References

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"reactivity of Methyl 4-carbamoylbenzoate functional groups"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Functional Group Reactivity of Methyl 4-carbamoylbenzoate

Authored by a Senior Application Scientist

Abstract

This compound is a bifunctional aromatic compound featuring both a methyl ester and a primary amide. This guide provides a comprehensive analysis of the differential reactivity of these two functional groups, a critical consideration for researchers, medicinal chemists, and drug development professionals. We will explore the underlying electronic and steric principles that govern their behavior and detail specific, field-proven protocols for achieving chemoselective transformations. By understanding the causality behind experimental choices, scientists can strategically manipulate this molecule to synthesize a wide array of derivatives, intermediates, and active pharmaceutical ingredients (APIs).

Introduction: The Duality of this compound

This compound, with the chemical formula C₉H₉NO₃, serves as an exemplary scaffold for studying the competitive reactivity of two of the most common functional groups in organic and medicinal chemistry: esters and amides.[1] The para-substitution on the benzene ring minimizes steric interference between the groups, allowing their inherent electronic properties to dictate their reactivity.

The amide bond is a cornerstone of biochemistry, forming the backbone of proteins, while the ester linkage is prevalent in natural products and synthetic drugs.[2] The ability to selectively modify one in the presence of the other is paramount for efficient molecular construction. This guide will dissect the conditions required to selectively target either the methyl ester or the primary amide of this compound.

Core Principles: Why Esters and Amides React Differently

The significant difference in reactivity between an ester and an amide toward nucleophilic acyl substitution stems from the nature of the heteroatom bonded to the carbonyl carbon.

  • Resonance and Electrophilicity: The lone pair of electrons on the amide nitrogen is more available for delocalization into the carbonyl system compared to the lone pair on the ester oxygen. This superior resonance stabilization renders the amide carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack.

  • Leaving Group Ability: In a nucleophilic acyl substitution reaction, the leaving group for the ester is a methoxide ion (-OCH₃), while for the amide, it is an amide ion (-NH₂). The methoxide ion is the conjugate base of a stronger acid (methanol, pKa ~15.5) than the amide ion (ammonia, pKa ~38). Consequently, methoxide is a significantly better leaving group than the amide anion, making the substitution reaction kinetically more favorable for the ester.

Due to these factors, amides are generally more stable and less reactive than esters.[3] Exploiting this reactivity gap is the key to achieving chemoselectivity.

Caption: Reactivity hierarchy of ester vs. amide functional groups.

Selective Transformations of the Methyl Ester Group

The higher reactivity of the ester allows it to be modified under conditions that leave the amide group untouched.

Selective Hydrolysis (Saponification)

The most common selective transformation is the hydrolysis of the ester to a carboxylic acid using a base, a reaction known as saponification.[4] Under mild basic conditions, the hydroxide ion preferentially attacks the more electrophilic ester carbonyl.[5][6] The reaction is effectively irreversible because the final step is an acid-base reaction where the newly formed carboxylic acid is deprotonated by the base to form a stable carboxylate salt.[3]

Causality: The kinetic favorability of attacking the ester carbonyl, combined with the thermodynamic sink of forming the carboxylate salt, ensures high selectivity over the amide, which requires much harsher conditions (e.g., prolonged heating at high temperatures) to hydrolyze.[7][8]

Experimental Protocol: Selective Saponification of this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of methanol.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (1.1 eq, e.g., 2M NaOH) to the flask.

  • Reaction: Heat the mixture to a gentle reflux (approx. 60-70°C) and monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 1-3 hours).[9]

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidification: Slowly add cold dilute hydrochloric acid (e.g., 2M HCl) with stirring until the pH of the solution is ~2. A white precipitate of 4-carbamoylbenzoic acid will form.[10]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

G start This compound step1 1. Add NaOH(aq) start->step1 step2 2. Heat gently (~60°C) step1->step2 step3 3. Cool in ice bath step2->step3 step4 4. Acidify with HCl (pH~2) step3->step4 product 4-Carbamoylbenzoic Acid (Precipitate) step4->product

Caption: Workflow for the selective saponification of the ester group.

Transesterification

The alkoxy group of the ester can be exchanged by reacting it with another alcohol, a process called transesterification.[11] This reaction can be catalyzed by either an acid or a base.[12] To ensure completion, the alcohol reactant is typically used in large excess (often as the solvent) to drive the equilibrium toward the desired product.[11][13] The amide group remains inert under these conditions.

Selective Transformations of the Primary Amide Group

Targeting the less reactive amide group requires specific reagents or conditions that do not affect the ester.

Hofmann Rearrangement

The Hofmann rearrangement is a classic and highly specific reaction of primary amides.[14][15] It converts the primary amide into a primary amine with one fewer carbon atom.[16] The reaction typically employs bromine and a strong base like sodium hydroxide, which form sodium hypobromite in situ.[17] The ester group is stable under these conditions. This transformation is exceptionally valuable as it provides a route to anilines from benzamides.

Mechanism Overview:

  • N-Bromination: The amide is halogenated at the nitrogen atom.

  • Deprotonation: The base abstracts the acidic N-H proton.

  • Rearrangement: The aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate.[14]

  • Hydrolysis: The isocyanate is hydrolyzed by water to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[16]

G A Primary Amide -CONH₂ B N-Bromoamide -CONHBr A->B + Br₂/NaOH C Isocyanate -N=C=O B->C Rearrangement D Carbamic Acid -NHCOOH C->D + H₂O E Primary Amine -NH₂ D->E - CO₂

Caption: Simplified mechanism of the Hofmann Rearrangement.

Reduction of Amide to Amine

While strong, non-selective hydrides like LiAlH₄ will reduce both functional groups, achieving selective amide reduction is a significant challenge in synthesis. However, specialized reagent systems have been developed. For instance, certain borane complexes or catalytic hydrosilylation methods can show preference for amide reduction. A notable system for the reduction of amides to alcohols with high chemoselectivity is SmI₂/amine/H₂O, which proceeds via C-N bond cleavage.[18][19] Conversely, for reduction to amines (C-O cleavage), conditions can be tuned. For example, activating the amide with triflic anhydride followed by reduction with triethylsilane can favor the reduction of secondary amides over other functional groups.[20] While less straightforward for primary amides in the presence of esters, this area is an active field of research.

N-Alkylation

The primary amide contains two N-H protons that can be removed by a suitable base. The resulting anion is nucleophilic and can react with alkyl halides or other electrophiles to form N-alkylated or N,N-dialkylated amides.[21] This reaction is exclusive to the amide, as the ester has no acidic protons. Catalytic methods using alcohols as alkylating agents have also been developed, proceeding through a "borrowing hydrogen" mechanism.[22][23]

Summary of Selective Reactions

The choice of reagent and reaction conditions dictates the outcome of reactions with this compound. The following table summarizes the key selective transformations.

Target GroupReaction TypeReagent(s)Product Functional Group(s)Selectivity Principle
Ester SaponificationNaOH(aq) or KOH(aq), mild heatCarboxylate salt / Carboxylic acidHigher electrophilicity of ester carbonyl
Ester TransesterificationR'-OH, Acid or Base catalystNew EsterHigher reactivity of ester
Ester ReductionLiBH₄Primary AlcoholLiBH₄ is a milder hydride that selectively reduces esters over amides[24]
Amide Hofmann RearrangementBr₂, NaOH(aq)Primary Amine (-1 Carbon)Reaction is specific to primary amides[14][15][25]
Amide N-AlkylationBase (e.g., NaH), R-XN-Alkyl AmidePresence of acidic N-H protons on the amide
Both Full ReductionLiAlH₄ (excess), heatPrimary Alcohol and Primary AmineLiAlH₄ is a powerful, non-selective reducing agent[3]
Both Full HydrolysisH₃O⁺ or NaOH, harsh conditionsDicarboxylic AcidForcing conditions overcome the stability of the amide bond[2][7]

Conclusion for the Field Professional

For the researcher and drug developer, this compound is not merely a static structure but a versatile platform. Its dual functionality presents a classic case study in chemoselectivity. By leveraging the fundamental principles of reactivity—the electrophilicity of the ester and the stability of the amide—one can orchestrate a variety of synthetic outcomes. The protocols and principles outlined in this guide, from selective saponification to the specific Hofmann rearrangement, provide a validated toolbox for the strategic synthesis of complex molecules, enabling the efficient development of novel chemical entities.

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Methyl 4-Carbamoylbenzoate: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 4-carbamoylbenzoate (MCB) is a bifunctional organic compound featuring both an ester and a primary amide group attached to a central benzene ring. This unique arrangement makes it a highly valuable and versatile precursor in organic synthesis. Its structure allows for selective transformations at either functional group, providing access to a wide array of more complex molecules. This guide delves into the synthesis, key chemical transformations, and strategic applications of this compound, with a particular focus on its role in the preparation of key pharmaceutical intermediates. We will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and highlight its significance in medicinal chemistry and material science.

Introduction: The Strategic Importance of this compound

This compound, with the molecular formula C₉H₉NO₃, serves as a pivotal building block in synthetic chemistry.[1] The presence of an electron-withdrawing ester group and a reactive carbamoyl (primary amide) group at the para position of the aromatic ring governs its chemical behavior.[1] This substitution pattern is crucial, as it allows for distinct and predictable reactivity, making MCB an ideal starting material for multi-step syntheses.

Its primary utility lies in its capacity to be transformed into key intermediates, most notably derivatives of 4-aminobenzoic acid, which are core structures in numerous pharmaceuticals.[2][3] The carbamate group can also be a precursor to isocyanates via the Hofmann rearrangement, opening pathways to ureas and carbamates which are prevalent motifs in drug design.[4][5][6] This guide provides the senior application scientist's perspective on leveraging MCB's properties for efficient and reliable synthesis.

Physicochemical Properties

A summary of the key properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthesis.

PropertyValue
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Appearance White crystalline solid (typical)
CAS Number 6757-31-9
Key Functional Groups Methyl Ester, Primary Amide

Synthesis of this compound

The efficient synthesis of the precursor itself is paramount. A common and industrially relevant method involves a two-step process starting from methyl 4-formylbenzoate, a readily available byproduct from the synthesis of dimethyl terephthalate.[2] This pathway avoids the need for protecting groups due to the specific reaction conditions.[3]

The overall workflow can be visualized as follows:

Synthesis_of_MCB start Methyl 4-formylbenzoate intermediate Methyl 4-chloroformylbenzoate start->intermediate  Chlorination (Cl₂)  40-200°C product This compound intermediate->product  Amidation (NH₃)  1-50°C

Caption: Synthesis pathway from methyl 4-formylbenzoate to this compound.

Step-by-Step Synthesis Protocol

This protocol is based on established patent literature, demonstrating a robust method for preparing MCB.[2][3]

Part A: Chlorination of Methyl 4-formylbenzoate

  • Reaction Setup: In a reaction vessel equipped for gas inlet and heating, melt methyl 4-formylbenzoate (1 equivalent) by heating to 60-70°C.

  • Chlorine Gas Addition: Bubble chlorine gas (1-3 molar equivalents) through the molten starting material. The reaction is typically carried out at atmospheric pressure.

  • Monitoring and Completion: The reaction progress can be monitored by quenching an aliquot and analyzing via GC or ¹H NMR. The disappearance of the aldehyde proton signal (~10 ppm) indicates completion.

  • Work-up: Upon completion, the reaction mixture is cooled, and excess chlorine is removed under a stream of nitrogen. The resulting crude methyl 4-chloroformylbenzoate is typically used directly in the next step without further purification.

Part B: Amidation of Methyl 4-chloroformylbenzoate

  • Rationale for Conditions: This step requires careful temperature control to prevent side reactions, such as hydrolysis of the ester or over-reaction of the acyl chloride. Using aqueous ammonia provides both the nucleophile and the base to neutralize the HCl byproduct.

  • Reaction Setup: Dissolve the crude methyl 4-chloroformylbenzoate (1 equivalent) from the previous step in a suitable organic solvent like toluene or ethyl acetate at 60°C.[2]

  • Ammonia Addition: Add the organic solution dropwise to a cooled (5-20°C) aqueous ammonia solution (e.g., 10% NH₃, 10 molar equivalents). Maintaining a low temperature is critical for achieving high yield and purity.[2]

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Isolation and Purification: The resulting white precipitate is collected by filtration. The solid is washed with water to remove any ammonium chloride salts and then with a cold organic solvent (e.g., diethyl ether) to remove non-polar impurities. The product, this compound, is then dried under vacuum. Yields are typically high, often exceeding 95%.[2]

Key Transformations: The Hofmann Rearrangement

The most powerful application of this compound is its use in the Hofmann rearrangement to produce primary amines with one fewer carbon atom.[4] This reaction converts the carbamoyl group into an amino group, transforming MCB into methyl 4-aminobenzoate, a precursor for many local anesthetics and other pharmaceuticals.

The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed in the aqueous basic medium to the amine.[4][7]

Hofmann_Rearrangement cluster_0 Hofmann Rearrangement Mechanism MCB This compound N_bromoamide N-bromoamide intermediate MCB->N_bromoamide Br₂ or NaOBr, NaOH Isocyanate Isocyanate intermediate N_bromoamide->Isocyanate Rearrangement, -Br⁻ Carbamic_acid Carbamic acid Isocyanate->Carbamic_acid H₂O Product Methyl 4-aminobenzoate Carbamic_acid->Product -CO₂

Caption: Mechanism of the Hofmann rearrangement of this compound.

Experimental Protocol: Hofmann Rearrangement of MCB

This protocol describes the conversion of MCB to methyl 4-aminobenzoate.

  • Rationale for Reagent Choice: Sodium hypobromite (NaOBr) or sodium hypochlorite (NaOCl), often formed in situ from bromine or chlorine and sodium hydroxide, is the oxidizing agent that converts the primary amide to an N-haloamide, the key intermediate for the rearrangement.[3][4] An excess of a strong base is required for the initial deprotonation and to facilitate the rearrangement.

  • Reaction Setup: Prepare a solution of aqueous sodium hydroxide (3-15 molar equivalents) in a flask and cool it to 0°C in an ice bath.[3]

  • Substrate Addition: Add this compound (1 equivalent) to the cold alkaline solution with vigorous stirring.

  • Oxidant Addition: Slowly add a solution of sodium hypochlorite or sodium hypobromite (1-1.5 molar equivalents) to the mixture, maintaining the temperature between 0-10°C.[3]

  • Reaction and Monitoring: After the addition, the reaction mixture is slowly warmed, often to 40-60°C, and held for a period (e.g., 2 hours) to ensure complete reaction.[3] Progress can be monitored by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture and carefully neutralize it with an acid (e.g., HCl) to a pH of ~7-8. The product, methyl 4-aminobenzoate, will precipitate out of the solution.

    • Collect the solid product by filtration.

    • Wash the solid with cold water to remove inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure methyl 4-aminobenzoate.

Broader Synthetic Applications

While the Hofmann rearrangement is a primary application, the dual functionality of MCB allows for broader synthetic utility.

  • Pharmaceuticals: MCB serves as a precursor for developing drugs targeting microbial infections or inflammatory diseases.[1] Its derivatives are explored for their interactions with biological macromolecules and enzymes.[1] The carbamate group itself is a key structural motif in many approved drugs.[5][6]

  • Material Science: The rigid aromatic core and reactive handles make MCB a candidate for the development of new functional polymers with specific properties and enhanced stability.[1]

  • Trapping the Isocyanate Intermediate: The isocyanate formed during the Hofmann rearrangement can be trapped by nucleophiles other than water. For instance, conducting the reaction in an alcohol solvent like methanol will yield a stable methyl carbamate derivative, a valuable functional group in medicinal chemistry.[4][7][8] This modified Hofmann rearrangement provides direct access to protected amines.[9]

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of synthesized compounds. Below are the expected spectroscopic data for this compound, based on the analysis of its structure and data from analogous compounds.[10][11]

Spectroscopy Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) Assignment
¹H NMR (CDCl₃)~ 8.1-7.9 ppm (d, 2H)Aromatic protons ortho to the ester
~ 7.9-7.7 ppm (d, 2H)Aromatic protons ortho to the amide
~ 6.5-5.5 ppm (br s, 2H)Amide (-CONH₂) protons
~ 3.9 ppm (s, 3H)Methyl ester (-OCH₃) protons
¹³C NMR (CDCl₃)~ 168-166 ppmAmide carbonyl (C=O)
~ 166-164 ppmEster carbonyl (C=O)
~ 138-135 ppmAromatic C-CONH₂
~ 134-132 ppmAromatic C-COOCH₃
~ 130-128 ppmAromatic C-H
~ 53-52 ppmMethyl ester (-OCH₃)
IR (KBr)~ 3400, 3200 cm⁻¹N-H stretch (amide)
~ 1720 cm⁻¹C=O stretch (ester)
~ 1660 cm⁻¹C=O stretch (amide I band)
~ 1610 cm⁻¹N-H bend (amide II band)
~ 1280 cm⁻¹C-O stretch (ester)

Conclusion

This compound stands out as a strategically valuable precursor in organic synthesis. Its straightforward preparation and the distinct reactivity of its ester and amide functional groups provide reliable pathways to important chemical intermediates. The Hofmann rearrangement of MCB is a particularly robust and high-yielding method for accessing 4-aminobenzoate derivatives, which are foundational in the pharmaceutical industry. The insights and protocols provided in this guide aim to equip researchers and drug development professionals with the technical knowledge to effectively utilize this versatile building block in their synthetic endeavors.

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Methodological & Application

Methyl 4-Carbamoylbenzoate: A Versatile Scaffold for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with a wide range of biological targets.[1][2][3] Among the myriad of available building blocks for the construction of these vital scaffolds, methyl 4-carbamoylbenzoate stands out as a particularly versatile and valuable starting material. Its bifunctional nature, possessing both a reactive methyl ester and a robust carbamoyl (amide) group, allows for a variety of chemical transformations, leading to a diverse array of heterocyclic systems.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a key building block for the synthesis of medicinally relevant heterocycles, including benzimidazoles, quinazolinones, and 1,3,4-oxadiazoles. We will delve into the underlying synthetic strategies, provide detailed, field-proven protocols, and offer insights into the mechanistic rationale behind the experimental choices.

The Strategic Advantage of this compound

The unique structural attributes of this compound offer several strategic advantages in heterocyclic synthesis:

  • Orthogonal Reactivity: The methyl ester and the primary amide functionalities exhibit different reactivity profiles, allowing for selective transformations at either site. The ester is susceptible to hydrolysis, aminolysis, and hydrazinolysis, while the amide is generally more stable but can participate in cyclization reactions under specific conditions.[4]

  • Aromatic Scaffold: The central benzene ring provides a rigid framework that can be further functionalized, influencing the overall shape and electronic properties of the final heterocyclic product.

  • Hydrogen Bonding Capabilities: The presence of the carbamoyl group allows for the formation of hydrogen bonds, which can be crucial for molecular recognition and binding to biological targets.

This guide will explore the practical applications of these features in the synthesis of three key classes of heterocycles.

I. Synthesis of 2-(4-Carbamoylphenyl)-1H-benzimidazoles

Benzimidazoles are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][5] The synthesis of 2-substituted benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2] Here, we outline a two-step protocol for the synthesis of 2-(4-carbamoylphenyl)-1H-benzimidazole starting from this compound.

Workflow for Benzimidazole Synthesis

A This compound B Hydrolysis (NaOH, H2O/MeOH) A->B Step 1 C 4-Carbamoylbenzoic Acid B->C D Cyclocondensation (o-phenylenediamine, H3PO4) C->D Step 2 E 2-(4-Carbamoylphenyl)-1H-benzimidazole D->E A This compound B Hydrazinolysis (Hydrazine Hydrate, EtOH) A->B Step 1 C 4-Carbamoylbenzoyl Hydrazide B->C D Condensation & Cyclization (Aromatic Acid, POCl3) C->D Step 2 E 2-Aryl-5-(4-carbamoylphenyl) -1,3,4-oxadiazole D->E

Sources

Synthesis of Methyl 4-Carbamoylbenzoate Derivatives: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Carbamoylbenzoate Scaffold

Methyl 4-carbamoylbenzoate derivatives are a class of organic compounds that hold significant importance in the realms of medicinal chemistry and drug development. The core structure, featuring a methyl ester and an amide group in a para-relationship on a benzene ring, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The ability to readily modify the amide nitrogen allows for the systematic exploration of structure-activity relationships (SAR), making these derivatives valuable intermediates in the discovery of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic strategies for preparing these compounds, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most appropriate method for their specific applications.

Strategic Approaches to Synthesis

The synthesis of this compound derivatives can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the availability of starting materials, the desired scale of the reaction, the nature of the substituent on the amide nitrogen, and the required level of purity.

Acyl Chloride-Mediated Amidation (Schotten-Baumann Reaction)

A classic and highly efficient method for forming the amide bond is the reaction of an amine with an acyl chloride. In this approach, methyl 4-(chloroformyl)benzoate is the key intermediate, which can be readily prepared from the corresponding carboxylic acid (monomethyl terephthalate) using reagents such as thionyl chloride or oxalyl chloride. The subsequent reaction with a primary or secondary amine, typically under basic conditions to neutralize the HCl byproduct, affords the desired N-substituted this compound. This method is known as the Schotten-Baumann reaction.[1][2]

Causality of Experimental Choices: The use of a two-phase solvent system, often dichloromethane and water, is a hallmark of the Schotten-Baumann reaction.[1] The organic phase contains the acyl chloride and the amine starting materials, as well as the product, while the aqueous phase contains the base (e.g., NaOH) to neutralize the generated HCl. This separation prevents the protonation of the amine nucleophile by the acid byproduct, which would otherwise render it unreactive, thus driving the reaction to completion.[2] The reaction is typically performed at low temperatures (0-5 °C) during the addition of the acyl chloride to control the exothermic nature of the reaction and minimize potential side reactions.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(N-aryl/alkylcarbamoyl)benzoate via Schotten-Baumann Reaction

This protocol details the synthesis of an N-substituted this compound from methyl 4-(chloroformyl)benzoate and a representative primary amine.

Materials:

  • Methyl 4-(chloroformyl)benzoate

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Dichloromethane (DCM)

  • 10% aqueous sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Addition of Base: Slowly add the 10% aqueous NaOH solution (2.0 equivalents) to the stirred amine solution.

  • Addition of Acyl Chloride: Dissolve methyl 4-(chloroformyl)benzoate (1.1 equivalents) in a minimal amount of dichloromethane. Add this solution dropwise to the vigorously stirred biphasic mixture over 30-60 minutes, ensuring the temperature remains between 0 and 5 °C.[2]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to afford the pure methyl 4-(N-substituted-carbamoyl)benzoate.

Peptide Coupling Reagent-Mediated Amidation

Common Coupling Reagents and Their Rationale:

  • Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used due to the ease of removal of its urea byproduct via aqueous workup.[3] Dicyclohexylcarbodiimide (DCC) is also effective, but the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and requires filtration for removal. To suppress side reactions and reduce racemization in chiral substrates, carbodiimides are often used in conjunction with additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[4] These additives react with the initial O-acylisourea intermediate to form a more stable and reactive activated ester.[3]

  • Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): Reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling agents that form highly reactive OAt-active esters.[3][5] The presence of the nitrogen in the 7-azabenzotriazole ring is thought to accelerate the coupling step.[3] These reagents are often preferred for difficult couplings, such as those involving sterically hindered substrates or electron-deficient amines.[4][5] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is typically required to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.[3]

Protocol 2: HATU-Mediated Synthesis of Methyl 4-(N-aryl/alkylcarbamoyl)benzoate

This protocol describes a general procedure for the coupling of monomethyl terephthalate with an amine using HATU.

Materials:

  • Monomethyl terephthalate (4-carboxy methyl benzoate)

  • Primary or secondary amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve monomethyl terephthalate (1.0 equivalent), the amine (1.1 equivalents), and HATU (1.2 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (3.0 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic solution sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired amide.

Catalytic Direct Amidation

The direct formation of amides from esters and amines is an atom-economical and environmentally benign approach. This transformation can be facilitated by Lewis acid catalysts that activate the ester carbonyl group towards nucleophilic attack by the amine.

Catalyst Selection and Mechanism: Heterogeneous catalysts like niobium(V) oxide (Nb₂O₅) have shown high activity for the direct amidation of methyl benzoate with various amines.[6] The Lewis acidic sites on the catalyst surface are believed to coordinate to the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating the nucleophilic attack of the amine.[7] One of the key advantages of such heterogeneous catalysts is their reusability and the often solvent-free reaction conditions, which enhances the green credentials of the synthesis.[6] Homogeneous Lewis acids such as those based on zirconium and manganese have also been employed.[7][8] The choice of catalyst can be crucial, with factors like water and base tolerance playing a significant role in their effectiveness.[7]

Multicomponent Reactions (MCRs) for Diversity-Oriented Synthesis

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are powerful tools for generating libraries of structurally diverse compounds. The Ugi and Passerini reactions are particularly well-suited for the synthesis of complex carbamoylbenzoate derivatives.

The Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[9][10] To synthesize a this compound derivative using this strategy, one could employ 4-carboxybenzaldehyde as the aldehyde component, along with an amine, an isocyanide, and methanol, which can act as the nucleophile to form the methyl ester in situ. The reaction is typically rapid and exothermic, often reaching completion within minutes to hours at room temperature.[9]

The Passerini reaction is a three-component condensation of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide.[11][12] For the synthesis of a this compound derivative, methyl 4-formylbenzoate could be used as the aldehyde component, reacting with a carboxylic acid and an isocyanide. The reaction mechanism is dependent on the solvent, proceeding through a concerted pathway in non-polar, aprotic solvents and an ionic pathway in polar solvents.[11]

Data Presentation

The following table provides a comparative overview of the different synthetic strategies with representative yields for the synthesis of various this compound derivatives.

Synthetic StrategyStarting MaterialsAmine/ReagentsProductYield (%)Reference(s)
Schotten-Baumann Methyl 4-(chloroformyl)benzoateAnilineMethyl 4-(N-phenylcarbamoyl)benzoateHigh[1][2]
Schotten-Baumann Methyl 4-(chloroformyl)benzoateBenzylamineMethyl 4-(N-benzylcarbamoyl)benzoateHigh[1]
Peptide Coupling Monomethyl terephthalateAnilineMethyl 4-(N-phenylcarbamoyl)benzoate38-95%[4]
Peptide Coupling Monomethyl terephthalateMorpholineMethyl 4-(morpholine-4-carbonyl)benzoate>90%[5]
Catalytic Amidation Methyl BenzoateAnilineN-Phenylbenzamide~90%[6]
Ugi Reaction 4-Carboxybenzaldehyde, Amine, IsocyanideMethanolDiverse α-aminoacyl amidesGenerally High[9][13]
Passerini Reaction Methyl 4-formylbenzoate, Carboxylic AcidIsocyanideDiverse α-acyloxy amidesGenerally High[11][14]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualization of Mechanisms and Workflows

To further elucidate the synthetic pathways discussed, the following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow.

Reaction Mechanisms

Schotten_Baumann_Mechanism Schotten-Baumann Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product acyl_chloride Methyl 4-(chloroformyl)benzoate tetrahedral_int Tetrahedral Intermediate acyl_chloride->tetrahedral_int Nucleophilic attack by amine amine R-NH₂ amine->tetrahedral_int product Methyl 4-(N-R-carbamoyl)benzoate tetrahedral_int->product Elimination of HCl

Caption: Mechanism of the Schotten-Baumann reaction.

HATU_Mechanism HATU-Mediated Amidation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product acid Monomethyl terephthalate carboxylate Carboxylate Anion acid->carboxylate Deprotonation hatu HATU active_ester OAt-Active Ester hatu->active_ester amine R-NH₂ product Methyl 4-(N-R-carbamoyl)benzoate amine->product base DIPEA base->carboxylate carboxylate->active_ester Attack on HATU active_ester->product Nucleophilic attack by amine General_Workflow General Experimental Workflow for Amide Synthesis cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up and Purification cluster_analysis Step 4: Characterization reagent_prep Prepare solutions of starting materials reaction_vessel Combine reactants in a suitable solvent reagent_prep->reaction_vessel addition Add coupling agent/base at controlled temperature reaction_vessel->addition stirring Stir at appropriate temperature for 2-18 h addition->stirring monitoring Monitor reaction progress by TLC or LC-MS stirring->monitoring quench Quench reaction monitoring->quench extraction Aqueous work-up (extraction and washes) quench->extraction purification Purify by recrystallization or column chromatography extraction->purification analysis Characterize product by NMR, MS, etc. purification->analysis

Caption: A generalized experimental workflow for amide synthesis.

Conclusion

The synthesis of this compound derivatives is a well-established area of organic chemistry with a variety of robust and versatile methods at the disposal of the researcher. The choice between classical approaches like the Schotten-Baumann reaction, modern peptide coupling techniques, catalytic direct amidations, or diversity-oriented multicomponent reactions will depend on the specific synthetic goals and available resources. By understanding the underlying principles and practical considerations of each method, scientists can effectively and efficiently synthesize these valuable compounds for their research and development endeavors. This guide has provided the foundational knowledge and detailed protocols to empower researchers in this important area of chemical synthesis.

References

  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386.
  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
  • El Kaim, L., Grimaud, L., & Oble, J. (2005). Phenol Ugi-Smiles Systems: Strategies for the Multicomponent N-Arylation of Primary Amines with Isocyanides, Aldehydes, and Phenols.
  • Andrade, C. K. Z., Takada, S. C. S., Suarez, P. A. Z., & Alves, M. B. (2006). Revisiting the Passerini Reaction under Eco-Friendly Reaction Conditions. Synlett, 2006(10), 1539-1541.
  • Wessjohann, L. A., Kaluderovic, G. N., Neves Filho, R. A. W., Morejon, M. C., Lemanski, G., & Ziegler, T. (2007). Further Components Carboxylic Acid and Amine (Ugi Reaction). In Multicomponent Reactions (pp. 1-37). Springer, Berlin, Heidelberg.
  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140.
  • Li, D., Liu, Y., Zhang, Y., & Wang, J. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(30), 19379-19383.
  • Jenkins, T. C., & De Gouveia, M. A. (1998). Kinetics of the conversion of methyl benzoate to benzamide by the alumina catalysed reaction with liquid ammonia at 120 °C. Journal of the Chemical Society, Perkin Transactions 2, (7), 1539-1544.
  • Hooshmand, S. E., & Zhang, W. (2023).
  • Shimizu, K. I., Satsuma, A., & Hattori, T. (2007). A Heterogeneous Niobium(V) Oxide Catalyst for the Direct Amidation of Esters. Chemistry Letters, 36(5), 646-647.
  • Wikipedia. (2023). Schotten–Baumann reaction. [Link]

  • Tamura, M., et al. (2012). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Chemistry–An Asian Journal, 7(8), 1854-1859.
  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144.
  • Reddit. (2022). amide coupling help. r/Chempros. [Link]

  • Hooshmand, S. E., & Zhang, W. (2023).
  • Gnanaprakasam, B., & Periasamy, M. (2018). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 23(10), 2547.
  • Kumar, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(2), 151395.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. [Link]

  • Yang, X., et al. (2023).
  • Dockner, M., & Neugebauer, T. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. U.S.
  • Katritzky, A. R., et al. (2012). Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent. The Journal of organic chemistry, 77(23), 10756–10763.
  • YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. [Link]

  • Perjesi, P., et al. (2001). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)
  • Yang, X., et al. (2023).
  • El-Sayed, R., et al. (2018). Synthesis, antimicrobial activity and quantum calculations of Novel sulphonamide derivatives. Journal of the Iranian Chemical Society, 15(11), 2469-2481.
  • Kowalczyk, M., et al. (2021). Transition-metal free synthesis of N-Aryl carbazoles and their extended analogs. Organic & Biomolecular Chemistry, 19(34), 7411-7415.
  • Kowalczyk, M., et al. (2021). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Organic & Biomolecular Chemistry, 19(34), 7411-7415.
  • Hu, B., et al. (2003). Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate.

Sources

Application Note & Protocol: Direct Amidation of Methyl 4-carbamoylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the direct amidation of methyl 4-carbamoylbenzoate to synthesize N,N-dimethyl-4-carbamoylbenzamide. This protocol details a direct aminolysis method, a robust and straightforward approach for converting a methyl ester to a tertiary amide, which is a critical transformation in the synthesis of fine chemicals and pharmaceutical intermediates. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a detailed step-by-step experimental protocol, purification techniques, and methods for analytical characterization.

Introduction and Reaction Principle

The amide bond is a cornerstone of organic and medicinal chemistry, integral to the structure of countless biologically active molecules and materials.[1] The conversion of esters to amides, known as aminolysis, is a fundamental synthetic transformation. While numerous methods exist, including those requiring expensive coupling reagents or harsh conditions, direct aminolysis offers a more atom-economical pathway.[2]

The subject of this protocol, this compound, possesses two carbonyl functionalities: a primary amide and a methyl ester. The protocol is designed to selectively transform the methyl ester into an N,N-dimethylamide via nucleophilic acyl substitution with dimethylamine, leaving the primary amide intact.

Reaction: this compound + Dimethylamine → N,N-Dimethyl-4-carbamoylbenzamide + Methanol

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (CH₃O⁻) as a leaving group.[3][4] Although methoxide is a relatively poor leaving group, the reaction can be driven to completion by using an excess of the amine or by conducting the reaction at an elevated temperature.[3]

Caption: General reaction scheme for the amidation of this compound.

Materials, Reagents, and Equipment

Reagent & Material Properties
CompoundFormulaMW ( g/mol )CAS No.Physical Form
This compoundC₉H₉NO₃179.176757-31-9White Solid
Dimethylamine SolutionC₂H₇N45.09124-40-3Colorless Liquid
MethanolCH₄O32.0467-56-1Colorless Liquid
N,N-Dimethyl-4-carbamoylbenzamideC₁₀H₁₂N₂O₂192.223586-74-3Solid (Predicted)
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Colorless Liquid
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6White Crystalline Solid
EthanolC₂H₅OH46.0764-17-5Colorless Liquid
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Pressure-equalizing dropping funnel

  • Separatory funnel (250 mL)

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Analytical balance

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Experimental Protocol

Safety Precautions
  • Dimethylamine: Highly flammable, corrosive, and harmful if inhaled.[5][6][7][8] Handle exclusively in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane: Volatile and a suspected carcinogen. Handle in a chemical fume hood.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used, though for this specific protocol it is not strictly necessary. All glassware must be properly dried.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (5.0 g, 27.9 mmol).

  • Solvent Addition: Add methanol (30 mL) to the flask and stir the mixture to dissolve the starting material.

  • Reagent Addition: Slowly add dimethylamine (40% solution in water, 15.7 mL, 139.5 mmol, 5.0 equivalents) to the stirring solution at room temperature.

  • Reaction Conditions: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle.

  • Monitoring: Allow the reaction to proceed for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup - Solvent Removal: After the reaction is complete (as determined by the consumption of the starting material), allow the mixture to cool to room temperature. Remove the methanol and excess dimethylamine under reduced pressure using a rotary evaporator.

  • Workup - Extraction: To the resulting residue, add dichloromethane (50 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel. Shake the funnel vigorously and allow the layers to separate.

  • Phase Separation: Collect the lower organic layer. Extract the aqueous layer again with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash with a saturated sodium chloride solution (brine, 30 mL) to remove residual water.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude N,N-dimethyl-4-carbamoylbenzamide.

Purification Protocol: Recrystallization

Recrystallization is often the method of choice for purifying solid amides.[10]

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.[11]

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[12]

  • Crystallization: Slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to clarify.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to obtain the pure N,N-dimethyl-4-carbamoylbenzamide.

Caption: A high-level overview of the synthesis and purification workflow.

Characterization and Data Analysis

The identity and purity of the synthesized N,N-dimethyl-4-carbamoylbenzamide should be confirmed using standard analytical techniques.

TechniqueExpected Result
¹H NMR Disappearance of the methyl ester singlet (~3.9 ppm). Appearance of two singlets for the N-methyl groups (~2.9 and ~3.1 ppm due to restricted rotation around the C-N amide bond). Aromatic protons will appear in the 7.4-7.9 ppm region. Protons of the primary amide (-CONH₂) will appear as broad singlets.
¹³C NMR Disappearance of the methyl ester carbon (~52 ppm). Appearance of two N-methyl carbons (~35 and ~39 ppm). Two new amide carbonyl carbons will be present (~168 and ~171 ppm).
IR Spectroscopy C=O stretch of the tertiary amide around 1630-1660 cm⁻¹. N-H stretches of the primary amide around 3200-3400 cm⁻¹. Disappearance of the ester C=O stretch (~1720 cm⁻¹).
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 193.22.
Melting Point A sharp melting point for the purified, crystalline solid.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conversion Insufficient reaction time or temperature.Increase reaction time and ensure the mixture is properly refluxing. Use a larger excess of dimethylamine.
Side Product Formation Hydrolysis of the ester or primary amide.Ensure anhydrous conditions where possible, although the aqueous amine solution makes this challenging. The workup should remove the resulting carboxylic acid.
Poor Yield after Recrystallization Too much solvent used; product is too soluble.Use the minimum amount of hot solvent for dissolution.[11] Ensure the solution is cooled thoroughly in an ice bath to maximize precipitation.
Oily Product Impurities preventing crystallization.Re-purify the crude material, potentially using column chromatography if recrystallization fails.

Conclusion

This application note provides a reliable and detailed protocol for the selective amidation of this compound using direct aminolysis with dimethylamine. The procedure is robust, employs readily available reagents, and includes a straightforward purification step. By following this guide, researchers can effectively synthesize N,N-dimethyl-4-carbamoylbenzamide in good yield and high purity, as verified by standard analytical methods.

References

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  • King-Pharm. (n.d.). Methyl-(4-aminocarbonyl)
  • Google Patents. (2013). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
  • ResearchGate. (2018).
  • Wikipedia. (n.d.).
  • Google Patents. (2012). CN101585781B - Preparing method of N, N-dimethylbenzamide.
  • MDPI. (2023).
  • Manasagangotri Physics. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl).

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Application Notes & Protocols: Esterification Strategies for Methyl 4-carbamoylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of esterification reactions involving Methyl 4-carbamoylbenzoate, a key intermediate in the synthesis of pharmaceuticals and functional materials.[1] We will move beyond simple procedural lists to dissect the causality behind methodological choices, ensuring that researchers, scientists, and drug development professionals can select and execute the optimal strategy for their synthetic goals. The protocols herein are designed as self-validating systems, grounded in established chemical principles.

Strategic Overview: Modifying this compound

This compound presents two primary avenues for ester modification. The choice between them is dictated by the starting material, desired final product, and the sensitivity of the molecule's carbamoyl (amide) group to the reaction conditions.

  • Route A: Transesterification. This is a direct conversion where the methyl group of the existing ester is exchanged for a different alkyl or aryl group from a new alcohol. This is the preferred method for converting this compound itself into a different ester.

  • Route B: De Novo Esterification from the Parent Acid. This route is applicable when the synthesis starts from 4-carbamoylbenzoic acid (which can be formed by hydrolysis of the methyl ester).[1] This pathway offers classic but distinct methods: the robust Fischer-Speier esterification and the milder, reagent-mediated Steglich esterification.

The critical consideration for this specific molecule is the stability of the C(O)NH₂ group. Harsh acidic or basic conditions, particularly with prolonged heating, can lead to unwanted hydrolysis of the amide. Therefore, reaction conditions must be chosen judiciously.

Route A: Transesterification of this compound

Transesterification is an equilibrium-driven process where an alcohol displaces the original alkoxy group of an ester.[2] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the desired alcohol (which can also serve as the solvent) or by removing the methanol byproduct as it forms.[2][3]

Mechanism & Rationale

The reaction can be catalyzed by either an acid or a base.[2]

  • Acid Catalysis: A strong acid protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the new alcohol.[2]

  • Base Catalysis: A base deprotonates the incoming alcohol, creating a more potent alkoxide nucleophile that attacks the carbonyl carbon.[2]

For many applications, especially when creating esters of higher alcohols, transesterification from a simple methyl ester is a highly effective strategy.[2][4]

Experimental Workflow: General Transesterification

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Analysis A Combine this compound, excess new alcohol, and catalyst in flask B Heat mixture to reflux (if required by catalyst) A->B C Monitor reaction progress (e.g., by TLC or GC) B->C D Cool reaction mixture C->D E Quench/Neutralize catalyst (e.g., add NaHCO3 for acid catalyst) D->E F Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) E->F G Dry organic layer (e.g., Na2SO4) F->G H Concentrate in vacuo G->H I Purify product (Column Chromatography or Recrystallization) H->I J Characterize final product (NMR, IR, MS) I->J

Caption: General workflow for transesterification experiments.

Protocol 2.1: Acid-Catalyzed Transesterification to Butyl 4-carbamoylbenzoate

This protocol favors product formation by using a large excess of n-butanol.

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equiv.
This compound179.171.79 g1.0
n-Butanol74.1225 mL~27
Conc. Sulfuric Acid (H₂SO₄)98.080.2 mLCatalytic
Saturated Sodium Bicarbonate-~30 mL-
Ethyl Acetate-~60 mL-
Brine-~20 mL-
Anhydrous Sodium Sulfate-As needed-

Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.79 g).

  • Reagent Addition: Add n-butanol (25 mL) to the flask and stir to dissolve the solid. Carefully and slowly, add concentrated sulfuric acid (0.2 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 118°C) for 4-6 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting material.

  • Work-up: Cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing 50 mL of cold water.

  • Neutralization: Transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution (~30 mL) to neutralize the sulfuric acid catalyst. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with brine (1 x 20 mL) to remove residual water and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting solid/oil by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to obtain pure Butyl 4-carbamoylbenzoate.

Route B: De Novo Esterification from 4-Carbamoylbenzoic Acid

This pathway is employed when the synthetic precursor is the carboxylic acid. It involves forming the ester bond directly. We present two mechanistically distinct methods: the classic acid-catalyzed Fischer esterification and the mild, coupling reagent-mediated Steglich esterification.

Method 3.1: Fischer-Speier Esterification

This is a traditional, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[5] It is an equilibrium process, and high yields are obtained by using a large excess of the alcohol or by removing the water byproduct, often with a Dean-Stark apparatus.[6][7]

Causality & Experience: While cost-effective, the requirement for strong acid and heat poses a risk of hydrolyzing the primary amide of our substrate.[8] Therefore, reaction times should be carefully monitored to maximize ester formation while minimizing this side reaction. This method is best suited for simple, unhindered alcohols like methanol or ethanol which can be used as the solvent.[9]

Caption: Mechanism of Fischer-Speier Esterification.

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equiv.
4-Carbamoylbenzoic Acid165.151.65 g1.0
Ethanol (Absolute)46.0720 mL~34
Conc. Sulfuric Acid (H₂SO₄)98.081.0 mLCatalytic
10% Sodium Carbonate Soln.-~20 mL-
Deionized Water-~50 mL-

Methodology:

  • Setup: In a 100 mL round-bottom flask with a stir bar, combine 4-Carbamoylbenzoic Acid (1.65 g) and absolute ethanol (20 mL).[5]

  • Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (1.0 mL). A precipitate may form but should redissolve upon heating.[5]

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 60-90 minutes.[5]

  • Work-up: Allow the reaction to cool to room temperature. Pour the mixture into a beaker containing 30 mL of ice water.[5]

  • Neutralization: While stirring the aqueous mixture, slowly add 10% sodium carbonate solution until the pH is ~8.[5] Vigorous gas evolution will occur.[5] The product should precipitate as a white solid.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the filter cake with three portions of cold deionized water (3 x 10 mL) to remove any inorganic salts.[5]

  • Drying: Allow the product to air-dry on the filter, then transfer to a drying oven or desiccator to dry to a constant weight.

Method 3.2: Steglich Esterification

The Steglich esterification is a powerful method for forming esters under exceptionally mild conditions, typically at room temperature.[11] It utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or the more user-friendly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[9][12][13] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for facilitating the acyl transfer to the alcohol.[11][14]

Causality & Experience: This is the premier method for substrates sensitive to heat or strong acids. For this compound, the mild, neutral conditions of the Steglich reaction are ideal for preserving the integrity of the amide functional group. The primary challenge is purification: DCC produces dicyclohexylurea (DCU), a poorly soluble byproduct that can be difficult to remove.[11][12] Using EDC is a common and highly recommended alternative, as its corresponding urea byproduct is water-soluble and easily removed during an aqueous work-up.[12]

G cluster_activation Activation cluster_catalysis Catalytic Cycle RCOOH Carboxylic Acid (R-COOH) OAI O-Acylisourea Intermediate RCOOH->OAI DCC DCC DCC->OAI DMAP DMAP (Catalyst) ROH Alcohol (R'-OH) AE Acyl-DMAP 'Active Ester' OAI->AE + DMAP DCU DCU (Byproduct) OAI->DCU + R'-OH (uncatalyzed) Ester Ester (R-COOR') AE->Ester + R'-OH

Caption: Key steps in the DMAP-catalyzed Steglich Esterification.

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equiv.
4-Carbamoylbenzoic Acid165.151.65 g1.0
Benzyl Alcohol108.141.2 mL1.1
EDC·HCl191.702.1 g1.1
DMAP122.17122 mg0.1
Dichloromethane (DCM)-50 mL-
1M Hydrochloric Acid-~30 mL-
Saturated Sodium Bicarbonate-~30 mL-
Brine-~20 mL-

Methodology:

  • Setup: To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-Carbamoylbenzoic Acid (1.65 g), benzyl alcohol (1.2 mL), DMAP (122 mg), and dichloromethane (50 mL).

  • Initiation: Stir the mixture at room temperature until all solids dissolve. Cool the flask in an ice bath (0°C).

  • Coupling Agent Addition: Add EDC·HCl (2.1 g) to the cooled solution in one portion.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 1M HCl (2 x 15 mL) to remove DMAP and any unreacted EDC.

    • Saturated NaHCO₃ (2 x 15 mL) to remove any unreacted carboxylic acid.

    • Brine (1 x 20 mL).

  • Drying & Concentration: Dry the DCM layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure Benzyl 4-carbamoylbenzoate.

Product Purification and Characterization

Proper purification and characterization are essential to validate the outcome of the synthesis.

Purification Techniques
  • Aqueous Work-up: As detailed in the protocols, washing with dilute acid, base, and brine is critical for removing catalysts and water-soluble byproducts.[12][15]

  • Column Chromatography: The most reliable method for separating the desired ester from unreacted starting materials and byproducts, especially the challenging DCU from DCC-mediated reactions.[12]

  • Recrystallization: An effective technique for purifying solid esters. A mixed-solvent system, like ethanol/water or toluene/hexane, is often required.

  • Distillation: Suitable for purifying liquid, thermally stable esters with boiling points distinct from other components in the mixture.[6][16]

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure. Look for characteristic shifts corresponding to the new alkoxy group (e.g., the triplet and quartet for an ethyl ester, or the benzylic protons for a benzyl ester).

  • Infrared (IR) Spectroscopy: The product will show a strong C=O ester carbonyl stretch, typically in the range of 1700-1730 cm⁻¹. The N-H stretches of the primary amide (around 3200-3400 cm⁻¹) should remain.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized ester, confirming the successful incorporation of the new alcohol moiety.[17]

References

  • How to purify esterefication product? - ResearchGate. (2016). Retrieved from researchgate.net. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. (n.d.). Retrieved from scienceready.com.au. [Link]

  • Steglich esterification - Wikipedia. (n.d.). Retrieved from en.wikipedia.org. [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid - ResearchGate. (n.d.). Retrieved from researchgate.net. [Link]

  • Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst - Journal of Synthetic Chemistry. (n.d.). Retrieved from jsynthchem.com. [Link]

  • Process for purifying esters - Google Patents. (n.d.).
  • Esterification: Reflux, Isolation and Purification // HSC Chemistry - YouTube. (2021). Retrieved from youtube.com. [Link]

  • General procedures for the purification of Esters - Chempedia - LookChem. (n.d.). Retrieved from chempedia.lookchem.com. [Link]

  • Acid to Ester - Common Conditions. (n.d.). Retrieved from organic-chemistry.org. [Link]

  • Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved from organic-chemistry.org. [Link]

  • Transesterification - Wikipedia. (n.d.). Retrieved from en.wikipedia.org. [Link]

  • Transesterification process - US2543421A - Google Patents. (n.d.).
  • Steglich Esterification Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Retrieved from fiveable.me. [Link]

  • Synthesis and Modification of Benzocaine - International Journal of Science for Global Sustainability. (2015). Retrieved from ijsgs.com. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. (2024). Retrieved from operachem.com. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Retrieved from masterorganicchemistry.com. [Link]

  • The Synthesis of Benzocaine - All Parts - YouTube. (2021). Retrieved from youtube.com. [Link]

  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed. (n.d.). Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • 22.6: Ester Chemistry - Chemistry LibreTexts. (2020). Retrieved from chem.libretexts.org. [Link]

  • Lab5 procedure esterification. (n.d.). Retrieved from chem.ucla.edu. [Link]

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The Strategic Role of Methyl 4-Carbamoylbenzoate in Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Importance of a Versatile Building Block

In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, scalability, and ultimately, the economic viability of drug manufacturing. Methyl 4-carbamoylbenzoate (CAS No. 6757-31-9), a seemingly simple aromatic compound, represents a key nexus in the synthesis of more complex and biologically active molecules.[1] Its bifunctional nature, possessing both a methyl ester and a primary amide, offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of the practical applications of this compound in pharmaceutical development, with a focus on detailed, field-proven protocols and the underlying chemical principles that govern its utility.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic steps to provide a causal understanding of experimental choices, ensuring that the protocols described are not just instructions, but self-validating systems for robust chemical synthesis.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective application.

PropertyValue
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Appearance White to off-white crystalline powder
Melting Point 218-222 °C
Solubility Soluble in DMSO and methanol.
CAS Number 6757-31-9

Core Application: A Gateway to p-Aminobenzoic Acid Derivatives via Hofmann Rearrangement

One of the most powerful applications of this compound is its role as a precursor to p-aminobenzoic acid (PABA) and its esters through the Hofmann rearrangement. PABA derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including local anesthetics, sulfonamides, and antifolates. The Hofmann rearrangement provides a classic and efficient method for converting a primary amide to a primary amine with one fewer carbon atom.

The reaction proceeds by treating the primary amide (this compound) with a halogen (typically bromine or chlorine) in the presence of a strong base. The key intermediate is an isocyanate, which is subsequently hydrolyzed to the primary amine. The choice of a hypohalite solution (e.g., NaOCl) is often preferred for safety and convenience in a laboratory and industrial setting.[2]

Logical Workflow for Hofmann Rearrangement

Hofmann_Rearrangement cluster_start Starting Material cluster_reaction Reaction Conditions cluster_intermediate Key Intermediate cluster_workup Workup & Isolation cluster_product Final Product start This compound reagents 1. Aq. NaOH 2. Aq. NaOCl start->reagents Addition at 0-10°C isocyanate Isocyanate Intermediate reagents->isocyanate Rearrangement hydrolysis Hydrolysis isocyanate->hydrolysis In situ acidification Acidification (pH 4) hydrolysis->acidification pH adjustment precipitation Precipitation & Filtration acidification->precipitation product p-Aminobenzoic Acid precipitation->product

Caption: Workflow for the synthesis of p-aminobenzoic acid.

Detailed Protocol for Hofmann Rearrangement of this compound

This protocol is adapted from established patent literature and represents a robust method for the synthesis of p-aminobenzoic acid.[2]

Materials:

  • This compound (17.9 g, 0.1 mol)

  • 1 N Aqueous Sodium Hydroxide (NaOH) solution (5 molar equivalents)

  • 10% Aqueous Sodium Hypochlorite (NaOCl) solution (1.05 molar equivalents)

  • Aqueous Hydrochloric Acid (HCl) for pH adjustment

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask (500 mL)

  • Dropping funnel

Procedure:

  • Initial Setup: In a 500 mL reaction flask equipped with a magnetic stirrer, cool the 1 N aqueous NaOH solution to 0°C using an ice bath.

  • Addition of Starting Material: To the cooled NaOH solution, add this compound (17.9 g) portion-wise while maintaining the temperature.

  • Addition of Hypochlorite: While vigorously stirring and maintaining the internal temperature between 0 and 10°C, add the 10% aqueous NaOCl solution dropwise from a dropping funnel over a period of 30 minutes.

  • Reaction: Continue stirring the reaction mixture at 0-10°C for 2 hours.

  • Heating: After the initial reaction period, raise the temperature of the reaction mixture to 50°C and maintain it for 1 hour to ensure complete hydrolysis of the intermediate.

  • Precipitation of Product: Cool the reaction mixture and adjust the pH to 4 by the careful addition of aqueous HCl. This will cause the solid target compound, p-aminobenzoic acid, to precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Trustworthiness and Self-Validation:

  • Temperature Control: Maintaining a low temperature during the addition of NaOCl is crucial to prevent side reactions and ensure the controlled formation of the N-haloamide intermediate.

  • pH Adjustment: The final pH of 4 is the isoelectric point of p-aminobenzoic acid, at which its solubility in water is minimal, thus maximizing the yield of the precipitated product.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to track the disappearance of the starting material.

Further Synthetic Potential: Amidation and Ester Hydrolysis

Beyond the Hofmann rearrangement, the dual functionality of this compound opens avenues for other important transformations in pharmaceutical synthesis.

Direct Amidation of the Ester Group

The methyl ester group can undergo aminolysis with various amines to form a new amide bond. This is a fundamental reaction in the construction of many drug molecules. For instance, direct reaction with aqueous ammonia at elevated temperatures and pressures can convert the ester to a diamide, or a more substituted amine could be used to introduce different functionalities.[3]

Hydrolysis to the Carboxylic Acid

Under either acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-carbamoylbenzoic acid. This carboxylic acid can then be activated and coupled with a wide variety of amines using standard peptide coupling reagents (e.g., EDC, HOBt) to form more complex amide-containing target molecules.

Synthetic Versatility Diagram

Synthetic_Versatility cluster_paths Synthetic Pathways cluster_products Key Intermediates start This compound path1 Hofmann Rearrangement (NaOCl, NaOH) start->path1 path2 Aminolysis (R-NH2) start->path2 path3 Hydrolysis (H+ or OH-) start->path3 product1 Methyl 4-aminobenzoate path1->product1 product2 N-substituted-4-carbamoylbenzamide path2->product2 product3 4-Carbamoylbenzoic acid path3->product3 drug_class1 Local Anesthetics, Antifolates product1->drug_class1 drug_class2 Diverse Amide-containing APIs product2->drug_class2 drug_class3 Peptide Mimetics, Other APIs via Amide Coupling product3->drug_class3

Caption: Synthetic utility of this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of pharmaceuticals. Its ability to serve as a stable, crystalline solid that can be efficiently converted into key building blocks like p-aminobenzoic acid derivatives makes it a strategic choice in multi-step synthetic campaigns. The protocols and pathways outlined in this guide demonstrate its practical utility and provide a solid foundation for its application in drug discovery and development programs. The principles of reaction control and workup detailed herein are designed to ensure reproducible and high-yielding transformations, underscoring the importance of a deep understanding of chemical principles in the successful synthesis of active pharmaceutical ingredients.

References

  • Google Patents. (2003). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
  • European Patent Office. (2020, July 29). EP 3228619 B1 - PROCESS FOR THE PREPARATION OF APIXABAN. [Link]

  • Google Patents. (2014). WO2014072884A1 - Process for the synthesis of apixaban.
  • Google Patents. (2017).
  • Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • Torsello, M., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

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Application of Methyl 4-carbamoylbenzoate in Agrochemical Synthesis: A Guide to Potential Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

Methyl 4-carbamoylbenzoate is a bifunctional organic molecule featuring both a methyl ester and a primary carbamoyl (amide) group attached to a central benzene ring. This unique arrangement of functional groups makes it a promising, yet underexplored, intermediate in the synthesis of novel agrochemicals.[1] While specific, commercialized pesticides directly synthesized from this compound are not widely documented in publicly available literature, its chemical architecture provides a versatile scaffold for the construction of a variety of bioactive molecules. This guide will explore the potential applications of this compound in agrochemical synthesis, focusing on plausible synthetic transformations and the classes of compounds that could be accessed. We will delve into the underlying chemical principles and provide detailed, albeit prospective, protocols for researchers and scientists in the field.

Core Reactivity and Synthetic Handles

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the methyl ester and the carbamoyl group. These sites can be selectively targeted to build molecular complexity.

  • The Methyl Ester Group: This group is susceptible to nucleophilic acyl substitution. Key transformations include:

    • Hydrolysis: Conversion to the corresponding carboxylic acid, 4-carbamoylbenzoic acid, which can then be coupled with various amines or alcohols to form more complex amides and esters.

    • Transesterification: Exchange of the methyl group with other, more elaborate, alcohol moieties to introduce new functionalities.[1]

    • Aminolysis: Direct reaction with amines to form amides, a common structural motif in many agrochemicals.[1]

  • The Carbamoyl Group: The primary amide functionality offers several reaction possibilities:

    • Dehydration: Conversion to a nitrile group (-CN), a key precursor for various heterocyclic systems.

    • Hofmann Rearrangement: Transformation into a primary amine (-NH2), leading to the formation of 4-aminobenzoate derivatives.

    • N-Alkylation/Arylation: Introduction of substituents on the amide nitrogen, although this can be challenging due to the lower nucleophilicity of the amide nitrogen.

The interplay between these functional groups allows for a modular approach to synthesizing a library of potential agrochemical candidates.

Visualization of Synthetic Potential

The following diagram illustrates the key reactive sites of this compound and the potential primary transformations that can be exploited in agrochemical synthesis.

G This compound This compound Methyl Ester Group Methyl Ester Group This compound->Methyl Ester Group Site of Reactivity Carbamoyl Group Carbamoyl Group This compound->Carbamoyl Group Site of Reactivity Hydrolysis Hydrolysis Methyl Ester Group->Hydrolysis Leads to Transesterification Transesterification Methyl Ester Group->Transesterification Leads to Aminolysis Aminolysis Methyl Ester Group->Aminolysis Leads to Dehydration Dehydration Carbamoyl Group->Dehydration Leads to Hofmann Rearrangement Hofmann Rearrangement Carbamoyl Group->Hofmann Rearrangement Leads to

Caption: Key reactive sites and primary transformations of this compound.

Application Notes & Protocols: Exploring Synthetic Pathways

This section outlines hypothetical, yet chemically sound, synthetic protocols for leveraging this compound as a precursor for agrochemical synthesis.

Synthesis of Novel Herbicidal Amides via Hydrolysis and Amide Coupling

Rationale: Many commercial herbicides are amides. The carboxylic acid derived from the hydrolysis of this compound can be coupled with a wide range of amines to generate a library of novel amide compounds for herbicidal screening.

Workflow Diagram:

G A This compound B Hydrolysis (e.g., NaOH, H2O/MeOH) A->B C 4-Carbamoylbenzoic Acid B->C D Amide Coupling (e.g., EDC, HOBt, Amine) C->D E Novel N-Substituted 4-Carbamoylbenzamide D->E

Caption: Workflow for the synthesis of novel amides.

Protocol 1: Hydrolysis of this compound

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl, concentrated)

    • Round-bottom flask, magnetic stirrer, reflux condenser

  • Procedure: a. To a solution of this compound (1 equivalent) in a 1:1 mixture of methanol and water, add sodium hydroxide (1.2 equivalents). b. Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. d. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated HCl. e. The resulting precipitate of 4-carbamoylbenzoic acid is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Amide Coupling to Synthesize a Candidate Herbicide

  • Materials:

    • 4-Carbamoylbenzoic acid (from Protocol 1)

    • A selected amine (e.g., 2,6-diethylaniline)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • Hydroxybenzotriazole (HOBt)

    • Dimethylformamide (DMF)

    • Sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure: a. Dissolve 4-carbamoylbenzoic acid (1 equivalent) in anhydrous DMF. b. Add EDC (1.2 equivalents) and HOBt (1.1 equivalents) to the solution and stir at room temperature for 30 minutes. c. Add the selected amine (1.1 equivalents) and continue stirring at room temperature overnight. d. Quench the reaction by adding water and extract the product with ethyl acetate. e. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography or recrystallization to obtain the target N-substituted 4-carbamoylbenzamide.

Quantitative Data Summary (Hypothetical):

StepReactant 1Reactant 2ProductYield (%)Purity (%)
HydrolysisThis compoundNaOH4-Carbamoylbenzoic Acid90-95>98
Amide Coupling4-Carbamoylbenzoic Acid2,6-DiethylanilineN-(2,6-diethylphenyl)-4-carbamoylbenzamide75-85>99 (after purification)
Synthesis of Potential Fungicides via Transesterification

Rationale: The ester moiety is a key feature in some classes of fungicides. By performing a transesterification reaction, a variety of lipophilic alcohol side chains can be introduced, which may enhance the fungicidal activity and alter the compound's pharmacokinetic properties.[1]

Protocol 3: Transesterification of this compound

  • Materials:

    • This compound

    • A selected alcohol (e.g., 2-phenoxyethanol)

    • A suitable catalyst (e.g., sodium methoxide, titanium(IV) isopropoxide)

    • Toluene

    • Dean-Stark apparatus

  • Procedure: a. In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1 equivalent) and the selected alcohol (3-5 equivalents) in toluene. b. Add a catalytic amount of sodium methoxide. c. Heat the mixture to reflux and collect the methanol-toluene azeotrope in the Dean-Stark trap. d. Monitor the reaction by TLC until the starting material is consumed. e. Cool the reaction mixture and quench with a weak acid (e.g., acetic acid). f. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. g. Remove the solvent under reduced pressure and purify the resulting ester by column chromatography.

Trustworthiness and Self-Validation

The protocols provided are based on well-established organic chemistry transformations. For each synthetic step, in-process controls are crucial for ensuring the integrity of the results:

  • Reaction Monitoring: The use of Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to track the consumption of starting materials and the formation of products.

  • Product Characterization: The structure and purity of all intermediates and final products must be unequivocally confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Yield Optimization: The provided yields are hypothetical targets. Optimization of reaction conditions (temperature, solvent, catalyst, reaction time) is a standard part of the research and development process to maximize efficiency.

Conclusion and Future Directions

This compound represents a valuable, yet likely underutilized, starting material for the synthesis of novel agrochemicals. Its bifunctional nature allows for a diverse range of chemical modifications, paving the way for the creation of extensive libraries of candidate compounds for herbicidal, fungicidal, and insecticidal screening. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile chemical intermediate. Further research could focus on developing selective reactions that modify one functional group while leaving the other intact, thereby expanding the repertoire of accessible molecular architectures.

References

Sources

Application Note: Quantitative Analysis of Methyl 4-carbamoylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-carbamoylbenzoate (C₉H₉NO₃, M.Wt: 179.17 g/mol ) is an organic compound featuring a benzoate structure with a carbamoyl group at the para position.[1] Its dual functionality, comprising an ester and an amide group, makes it a valuable intermediate in organic synthesis and a building block for more complex molecules, with potential applications in the pharmaceutical and material science sectors.[1] Accurate and reliable quantification of this compound is crucial for quality control in its synthesis, for its use in further chemical reactions, and in pharmacokinetic studies.

This guide provides detailed protocols for two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The HPLC-UV method offers high specificity and is suitable for complex matrices, while the UV-Vis spectrophotometric method provides a rapid and cost-effective alternative for simpler sample formulations.

Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle

This method employs reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. Its retention time will be influenced by the exact composition of the mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations. The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. The selection of chromatographic conditions is based on established methods for similar aromatic esters.[2][3]

Experimental Workflow for HPLC Analysis

HPLC Workflow for this compound Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., Acetonitrile:Water) D Equilibrate HPLC System A->D System Setup B Prepare Standard Solutions of this compound E Inject Standards & Sample B->E Calibration C Prepare Sample Solution C->E Analysis D->E F Acquire Chromatographic Data E->F Detection G Integrate Peak Areas F->G H Generate Calibration Curve G->H Standard Peaks I Calculate Concentration H->I Interpolation

Caption: Workflow for the quantification of this compound using HPLC.

Protocol: HPLC-UV Method

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • HPLC-grade acetonitrile, methanol, and water.

  • This compound reference standard.

2. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase using sonication or vacuum filtration before use. The optimal ratio should be determined experimentally to achieve a suitable retention time (typically 3-10 minutes) and good peak shape.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

3. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by scanning the UV spectrum of a standard solution (a wavelength around 254 nm is a good starting point based on the benzene ring structure).[4]

  • Run Time: 10 minutes.

4. Calibration and Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject each working standard solution in triplicate to generate a calibration curve.

  • Prepare the sample solution by accurately weighing a known amount of the sample, dissolving it in methanol, and diluting it with the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Inject the sample solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its mean peak area from the calibration curve.

Data Presentation: HPLC Method Performance

The following table summarizes the expected performance characteristics for a validated HPLC method. These values should be experimentally determined.

ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)To be determined (typically in the ng/mL range)
Limit of Quantitation (LOQ)To be determined (typically in the µg/mL range)
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Method 2: Quantification by UV-Vis Spectrophotometry

Principle

This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This compound possesses a chromophore (the benzene ring) that absorbs UV radiation. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the analyte can be determined by comparison with a standard calibration curve. This method is rapid and simple but may be less specific than HPLC in the presence of interfering substances that also absorb at the λmax.

Experimental Workflow for UV-Vis Spectrophotometry

UV-Vis Workflow for this compound Quantification A Determine λmax of This compound D Measure Absorbance of Standards A->D Set Wavelength B Prepare Standard Solutions B->D C Prepare Sample Solution F Measure Absorbance of Sample C->F E Generate Calibration Curve D->E G Calculate Concentration E->G Interpolation F->G

Caption: Workflow for the quantification of this compound using UV-Vis Spectrophotometry.

Protocol: UV-Vis Spectrophotometry Method

1. Instrumentation and Materials

  • UV-Vis spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • Analytical balance, volumetric flasks, and pipettes.

  • Methanol (spectroscopic grade).

  • This compound reference standard.

2. Determination of λmax

  • Prepare a ~10 µg/mL solution of this compound in methanol.

  • Scan the solution from 400 nm to 200 nm using methanol as the blank.

  • The wavelength at which maximum absorbance occurs is the λmax. For similar compounds like methyl paraben, the λmax is around 254-256 nm.[4][5]

3. Preparation of Solutions

  • Solvent/Blank: Methanol.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and transfer to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock solution with methanol.

4. Calibration and Analysis

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using methanol as the blank.

  • Measure the absorbance of each working standard solution in triplicate.

  • Prepare the sample solution by accurately weighing a known amount of the sample, dissolving it in methanol, and diluting to a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the sample solution in triplicate.

  • Construct a calibration curve by plotting the mean absorbance of the standards against their concentration.

  • Determine the concentration of the sample from the calibration curve using its mean absorbance.

Data Presentation: UV-Vis Method Performance

The following table summarizes the expected performance characteristics for a validated UV-Vis spectrophotometric method. These values should be experimentally determined.

ParameterExpected Value
λmax~255 nm (To be determined)
Linearity (R²)> 0.995
Limit of Detection (LOD)To be determined (typically < 0.5 µg/mL)[5]
Limit of Quantitation (LOQ)To be determined (typically > 1.0 µg/mL)[5]
Molar Absorptivity (ε)To be determined

Method Validation and Scientific Integrity

The protocols described herein are proposed methods based on established analytical principles for structurally related compounds. For use in a regulated environment or for publication, these methods must be fully validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters to be experimentally verified include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

By following these detailed protocols and ensuring proper method validation, researchers, scientists, and drug development professionals can achieve accurate and reliable quantification of this compound.

References

  • SIELC Technologies. (n.d.). Separation of Methyl 4-(chlorocarbonyl)benzoate on Newcrom R1 HPLC column.
  • PubChem. (n.d.). Methyl 4-[methyl(nitroso)carbamoyl]benzoate.
  • Smolecule. (2023, August 15). Buy this compound | 6757-31-9.
  • International Journal of Pharmaceutical Sciences Review and Research. (2019, October 23). Determination of Methyl Paraben from Cosmetics by UV Spectroscopy.
  • CSCanada. (2013). Spectrophotometric Determination of Methyl Paraben in Pure and Pharmaceutical Oral Solution.
  • Spectrophotometric Determination of Methyl Paraben in Pharmaceutical Formulations by Oxidative Coupling Reaction. (n.d.).
  • Bioanalysis. (2016, June). Quantitative analysis of methyl and propyl parabens in neonatal DBS using LC-MS/MS.
  • SIELC Technologies. (2018, February 16). Methyl 4-formylbenzoate.
  • Georganics. (n.d.). Methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate.
  • Islam, N., Zamir, R., Faruque, M. O., & Saf, M. (n.d.). PRESENCE OF METHYL PARABEN IN ANTI-DIABETIC HERBAL PREPARATIONS.

Sources

Application Note: A Validated HPLC Method for Purity Determination of Methyl 4-carbamoylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of Methyl 4-carbamoylbenzoate. This compound is a key intermediate in various organic syntheses and pharmaceutical research, making the accurate assessment of its purity critical for quality control and regulatory compliance.[1] The described isocratic reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine purity analysis in research and drug development settings.

Introduction

This compound (C₉H₉NO₃, M.W. 179.17 g/mol ) is an organic compound featuring both a methyl ester and a primary amide functional group attached to a benzene ring.[1] This unique structure makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] In the pharmaceutical industry, the purity of starting materials and intermediates directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable analytical method for determining the purity of this compound is essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for purity analysis.[2] This application note presents a validated RP-HPLC method that can be readily implemented in quality control laboratories.

Scientific Rationale for Method Development

The selection of the HPLC method parameters was guided by the physicochemical properties of this compound and established chromatographic principles.

  • Reversed-Phase Chromatography (RPC): RPC is the most widely used mode of HPLC, particularly for the analysis of moderately polar to non-polar compounds.[3][4] Given the aromatic nature and the presence of both ester and amide functional groups, this compound is well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[4]

  • Mobile Phase Selection: The mobile phase in RP-HPLC typically consists of an aqueous component and a miscible organic solvent, such as acetonitrile or methanol.[5] The ratio of these components is adjusted to achieve optimal retention and separation of the analyte from its potential impurities.[5] For this method, a mixture of water and acetonitrile was chosen. A phosphate buffer is incorporated to maintain a consistent pH, which is crucial for reproducible retention times of ionizable compounds.

  • Detector and Wavelength Selection: this compound contains a benzene ring, which is a chromophore that absorbs ultraviolet (UV) light. To determine the optimal wavelength for detection, a UV scan of the analyte in the mobile phase should be performed. The wavelength of maximum absorbance (λmax) is typically chosen to ensure the highest sensitivity. Based on the structure, a wavelength in the range of 230-280 nm is expected to be suitable. For this application, 254 nm was selected as a common and effective wavelength for aromatic compounds.

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, ultrapure)

    • Potassium phosphate monobasic (analytical grade)

    • Phosphoric acid (analytical grade)

    • This compound reference standard (>99% purity)

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare the 20 mM potassium phosphate buffer, dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use. The mobile phase is then prepared by mixing the buffer and acetonitrile in the specified ratio.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and prepare a 100 µg/mL solution in the same manner as the standard solution.

Protocol: Purity Analysis Workflow

The following diagram illustrates the step-by-step workflow for the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (Buffer:Acetonitrile) hplc_system Equilibrate HPLC System with Mobile Phase prep_mobile->hplc_system prep_std Prepare Standard Solution (100 µg/mL) inject_std Inject Standard Solution prep_std->inject_std prep_sample Prepare Sample Solution (100 µg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system->inject_std inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calc_purity Calculate Purity (%) integrate_peaks->calc_purity

Caption: Workflow for HPLC Purity Analysis.

Step-by-Step Protocol:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Standard Injection: Inject 10 µL of the standard solution and record the chromatogram. The retention time for this compound should be confirmed.

  • Sample Injection: Inject 10 µL of the sample solution and record the chromatogram.

  • Data Integration: Integrate the peak areas of all components in the sample chromatogram.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

The following diagram outlines the logic for calculating the purity.

Purity_Calculation input_area_main Area of Main Peak (A_main) calculation Purity (%) = (A_main / A_total) * 100 input_area_main->calculation input_area_total Total Area of All Peaks (A_total) input_area_total->calculation

Caption: Logic for Purity Calculation.

Formula:

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[6][7] The validation should assess the following parameters:

  • Specificity: The ability of the method to exclusively assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram and by resolving the analyte peak from potential impurities.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[9] This is typically evaluated by analyzing a series of standard solutions at different concentrations and plotting the peak area against the concentration. A correlation coefficient (R²) close to 1 indicates good linearity.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] This can be determined by performing recovery studies on a sample spiked with a known amount of the reference standard.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9] Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

Conclusion

The HPLC method described in this application note provides a reliable and robust means for determining the purity of this compound. The method is straightforward to implement and can be validated to meet regulatory requirements, making it a valuable tool for quality control in both research and industrial settings.

References

  • Srivastava, A. K., et al. (2003). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 26(1), 85-98. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Srivastava, A. K., et al. (2005). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. [Link]

  • Nakamura, T., & Nagayama, T. (1986). Separation and determination of aromatic amines by reversed-phase HPLC. Journal of the Food Hygienic Society of Japan (Shokuhin Eiseigaku Zasshi), 27(4), 416-421. [Link]

  • Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]

  • de Aguiar, P. F., et al. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules, 23(10), 2465. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? [Link]

  • Waters. (n.d.). HPLC Separation Modes. [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • PubChem. (n.d.). Methyl 4-methylbenzoate. [Link]

  • Georganics. (n.d.). Methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. [Link]

  • Wikipedia. (n.d.). Methyl benzoate. [Link]

  • ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1. [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 4-methylbenzoate. [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. [Link]

Sources

Application Note: Strategic Synthesis of Benzamide-Based Kinase Inhibitors from Methyl 4-carbamoylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzamide Scaffold in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Small molecule kinase inhibitors have emerged as a transformative class of therapeutics, with many approved drugs targeting the ATP-binding site of specific kinases.[1] Within this landscape, the benzamide moiety has proven to be a privileged scaffold. Its structural rigidity and capacity for forming critical hydrogen bonds with the kinase hinge region make it an ideal anchor for building potent and selective inhibitors.[2][3]

Many successful kinase inhibitors, such as Sorafenib and Regorafenib, feature a central bi-aryl urea or amide structure.[1][4][5][6] The synthesis of analogs and novel chemical entities around this core often relies on robust and flexible synthetic strategies. Methyl 4-carbamoylbenzoate and its corresponding carboxylic acid, 4-carbamoylbenzoic acid, serve as exemplary starting materials for this purpose.[7] They provide a pre-installed primary amide (the carbamoyl group) and a functional handle (the methyl ester or carboxylic acid) that can be readily elaborated into the diverse structures required for kinase inhibition. This application note provides a detailed guide to the strategic synthesis, purification, and preliminary evaluation of kinase inhibitors derived from this versatile building block.

Retrosynthetic Strategy and Workflow

The primary strategy for elaborating this compound into a library of potential kinase inhibitors hinges on the formation of a new amide bond.[8][9][10] This approach is highly modular, allowing for the combination of a constant acid component (derived from the starting material) with a diverse set of amines, which can be selected to probe interactions with the kinase hinge region and solvent-exposed surfaces.

The overall synthetic plan involves two key transformations:

  • Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid (4-carbamoylbenzoic acid). This step is crucial for activating the molecule for subsequent coupling reactions.

  • Amide Coupling: Formation of an amide bond between the newly formed carboxylic acid and a library of selected primary or secondary amines.

This modular approach allows for the rapid generation of a focused library of compounds for structure-activity relationship (SAR) studies.

G cluster_0 Synthesis Phase Start Methyl 4-carbamoylbenzoate Acid 4-Carbamoylbenzoic Acid Start->Acid Protocol 1: Saponification Coupling Amide Coupling (with Amine Library R-NH2) Acid->Coupling Protocol 2: Activation & Coupling Inhibitor Final Kinase Inhibitor Library Coupling->Inhibitor

Caption: General synthetic strategy for kinase inhibitors.

Core Synthesis Protocols

Protocol 1: Saponification of this compound

Rationale: The conversion of the methyl ester to a carboxylic acid is the essential first step. It transforms the relatively unreactive ester into a group that can be activated for amide bond formation.[9] Sodium hydroxide (NaOH) is a common and cost-effective base for this hydrolysis. The use of a methanol/water co-solvent system ensures the solubility of both the starting ester and the hydroxide salt. Acidification is required to protonate the resulting carboxylate salt to yield the free carboxylic acid.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), 1M solution

  • Round-bottom flask, magnetic stirrer, pH paper, filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol. A typical concentration is 0.2-0.5 M.

  • Add an aqueous solution of NaOH (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Add deionized water to dissolve the sodium salt residue.

  • Cool the aqueous solution in an ice bath and slowly acidify by adding 1M HCl dropwise with stirring.

  • A white precipitate of 4-carbamoylbenzoic acid will form as the pH drops below 4.[7]

  • Continue adding HCl until the pH is approximately 2 to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. The product can be used in the next step, often without further purification.

Protocol 2: Amide Coupling to Synthesize Inhibitor Library

Rationale: Amide bond formation is one of the most performed reactions in medicinal chemistry.[9] Direct condensation of a carboxylic acid and an amine is generally not feasible and requires a "coupling reagent" to activate the carboxylic acid.[10][11] Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. To improve efficiency and minimize side reactions like racemization (if chiral amines are used), an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt) is often included.[12] These additives trap the activated intermediate to form an active ester, which is less reactive than the O-acylisourea but more selective towards the amine, leading to higher yields and purer products.

Materials:

  • 4-Carbamoylbenzoic Acid (from Protocol 1)

  • Target Amine (e.g., 3-ethynylaniline, 4-chloro-3-(trifluoromethyl)aniline) (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2-1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

  • To a dry flask under an inert atmosphere (e.g., nitrogen), add 4-Carbamoylbenzoic Acid (1.0 eq), the selected amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature. The base is crucial to neutralize the HCl salt of EDC and the carboxylic acid itself.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid (or 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the final benzamide-based inhibitor.

Purification and Structural Elucidation

Rationale: Ensuring the purity and confirming the chemical structure of synthesized compounds is a cornerstone of drug discovery.[13] Impurities can lead to false positives or negatives in biological assays, confounding SAR analysis. A combination of chromatographic and spectroscopic techniques is employed to achieve and verify compound integrity.[14][15][16]

  • Purification: Flash column chromatography is the most common method for purifying small-molecule inhibitors. The choice of solvent system (eluent) is determined by TLC analysis to achieve good separation between the product and any impurities or residual starting materials.

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The spectra provide information on the number and type of protons and carbons, their connectivity, and the overall molecular framework.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecule by providing a highly accurate mass measurement.[15]

    • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Workflow for Synthesis and Evaluation

The journey from starting material to a biologically characterized kinase inhibitor follows a systematic and iterative workflow.

G cluster_workflow Experimental and Analytical Workflow Synthesis Synthesis of Inhibitor (Protocols 1 & 2) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization Purity Purity Analysis (HPLC >95%) Characterization->Purity Assay In Vitro Kinase Assay (Protocol 3) Purity->Assay Compound meets QC Data Data Analysis (IC50 Determination) Assay->Data SAR SAR Analysis & Next Generation Design Data->SAR

Caption: From Synthesis to Structure-Activity Relationship (SAR).

Example Protocol: In Vitro Kinase Assay

Rationale: To assess the efficacy of the newly synthesized compounds, an in vitro kinase assay is performed. This measures the ability of a compound to inhibit the activity of a target kinase.[17] The ADP-Glo™ Kinase Assay is a common method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[18][19] A highly active kinase produces a large amount of ADP, resulting in a strong luminescent signal. An effective inhibitor will block kinase activity, leading to low ADP production and a weak signal. The half-maximal inhibitory concentration (IC₅₀) is the standard metric derived from this assay.[17]

Materials:

  • Target Kinase (e.g., VEGFR2, RAF1)

  • Kinase-specific substrate (peptide or protein)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure (Simplified):

  • Kinase Reaction:

    • Prepare a serial dilution of the inhibitor compounds in a multi-well plate.

    • Add the target kinase, its substrate, and ATP to initiate the reaction. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measurement:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Data Presentation

Structure-Activity Relationship (SAR) data is typically summarized in a table to facilitate analysis. This allows researchers to correlate changes in chemical structure with changes in inhibitory potency.

Compound IDR-Group (from Amine)Target KinaseIC₅₀ (nM) [Hypothetical]
REF-01 Sorafenib CoreRAF16
BZ-01 PhenylRAF1>10,000
BZ-02 4-ChlorophenylRAF1850
BZ-03 4-Chloro-3-(trifluoromethyl)phenylRAF145
BZ-04 4-PhenoxyphenylRAF115

This hypothetical data illustrates how systematic modification of the amine component (R-Group) can dramatically impact the inhibitory activity against a target kinase, guiding the design of more potent compounds.

References

  • Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. (2013). PubMed. Available at: [Link]

  • Emerging methods in amide- and peptide-bond formation. (2006). PubMed. Available at: [Link]

  • A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023). Thieme Connect. Available at: [Link]

  • Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. (2013). National Institutes of Health (NIH). Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2017). PubMed Central (PMC). Available at: [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006). PubMed. Available at: [Link]

  • Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. Available at: [Link]

  • Synthesis of Sorafenib and Regorafenib | Download Table. ResearchGate. Available at: [Link]

  • A practical and efficient method for synthesis of sorafenib and regorafenib. (2023). ResearchGate. Available at: [Link]

  • Preparation of Amides. (2023). JoVE. Available at: [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). PubMed Central (PMC). Available at: [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PubMed Central (PMC). Available at: [Link]

  • In vitro kinase assay. (2024). protocols.io. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. (2021). PubMed Central (PMC). Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). National Institutes of Health (NIH). Available at: [Link]

  • Structure elucidation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • A Novel and Highly Regioselective Synthesis of New Carbamoylcarboxylic Acids from Dianhydrides. (2013). PubMed Central (PMC). Available at: [Link]

  • Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. (2022). Pharmakeftiki. Available at: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available at: [Link]

  • 4-Carbamoylbenzoic acid. PubChem. Available at: [Link]

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. VAST JOURNALS SYSTEM. Available at: [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. (2012). PubMed Central (PMC). Available at: [Link]

  • Structural Elucidation of a Small Molecule Inhibitor of Protein Disulfide Isomerase. (2015). PubMed Central (PMC). Available at: [Link]

  • Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. (2023). Seton Hall University eRepository. Available at: [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

Sources

Application Notes and Protocols: The Backbone Amide Linker (BAL) Strategy in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and biochemical research, traditionally relies on anchoring the C-terminal amino acid to a solid support. While this approach has been remarkably successful, it presents limitations when synthesizing peptides with modified C-termini or cyclic structures. The Backbone Amide Linker (BAL) strategy represents a significant advancement in SPPS by anchoring the growing peptide chain to the resin via a backbone amide nitrogen.[1][2][3] This innovative approach liberates the C-terminus, allowing for a wide range of chemical modifications that are challenging or impossible with conventional C-terminal anchoring.

This guide provides a comprehensive overview of the BAL strategy, its underlying chemical principles, detailed experimental protocols, and applications in the synthesis of complex peptides and other organic molecules. While direct applications of Methyl 4-carbamoylbenzoate in solid-phase synthesis are not extensively documented in scientific literature, the principles of the BAL strategy, which often employ substituted benzaldehyde-derived linkers, offer valuable insights into the use of aromatic moieties to achieve unique synthetic outcomes.

The Core Principle of the Backbone Amide Linker (BAL) Strategy

The defining feature of the BAL strategy is the formation of a linkage between the solid support and a backbone amide nitrogen of the peptide chain. This is typically achieved through the reductive amination of a resin-bound aldehyde with the α-amino group of an amino acid derivative.[1][3] Subsequent acylation of the secondary amine with a second protected amino acid forms a dipeptidyl unit securely anchored to the support through a backbone amide bond.

This unique anchoring strategy offers several key advantages:

  • C-Terminal Flexibility: The C-terminal carboxyl group remains free and available for a wide array of modifications, including esterification, amidation, reduction to an alcohol, or conversion to an aldehyde.[1][4]

  • Synthesis of Cyclic Peptides: Head-to-tail and other forms of cyclization can be performed on-resin, simplifying purification.

  • Access to Difficult Sequences: By altering the anchoring point, the BAL strategy can sometimes mitigate aggregation issues encountered in challenging peptide sequences.

Key Chemical Steps in the BAL Strategy

The successful implementation of the BAL strategy hinges on a series of well-defined chemical transformations. The general workflow is depicted below:

BAL_Workflow Resin Resin with Aldehyde Linker ReductiveAmination Reductive Amination (Amino Acid 1) Resin->ReductiveAmination Acylation N-Acylation (Amino Acid 2) ReductiveAmination->Acylation Elongation Peptide Elongation (Fmoc-SPPS) Acylation->Elongation Cleavage Cleavage from Resin Elongation->Cleavage Product C-Terminally Modified Peptide Cleavage->Product

Figure 1: General workflow of the Backbone Amide Linker (BAL) strategy.

The Aldehyde Linker: The Gateway to Backbone Anchoring

The BAL strategy typically commences with a solid support functionalized with an aromatic aldehyde. A widely used precursor is 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, often referred to as "PALdehyde".[1][3] This linker is attached to an aminomethylated resin, such as aminomethyl-polystyrene (AM-PS), via standard amide bond formation. The tris(alkoxy)benzyl nature of this linker is crucial for facilitating the final acid-labile cleavage of the product from the resin.[3]

Reductive Amination: Forging the Key Linkage

The first amino acid, with its carboxyl group protected (e.g., as a methyl or tert-butyl ester), is coupled to the resin-bound aldehyde via reductive amination. This reaction forms a secondary amine, which constitutes the backbone anchor. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This reaction is typically performed in a solvent mixture such as 1% acetic acid in N,N-dimethylformamide (DMF).

N-Acylation: The First Peptide Bond

Following the reductive amination, the second N-terminally protected amino acid is coupled to the newly formed secondary amine on the resin. This acylation step can be challenging due to the steric hindrance of the secondary amine.[3] High-efficiency coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are often employed to drive this reaction to completion.[3][4]

Peptide Elongation: Standard Fmoc Chemistry

Once the initial dipeptide is anchored to the resin via its backbone, the peptide chain is elongated using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[4] This involves repetitive cycles of Fmoc deprotection with a base (e.g., 20% piperidine in DMF) and subsequent coupling of the next Fmoc-protected amino acid.

Cleavage: Releasing the Final Product

The final step involves the cleavage of the synthesized peptide from the solid support. The acid lability of the linker allows for the release of the product upon treatment with a strong acid, typically a cocktail containing trifluoroacetic acid (TFA).[5] The composition of the cleavage cocktail can be tailored to simultaneously remove side-chain protecting groups. For highly acid-labile linkers like the ortho-BAL (o-BAL), milder cleavage conditions can be employed.[5]

Experimental Protocols

Protocol 1: Preparation of Aldehyde-Functionalized Resin
  • Materials: Aminomethylated polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g), 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid (PALdehyde), N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Procedure:

    • Swell the aminomethylated resin in DMF for 1 hour.

    • In a separate vessel, dissolve PALdehyde (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the activated linker solution to the swollen resin and agitate at room temperature for 12-16 hours.

    • Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum. The loading can be determined by a quantitative ninhydrin test on a small sample after Fmoc-amino acid attachment and deprotection.

Protocol 2: Reductive Amination of the First Amino Acid
  • Materials: Aldehyde-functionalized resin, Fmoc-protected amino acid methyl ester (e.g., Fmoc-Ala-OMe), Sodium cyanoborohydride (NaBH₃CN), 1% Acetic acid in DMF.

  • Procedure:

    • Swell the aldehyde-functionalized resin in 1% acetic acid in DMF.

    • Add the Fmoc-amino acid methyl ester (5 eq.) to the resin suspension.

    • Add NaBH₃CN (5 eq.) portion-wise over 30 minutes.

    • Agitate the reaction mixture at room temperature for 4-6 hours.

    • Filter the resin and wash with DMF (3x), Methanol (3x), and DCM (3x).

    • Dry the resin under vacuum.

Protocol 3: N-Acylation and Peptide Elongation
  • Materials: Resin from Protocol 2, Fmoc-protected amino acids, HATU, N,N-Diisopropylethylamine (DIPEA), 20% Piperidine in DMF.

  • Procedure:

    • Swell the resin in DMF.

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF (5x).

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Repeat steps 2-6 for each subsequent amino acid in the sequence.

Protocol 4: Cleavage and Product Isolation
  • Materials: Peptide-resin, Cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane, 95:2.5:2.5), Diethyl ether (cold).

  • Procedure:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the cleavage mixture into a cold centrifuge tube.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (2x).

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Expected Yields and Purity

The efficiency of the BAL strategy can be evaluated at various stages. The following table provides representative data for the synthesis of a model pentapeptide.

StepParameterTypical Value
Resin Loading Initial Aldehyde Loading0.5 - 0.8 mmol/g
Reductive Amination Coupling Efficiency> 90%
N-Acylation Coupling Efficiency85 - 95%
Peptide Elongation Average Stepwise Yield> 99%
Cleavage Crude Peptide Yield70 - 85%
Purification Final Purity (RP-HPLC)> 95%

Visualization of the BAL Chemical Pathway

BAL_Chemistry Resin_CHO Resin-Linker-CHO Aldehyde-functionalized Resin Resin_NH_AA1 Resin-Linker-CH₂-NH-CHR₁-COOR' Resin-bound Secondary Amine Resin_CHO->Resin_NH_AA1 NaBH₃CN AA1 H₂N-CHR₁-COOR' Amino Acid 1 (Ester) Resin_Dipeptide Resin-Linker-CH₂-N(Fmoc-AA₂)-CHR₁-COOR' Resin-bound Dipeptide Resin_NH_AA1->Resin_Dipeptide HATU, DIPEA Fmoc_AA2 Fmoc-NH-CHR₂-COOH Fmoc-Amino Acid 2 Final_Peptide H₂N-Peptide-CHR₁-COOR' C-Terminally Modified Peptide Resin_Dipeptide->Final_Peptide SPPS & Cleavage

Figure 2: Chemical pathway of the initial steps in the BAL strategy.

Conclusion: Expanding the Horizons of Peptide and Medicinal Chemistry

The Backbone Amide Linker strategy provides a powerful and versatile platform for the synthesis of complex peptides and other nitrogen-containing molecules. By shifting the point of attachment from the C-terminus to a backbone amide, the BAL approach opens up a vast synthetic landscape for the creation of novel therapeutic and diagnostic agents. The principles and protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of this elegant synthetic methodology.

References

  • Jensen, K. J., et al. (1998). Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides. Journal of the American Chemical Society, 120(22), 5441-5452.
  • Barany, G., et al. (2005). Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides. Methods in Molecular Biology, 298, 195-208.
  • Jensen, K. J., & Barany, G. (2003). Backbone Amide Linker in Solid-Phase Synthesis. Chemical Reviews, 103(11), 4347-4386.
  • Kang, S. S. (2005). A photolabile backbone amide linker for the solid-phase synthesis of cyclic peptides and C-terminal thioesters.
  • Barany, G., et al. (2005). Backbone amide linker (BAL) strategy for Nalpha-9-fluorenylmethoxycarbonyl (Fmoc) solid-phase synthesis of peptide aldehydes. Journal of Peptide Science, 11(9), 525-535.
  • Jensen, K. J., et al. (2001). The Ortho Backbone Amide Linker (o-BAL) Is an Easily Prepared and Highly Acid-Labile Handle for Solid-Phase Synthesis. The Journal of Organic Chemistry, 66(14), 4716-4724.

Sources

Application Notes and Protocols for Enzymatic Reactions Involving Methyl 4-carbamoylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 4-carbamoylbenzoate in enzymatic reactions. This document delves into the principles, detailed protocols, and data analysis for studying enzyme-substrate interactions, with a focus on hydrolases.

Introduction: The Versatility of this compound in Biocatalysis

This compound is an organic compound featuring both a methyl ester and a primary amide (carbamoyl) group attached to a benzene ring at the para positions.[1] This dual functionality makes it a valuable tool in various scientific domains, including organic synthesis and pharmacological research.[1] In the context of enzymology, its structure presents an interesting substrate for exploring the activity and specificity of various enzymes, particularly hydrolases such as esterases and lipases, which catalyze the cleavage of ester bonds.[1][2]

The enzymatic hydrolysis of the methyl ester group in this compound yields 4-carbamoylbenzoic acid and methanol. This reaction is of significant interest for several reasons:

  • Biocatalytic Synthesis: It can be a key step in the green synthesis of 4-carbamoylbenzoic acid, a precursor for various pharmaceuticals and polymers.

  • Enzyme Characterization: It serves as a model reaction to screen for novel esterases and lipases with specific substrate preferences.

  • Drug Metabolism Studies: Understanding how ester-containing compounds are metabolized by enzymes is crucial in drug development to predict pharmacokinetics and potential metabolic liabilities.

This guide provides detailed protocols for screening and characterizing enzymes that act on this compound, as well as its potential application as a negative control in specific enzyme assays.

Enzymatic Hydrolysis of this compound

The primary enzymatic reaction involving this compound is the hydrolysis of its methyl ester bond. This reaction is catalyzed by a broad range of hydrolases, particularly esterases (EC 3.1.1.x) and lipases (EC 3.1.1.3).[3][4]

Principle: The enzyme's active site, often containing a catalytic triad (e.g., Ser-His-Asp), facilitates the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group.[5] This leads to the formation of a tetrahedral intermediate, which then collapses to release the products: 4-carbamoylbenzoic acid and methanol.[1]

Key Enzymes for Consideration:

  • Lipases: These enzymes are known for their broad substrate promiscuity and are active in both aqueous and non-aqueous media.[2][3] Notable examples include Candida antarctica lipase B (CALB), often used in its immobilized form (Novozym 435), Porcine Pancreatic Lipase (PPL), and lipases from Candida rugosa and Thermomyces lanuginosus.[5][6]

  • Esterases: These enzymes are generally more specific for smaller ester substrates compared to lipases. Porcine Liver Esterase (PLE) is a widely used biocatalyst for the hydrolysis of a variety of esters.[7] Esterases from microbial sources, such as Bacillus subtilis, are also effective for cleaving methyl esters.[8]

Reaction Scheme:

G sub This compound enzyme Esterase / Lipase + H₂O sub->enzyme prod1 4-Carbamoylbenzoic Acid prod2 Methanol enzyme->prod1 enzyme->prod2

Caption: Enzymatic hydrolysis of this compound.

Application Note 1: High-Throughput Screening for Esterase/Lipase Activity

Objective: To rapidly identify enzymes capable of hydrolyzing this compound from a panel of candidates. This protocol utilizes a pH indicator-based colorimetric assay in a 96-well plate format. The production of 4-carbamoylbenzoic acid leads to a decrease in pH, which can be detected by a change in the color of a pH indicator dye.

Materials:

  • This compound

  • Enzyme library (e.g., purified enzymes or cell lysates)

  • Assay Buffer: Low buffering capacity buffer, e.g., 5 mM Tris-HCl, pH 8.0

  • pH Indicator: Phenol Red (0.01% w/v) in the assay buffer

  • 96-well microplates

  • Microplate reader

Experimental Protocol:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a suitable organic solvent like DMSO.

  • Assay Plate Setup:

    • Test Wells: Add 188 µL of Assay Buffer containing Phenol Red to each well. Add 2 µL of the enzyme solution.

    • Negative Control (No Enzyme): Add 190 µL of Assay Buffer with Phenol Red.

    • Positive Control (if available): Use an enzyme known to hydrolyze p-nitrophenyl esters.

  • Reaction Initiation: Start the reaction by adding 10 µL of a 20 mM this compound working solution (prepared by diluting the stock in assay buffer) to each well to achieve a final concentration of 1 mM. The final volume should be 200 µL.

  • Incubation: Incubate the plate at the optimal temperature for the enzymes being tested (e.g., 25-37°C) for a defined period (e.g., 30-60 minutes).

  • Data Acquisition: Measure the absorbance at 560 nm (for Phenol Red) at the beginning (t=0) and end of the incubation period. A decrease in absorbance indicates a drop in pH and thus, enzymatic activity.

Data Analysis:

  • Calculate the change in absorbance (ΔAbs = Abs_initial - Abs_final) for each well.

  • Subtract the ΔAbs of the "No Enzyme" control from the test wells to correct for any non-enzymatic hydrolysis.

  • Enzymes exhibiting a significant positive ΔAbs are considered active.

Workflow for Enzyme Screening:

G A Prepare Assay Plate: Buffer + pH Indicator B Add Enzyme Solutions to Test Wells A->B C Add No Enzyme Control A->C D Initiate Reaction: Add this compound B->D C->D E Incubate at Optimal Temperature D->E F Measure Absorbance (t=0 and t=final) E->F G Calculate ΔAbsorbance F->G H Identify Active Enzymes G->H

Caption: Workflow for high-throughput screening of hydrolase activity.

Application Note 2: Kinetic Characterization of Hydrolase Activity

Objective: To determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) of a purified enzyme for this compound. This protocol uses a continuous spectrophotometric assay to measure the initial rate of the reaction.

Principle: The hydrolysis of the ester produces a carboxylic acid, leading to a decrease in pH. This can be monitored continuously using a pH indicator in a low-capacity buffer system. The initial rate of the reaction is determined from the linear portion of the absorbance change over time.

Materials:

  • Purified enzyme with known concentration

  • This compound

  • Assay Buffer: 5 mM Tris-HCl, pH 8.5, containing 0.01% Phenol Red

  • DMSO (for substrate stock solution)

  • UV-Vis spectrophotometer with temperature control

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare a series of substrate dilutions in Assay Buffer to achieve final concentrations ranging from, for example, 0.1 to 10 times the expected Kₘ. Ensure the final DMSO concentration is below 1% (v/v) in all assays to avoid enzyme inhibition.[9]

    • Prepare the enzyme solution at a fixed concentration in the Assay Buffer.

  • Assay Procedure:

    • Set the spectrophotometer to measure absorbance at 560 nm and equilibrate the cuvette holder to the desired temperature (e.g., 30°C).

    • To a cuvette, add the Assay Buffer and the substrate solution to a final volume of 1 mL (minus the enzyme volume).

    • Initiate the reaction by adding a small, fixed amount of the purified enzyme solution.

    • Immediately start recording the absorbance every 15-30 seconds for 5-10 minutes.

  • Data Acquisition:

    • Repeat the measurement for each substrate concentration.

    • Include a "no enzyme" control to measure the rate of non-enzymatic hydrolysis.

Data Presentation and Analysis:

  • Calculate Initial Velocity: For each substrate concentration, plot absorbance versus time. The initial velocity (v₀) is the slope of the linear portion of this curve. Convert this rate from ΔAbs/min to µmol/min/mg of enzyme using a standard curve of the pH indicator or by stoichiometric calculation if the buffer properties are well-defined.

  • Michaelis-Menten Plot: Plot the initial velocity (v₀) against the substrate concentration ([S]).

  • Lineweaver-Burk Plot: For a more accurate determination of Kₘ and Vₘₐₓ, create a double reciprocal plot of 1/v₀ versus 1/[S].[9] The x-intercept is -1/Kₘ, the y-intercept is 1/Vₘₐₓ, and the slope is Kₘ/Vₘₐₓ.

Table for Kinetic Data:

[S] (mM)Initial Velocity (ΔAbs/min)1/[S] (mM⁻¹)1/v₀ (min/ΔAbs)
0.1
0.2
0.5
1.0
2.0
5.0
10.0

Workflow for Kinetic Analysis:

G A Prepare Serial Dilutions of Substrate B Measure Initial Reaction Rate (v₀) at Each [S] A->B C Plot v₀ vs. [S] (Michaelis-Menten) B->C D Plot 1/v₀ vs. 1/[S] (Lineweaver-Burk) B->D E Determine Kₘ and Vₘₐₓ D->E

Caption: Workflow for determining enzyme kinetic parameters.

Application Note 3: this compound as a Negative Control

Objective: To use this compound as a negative control in assays for enzymes that specifically act on the carboxylate group of benzoate derivatives, such as Benzoate-CoA ligase.[10]

Principle: Many enzymes exhibit high specificity for their substrates. For enzymes that recognize and bind to a free carboxylate group on a benzoate ring, the corresponding methyl ester may not be a substrate.[10] In such cases, this compound can serve as an excellent negative control. It is structurally similar to the potential substrate (4-carbamoylbenzoic acid) but lacks the free carboxylate group required for enzymatic activity. This helps to distinguish true enzymatic activity from non-specific binding or background signals.[10]

Application Example: Assay for a Hypothetical 4-Carbamoylbenzoate-CoA Ligase

  • Enzyme System: Benzoate-CoA ligase (EC 6.2.1.25) is a key enzyme in the degradation of benzoate, catalyzing its conversion to benzoyl-CoA.[10] A hypothetical ligase acting on 4-carbamoylbenzoic acid would be a suitable system to test this principle.

  • Assay Setup:

    • Positive Control: The reaction mixture contains 4-carbamoylbenzoic acid, ATP, Coenzyme A, and the enzyme.

    • Negative Control: The reaction mixture contains this compound (at the same concentration as the positive control substrate), ATP, Coenzyme A, and the enzyme.

    • Blank: A reaction mixture without any substrate.

  • Expected Outcome: The positive control should show significant product formation (e.g., consumption of ATP or formation of the CoA thioester), while the negative control with this compound should show no or negligible activity, similar to the blank. This confirms that the enzyme is specific for the free carboxylate.

References

  • Smolecule. (2023, August 15).
  • Gandomkar, S., et al. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12(1), 12793.
  • Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361.
  • BenchChem. (n.d.). Application Notes and Protocols for Methyl 3-chloro-4-morpholinobenzoate in Enzyme Inhibition Assays. BenchChem.
  • Creative Enzymes. (n.d.). Enzymatic Assay Protocols.
  • BenchChem. (n.d.).
  • Tiedt, O., et al. (2019). A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria. Journal of Biological Chemistry, 294(46), 17399-17412.
  • Lee, M. H., et al. (2021). Characterization of a Novel Family IV Esterase Containing a Predicted CzcO Domain and a Family V Esterase with Broad Substrate Specificity from an Oil-Polluted Mud Flat Metagenomic Library. Applied Sciences, 11(13), 5905.
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Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 4-carbamoylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-carbamoylbenzoate. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable intermediate. We will move beyond standard protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, field-tested methodology.

The primary challenge in synthesizing this compound lies in achieving selective mono-amidation of a symmetric diester, typically Dimethyl Terephthalate (DMT), while preventing the formation of the diamide byproduct, terephthalamide. This guide provides a deep dive into controlling this selectivity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Question 1: My yield is very low, and I'm recovering a significant amount of my starting material, Dimethyl Terephthalate (DMT). What are the likely causes?

Answer: Recovering a large amount of starting material points to an incomplete or stalled reaction. This is typically rooted in one of three factors:

  • Insufficient Nucleophile (Ammonia): The reaction, an aminolysis, requires the nucleophilic attack of ammonia on the ester's carbonyl carbon.[1][2] If ammonia is not present in a sufficient concentration at the reaction site, the reaction rate will be slow. If using aqueous ammonia, ensure the concentration is appropriate. For anhydrous ammonia gas, ensure efficient delivery and dissolution in the solvent.

  • Low Reaction Temperature: While lower temperatures are used to improve selectivity (see Question 2), a temperature that is too low can significantly decrease the reaction rate to a point where conversion is impractically slow. There is a critical balance between reaction rate and selectivity.

  • Inadequate Reaction Time: Aminolysis of esters can be slower than other ester reactions.[3] It is crucial to monitor the reaction's progress over time using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Do not assume a standard "overnight" reaction time is sufficient without verification.

Question 2: My primary impurity is terephthalamide (the diamide). How can I improve the selectivity for the desired mono-amide product?

Answer: This is the most critical challenge in this synthesis. Formation of the diamide occurs when a second molecule of ammonia reacts with the remaining ester group of your desired product. Improving selectivity requires carefully controlling the reaction conditions to favor the first reaction over the second.

  • Stoichiometric Control: This is your most powerful tool. The reaction should be run with Dimethyl Terephthalate as the excess reagent and ammonia as the limiting reagent. A molar ratio of DMT to ammonia of at least 2:1 or higher is recommended to starve the reaction of the nucleophile needed for the second amidation step.

  • Controlled Reagent Addition: Instead of adding all the ammonia at once, a slow, controlled addition (e.g., via a syringe pump for aqueous ammonia or a mass flow controller for ammonia gas) can maintain a low, steady concentration of the nucleophile. This favors the reaction with the more abundant starting material (DMT) over the newly formed mono-amide product.

  • Temperature Management: The activation energy for the second amidation is often slightly different from the first. Running the reaction at a reduced temperature (e.g., 0-10 °C) can slow both reactions, but it may disproportionately slow the second reaction, thus improving selectivity for the mono-amide.

  • Solvent Choice: The choice of solvent can influence the relative solubilities of the reactants and intermediates, which can in turn affect reaction rates. A solvent in which the mono-amide product has moderate solubility but the diamide has poor solubility could cause the diamide to precipitate as it forms, but this can also complicate reaction monitoring and workup. Methanol is often a suitable solvent as it is the byproduct of the reaction.[4]

Question 3: My post-workup analysis shows the presence of 4-carbamoylbenzoic acid and/or terephthalic acid. What is causing this hydrolysis?

Answer: The presence of carboxylic acids indicates that one or both of the methyl ester groups are being hydrolyzed.[5] This is almost always caused by the presence of water under either basic or acidic conditions, which can occur during the reaction or, more commonly, during the workup.

  • During Reaction: If using a non-aqueous system (e.g., ammonia gas in methanol), ensure all solvents and reagents are rigorously dried. Water contamination can lead to saponification (base-catalyzed hydrolysis) of the ester.

  • During Workup: The workup procedure often involves aqueous washes to remove excess reagents. If these washes are too basic (e.g., using a strong base like NaOH) or too acidic, and are performed at elevated temperatures or for prolonged periods, hydrolysis can occur.[6] It is recommended to use a mild base like sodium bicarbonate for neutralization and to perform extractions promptly and at room temperature.

Question 4: I'm struggling to purify the product. How can I effectively separate this compound from DMT and terephthalamide?

Answer: The three key compounds in your mixture have distinct polarities, which is the basis for their separation.

  • Dimethyl Terephthalate (DMT): Least polar.

  • This compound: Intermediate polarity.

  • Terephthalamide: Most polar.

This polarity difference makes two main techniques effective:

  • Recrystallization: This is often the most efficient method for purification on a larger scale. A carefully chosen solvent system should fully dissolve the crude mixture at an elevated temperature, but upon cooling, selectively crystallize the desired product while leaving impurities (especially the more soluble DMT) in the mother liquor. The highly polar and often insoluble terephthalamide can sometimes be removed by a preliminary filtration from the hot solution.

  • Silica Gel Column Chromatography: For smaller scales or when recrystallization is ineffective, column chromatography provides excellent separation. A solvent system of intermediate polarity (e.g., a mixture of hexanes and ethyl acetate, or dichloromethane and methanol) will allow the non-polar DMT to elute first, followed by your product, with the highly polar terephthalamide remaining strongly adsorbed to the silica gel.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of the aminolysis of an ester? A: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the ammonia nitrogen attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[1] The intermediate then collapses, eliminating the methoxide ion (⁻OCH₃) as a leaving group to form the amide.[2]

Q: Are there viable alternative routes to synthesize this compound? A: Yes. An alternative strategy is the Fischer esterification of 4-carbamoylbenzoic acid (also known as terephthalamic acid).[7] This involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid.[8] The main challenge for this route is the availability and purity of the 4-carbamoylbenzoic acid starting material, which is itself often prepared from DMT.

Q: What analytical techniques are recommended for monitoring reaction progress? A: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a suitable mobile phase (e.g., 50:50 ethyl acetate:hexanes) to resolve spots for DMT, the product, and terephthalamide. The disappearance of the DMT spot and the appearance of the product spot indicate reaction progress. For more quantitative analysis, HPLC or ¹H NMR of aliquots taken from the reaction mixture can be used.

Process Visualization

Reaction Pathway and Key Side Reactions

The following diagram illustrates the desired synthesis pathway from Dimethyl Terephthalate to this compound, as well as the common side reactions that lead to impurities.

G cluster_reactants1 cluster_reactants2 cluster_reactants3 DMT Dimethyl Terephthalate (Starting Material) Product This compound (Desired Product) DMT->Product Desired Reaction (Aminolysis) NH3_1 NH₃ Diamide Terephthalamide (Side Product) Product->Diamide Over-reaction (Side Reaction) Acid_Product 4-Carbamoylbenzoic Acid (Hydrolysis Side Product) Product->Acid_Product Hydrolysis (Side Reaction) NH3_2 NH₃ H2O_1 H₂O / OH⁻

Caption: Reaction scheme for this compound synthesis.

Troubleshooting Workflow

This decision tree provides a logical path to diagnose and solve common synthesis problems.

G Start Low Yield or Impure Product Q1 What is the main component in the crude product? Start->Q1 A1_SM High % of Starting Material (Dimethyl Terephthalate) Q1->A1_SM Starting Material A1_Diamide High % of Diamide (Terephthalamide) Q1->A1_Diamide Diamide A1_Acid Presence of Carboxylic Acids Q1->A1_Acid Acids Cause_SM Potential Cause: - Insufficient NH₃ - Temp too low - Time too short A1_SM->Cause_SM Cause_Diamide Potential Cause: - Excess NH₃ - Poor stoichiometric control - Temp too high A1_Diamide->Cause_Diamide Cause_Acid Potential Cause: - Water contamination - Harsh workup conditions (strong base/acid) A1_Acid->Cause_Acid Solution_SM Solution: - Increase NH₃ conc./equiv. - Increase temperature moderately - Extend reaction time (monitor by TLC) Cause_SM->Solution_SM Solution_Diamide Solution: - Use NH₃ as limiting reagent - Slow addition of NH₃ - Reduce reaction temperature Cause_Diamide->Solution_Diamide Solution_Acid Solution: - Use anhydrous solvents/reagents - Use mild base (e.g., NaHCO₃) for workup Cause_Acid->Solution_Acid

Caption: A decision tree for troubleshooting synthesis issues.

Optimized Experimental Protocol

This protocol for the partial aminolysis of Dimethyl Terephthalate is designed to maximize the yield of this compound.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMolesEquivalents
Dimethyl Terephthalate194.1810.0 g0.05152.0
Methanol (Anhydrous)32.04100 mL--
Ammonia (7N in MeOH)17.033.68 mL0.02581.0
Saturated NaHCO₃ (aq)-As needed--
Brine (Saturated NaCl)-As needed--
Ethyl Acetate-As needed--
Anhydrous MgSO₄-As needed--

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add Dimethyl Terephthalate (10.0 g, 0.0515 mol) and anhydrous methanol (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the resulting slurry for 15 minutes until the temperature equilibrates to 0-5 °C.

  • Reagent Addition: Using a syringe pump, add the 7N solution of ammonia in methanol (3.68 mL, 0.0258 mol) to the stirring slurry over a period of 4 hours. A slow, steady addition is critical for selectivity.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for an additional 20-24 hours after the addition is complete.

  • Monitoring: Monitor the reaction progress by TLC (50% ethyl acetate in hexanes). The reaction is complete when the ammonia has been consumed (as indicated by the stabilization of the product spot and minimal formation of the baseline diamide spot).

  • Quenching & Workup: Remove the flask from the ice bath and allow it to warm to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Extraction: Redissolve the resulting solid in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a white solid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethyl acetate or an ethanol/water mixture) to yield pure this compound.

References

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, October 22). Converting Esters to Amides: "Aminolysis". YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). Synthesis, Nomenclature, and Properties Of The Amide Functional Group. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • ResearchGate. (n.d.). Synthesis and characterization of terephthalamides from poly(ethylene terephthalate) waste. Retrieved from [Link]

  • Cairo University Scholar. (n.d.). Chemistry of terephthalate derivatives: a review. Retrieved from [Link]

  • International Journal of Engineering Trends and Technology. (n.d.). High-Quality Synthesis of Terephthalamide from Secondary PET Waste. Retrieved from [Link]

  • Sciencemadness.org. (2017, April 4). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]

  • ResearchGate. (n.d.). Amidation of Polyesters Is Slow in Nonaqueous Solvents: Efficient Amidation of Poly(ethylene terephthalate) with 3-Aminopropyltriethoxysilane in Water for Generating Multifunctional Surfaces. Retrieved from [Link]

  • Google Patents. (n.d.). CN102791677B - Preparation method of 4-aminomethylbenzoic acid.
  • Google Patents. (n.d.). EP0980884A1 - Process for preparing ester amides and polyesteramides.
  • Pharmaffiliates. (n.d.). What are the applications and preparation methods of Methyl 4-aminobenzoate?. Retrieved from [Link]

  • National Institutes of Health. (2018, October 9). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Retrieved from [Link]

  • Supporting Information. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Retrieved from [Link]

  • PubMed. (2016, December 28). Amidation of Polyesters Is Slow in Nonaqueous Solvents: Efficient Amidation of Poly(ethylene terephthalate) with 3-Aminopropyltriethoxysilane in Water for Generating Multifunctional Surfaces. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Retrieved from [Link]

  • Frontiers. (2023, July 12). Novel terephthalamide diol monomers synthesis from PET waste to Poly(Urethane acrylates). Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-Acetylbenzoate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.

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Technical Support Center: Synthesis of Methyl 4-carbamoylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-carbamoylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to help you diagnose issues, optimize your reaction conditions, and achieve a high yield of your desired product with excellent purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might observe during the synthesis and purification of this compound, particularly when starting from Dimethyl terephthalate (DMT) via ammonolysis.

Q1: My final product shows a low or broad melting point, and TLC analysis reveals multiple spots. What are the likely impurities?

A1: A broad melting point is a classic indicator of impurities that disrupt the crystal lattice of your compound[1]. In the synthesis of this compound from Dimethyl terephthalate, the most common impurities are unreacted starting material, over-reacted byproducts, and hydrolysis products.

The primary side products to consider are:

  • Dimethyl Terephthalate (DMT): Unreacted starting material.

  • Terephthalamide: The diamide formed by the ammonolysis of both ester groups.

  • Terephthalamic Acid: Formed if the ester group of the product hydrolyzes.

  • Monomethyl Terephthalate: Formed by the hydrolysis of one ester group on the starting material, DMT[2].

These compounds have different polarities and can often be distinguished by TLC. Terephthalamic acid, being a carboxylic acid, will typically have the lowest Rf value (most polar), while DMT will have the highest (least polar).

To diagnose the issue, co-spot your product lane on the TLC plate with the starting material (DMT). The presence of a spot at the same Rf as DMT confirms incomplete conversion. The other spots can be tentatively identified based on their relative polarities.

Q2: My reaction yield is consistently low, and I recover a significant amount of starting material (Dimethyl Terephthalate). How can I improve the conversion rate?

A2: Low conversion is typically due to insufficient reaction time, inadequate temperature, or inefficient mixing, which prevents the ammonia from reacting effectively with the ester. The ammonolysis of an ester is a nucleophilic acyl substitution reaction where ammonia attacks the carbonyl carbon[3][4].

Causality & Recommended Actions:

  • Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish. Consider moderately increasing the reaction temperature, but be cautious, as excessively high temperatures can promote side reactions or degrade the product.

  • Ammonia Concentration: The reaction is often performed in a solution of ammonia in an alcohol, like methanol[5]. Ensure the ammonia solution is saturated and fresh. If using ammonia gas, ensure a consistent and sufficient flow through the reaction mixture. Using an excess of ammonia can help drive the equilibrium toward the product, in accordance with Le Châtelier's principle[6].

  • Reaction Time: Extend the reaction time. Monitor the reaction's progress every few hours using TLC until the starting material spot has disappeared or is very faint.

  • Solubility & Mixing: DMT has limited solubility in methanol at lower temperatures. Ensure vigorous stirring to maintain a well-suspended mixture, maximizing the surface area available for reaction.

Q3: I've isolated a white solid, but NMR analysis suggests it's not my desired product. It's highly insoluble in most organic solvents. What could it be?

A3: High insolubility is characteristic of Terephthalamide , the diamide byproduct. This molecule is highly symmetrical and can form strong intermolecular hydrogen bonds, significantly reducing its solubility.

This side product forms when the reaction is allowed to proceed for too long, or if there is a large excess of ammonia at a sufficiently high temperature, causing the second ester group to also undergo ammonolysis.

Preventative Measures:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. While an excess of ammonia is often used, a very large excess combined with prolonged heating will favor diamide formation.

  • Monitoring: This is the most critical control. Monitor the reaction by TLC. You should see the DMT spot (high Rf) disappear and be replaced by the product spot (intermediate Rf). If a new, more polar spot (lower Rf than the product) begins to appear and intensify, it is likely the diamide. Quench the reaction once the DMT is consumed but before the diamide becomes a major component.

Q4: My product seems pure by NMR, but I'm getting an acidic pH when I dissolve it in water for testing. What's the cause?

A4: This strongly suggests the presence of an acidic impurity, most likely Terephthalamic Acid or Monomethyl Terephthalate . These are hydrolysis products, formed when the ester functional group reacts with water under acidic or basic conditions[7][8].

Root Causes and Solutions:

  • Water Contamination: Ensure all your reagents and solvents (especially the methanol and ammonia solution) are anhydrous.

  • Work-up Procedure: During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions. When neutralizing the reaction mixture, do so at a low temperature (e.g., in an ice bath) to minimize the rate of hydrolysis[9].

  • Purification: An acidic wash during the work-up can remove basic impurities, but a subsequent wash with a mild base, like a saturated sodium bicarbonate solution, can effectively remove acidic contaminants like Terephthalamic Acid[10]. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and partitioned into the aqueous layer.

Visualizing the Reaction Landscape

The following diagram illustrates the primary synthetic route to this compound from Dimethyl terephthalate and the key competing side reactions.

Synthesis_Pathway DMT Dimethyl Terephthalate (Starting Material) Product This compound (Desired Product) DMT->Product + NH₃ (Ammonolysis) Diamide Terephthalamide (Over-reaction) Product->Diamide + NH₃ / Δ (Excess Time/Temp) Acid Terephthalamic Acid (Hydrolysis) Product->Acid + H₂O (Saponification)

Caption: Main reaction and side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the ammonolysis reaction?

A1: Thin Layer Chromatography (TLC) is the most effective and accessible method for monitoring this reaction. Use a moderately polar solvent system, such as 30-50% ethyl acetate in hexanes. You should be able to clearly resolve the starting material (DMT), the desired product, and the primary side products.

CompoundExpected Relative RfNotes
Dimethyl TerephthalateHighLeast polar.
This compound Medium Desired Product.
TerephthalamideLowMore polar than the product.
Terephthalamic AcidVery Low / BaselineHighly polar; may streak.

Table 1: Relative TLC mobilities of reaction components.

Run a TLC at the start of the reaction and then every 1-2 hours. A successful reaction will show the gradual disappearance of the DMT spot and the appearance of the product spot. The reaction should be stopped when the DMT spot is gone to prevent the formation of the diamide.

Q2: How can I effectively purify the crude this compound from the common side products?

A2: Recrystallization is typically the most effective method for purifying the final product on a lab scale.

  • To remove DMT (less polar): A solvent system where the product is soluble when hot but DMT is more soluble when cold is ideal. Methanol or ethanol can work well. The more soluble DMT will tend to remain in the cold mother liquor.

  • To remove Terephthalamide and Terephthalamic Acid (more polar): These impurities are significantly less soluble in many organic solvents than the desired product. When you dissolve your crude product in a hot solvent like methanol or ethyl acetate, the highly insoluble terephthalamide may remain as a solid that can be removed by hot filtration. Upon cooling, your desired product should crystallize out, leaving more soluble impurities behind.

A multi-step purification might be necessary:

  • Aqueous Wash: First, perform a liquid-liquid extraction of your crude product (dissolved in a solvent like ethyl acetate) with a saturated sodium bicarbonate solution. This will convert Terephthalamic Acid into its water-soluble salt, removing it into the aqueous layer[10].

  • Recrystallization: Recrystallize the product from the organic layer after drying and solvent removal. Methanol is often a suitable solvent.

Q3: Can side reactions like decarboxylation occur?

A3: Decarboxylation is the loss of a carboxyl group as CO₂. For terephthalic acid and its derivatives, this typically requires very high temperatures (e.g., >400 °C) or the presence of specific metal catalysts like ZnO[11][12][13]. Under the relatively mild conditions used for ammonolysis (typically refluxing methanol), spontaneous decarboxylation is highly unlikely and is not considered a common side reaction for this specific synthesis.

Optimized Experimental Protocol

This protocol for the synthesis of this compound from Dimethyl terephthalate is designed to minimize side reactions.

Materials:

  • Dimethyl terephthalate (DMT)

  • Methanol (anhydrous)

  • Ammonia gas or a saturated solution of ammonia in methanol

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • TLC plates and developing chamber

  • Ethyl acetate and hexanes (for TLC)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend Dimethyl terephthalate (1.0 eq) in anhydrous methanol. The concentration should be sufficient to allow for effective stirring.

  • Ammonolysis: Cool the flask in an ice bath and begin bubbling ammonia gas through the suspension with vigorous stirring. Alternatively, add a freshly prepared, cold, saturated solution of ammonia in methanol (approx. 5-10 eq).

  • Heating and Monitoring: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to a gentle reflux. Begin monitoring the reaction by TLC after 1 hour, and then every 1-2 hours thereafter.

  • Reaction Completion: The reaction is complete when the DMT spot on the TLC is no longer visible. At this point, immediately stop heating and cool the reaction mixture to room temperature.

  • Work-up:

    • Reduce the volume of the solvent using a rotary evaporator. This will often cause the product to precipitate.

    • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold methanol to remove soluble impurities.

    • If acidic or basic impurities are suspected (based on analysis), the crude product can be redissolved in ethyl acetate and washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine before being dried and concentrated.

  • Purification:

    • Recrystallize the crude solid from methanol. Dissolve the solid in a minimum amount of hot methanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and melting point analysis.

References

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic decarboxylation mechanism of terephthalic acid to benzene over ZnO catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). US4339601A - Terephthalic acid derivatives and process for preparing them.
  • Chemistry LibreTexts. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467237B - Terephthalic acid residue catalytic decarboxylation prepares the method for aromatic hydrocarbons.
  • ChemistNate. (2021, October 22). Converting Esters to Amides: "Aminolysis". YouTube. Retrieved from [Link]

  • Zhejiang University Institutional Repository. (2014). The Catalytic Decarboxylation of Terephthalic Acid to Benzene.
  • Master Organic Chemistry. (2018, February 28). Synthesis, Nomenclature, and Properties Of The Amide Functional Group. Retrieved from [Link]

  • ResearchGate. (2015, May 19). How can you perform a decarboxylation of terephthalic acid on an industrial scale?. Retrieved from [Link]

  • Google Patents. (n.d.). CN103524386A - Method for preparing 2-amino-4-methanesulfonamide methylbenzoate.
  • Sarah Bartlett. (2021, February 9). Saponification of methyl benzoate. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Supporting Information. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • University Course Material. (n.d.). Preparation of Methyl Benzoate.
  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]

  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Derivatization of Methyl 4-carbamoylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of Methyl 4-carbamoylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the conversion of this compound, primarily to Methyl 4-aminobenzoate, via the Hofmann rearrangement. Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental challenges and achieve optimal reaction outcomes.

Introduction: The Hofmann Rearrangement of this compound

The derivatization of this compound to Methyl 4-aminobenzoate is a classic example of the Hofmann rearrangement, a reliable method for converting a primary amide to a primary amine with one fewer carbon atom.[1] The reaction proceeds by treating the amide with bromine or a similar oxidizing agent in a basic solution. This process forms an isocyanate intermediate, which is then hydrolyzed to the amine, releasing carbon dioxide.[1][2]

Understanding the mechanism is crucial for effective troubleshooting. The key steps are:

  • Deprotonation of the amide by the base.

  • Reaction of the amide anion with bromine to form an N-bromoamide.

  • A second deprotonation to form a bromoamide anion.

  • Rearrangement of the bromoamide anion, where the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate.

  • Nucleophilic attack of hydroxide on the isocyanate, followed by decarboxylation to yield the primary amine.[1]

This guide will address common questions and issues that arise during this transformation, providing you with the expertise to navigate these challenges.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Low or No Yield of Methyl 4-aminobenzoate

Question: I am consistently observing a low yield of my desired product, Methyl 4-aminobenzoate. What are the likely causes and how can I improve my yield?

Answer: Low yields in the Hofmann rearrangement of this compound can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions

Potential Cause Scientific Rationale Troubleshooting Steps & Optimization
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or inadequate reagent stoichiometry.1. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).2. Increase Temperature: While the initial steps are often performed at low temperatures (0-5 °C) to control the exothermic reaction, a subsequent increase in temperature (e.g., to 50-80 °C) is often necessary to drive the rearrangement and hydrolysis of the isocyanate.[3]3. Optimize Reagent Stoichiometry: Ensure at least one equivalent of bromine and two equivalents of strong base (e.g., NaOH, KOH) are used. An excess of base is often beneficial.
Side Reactions Several side reactions can compete with the desired Hofmann rearrangement, consuming starting material and reagents.1. Hydrolysis of the Ester: The methyl ester group is susceptible to hydrolysis under the basic reaction conditions, especially at elevated temperatures, to form 4-carbamoylbenzoic acid.[4][5] To mitigate this, use the minimum effective temperature and reaction time. Consider using a milder base like lithium hydroxide.[6]2. Formation of a Carbamate: If an alcohol (e.g., methanol from ester hydrolysis or as a co-solvent) is present, it can trap the isocyanate intermediate to form a methyl carbamate derivative.[1][2][7] Ensure your reaction is performed in an aqueous medium without alcohol co-solvents if the amine is the desired product.3. Bromination of the Aromatic Ring: While less common for this deactivated ring system, excess bromine under certain conditions could lead to aromatic bromination. Use the correct stoichiometry of bromine.
Degradation of Product The product, Methyl 4-aminobenzoate, can be susceptible to oxidation or other degradation pathways under harsh reaction conditions.1. Work-up Procedure: Neutralize the reaction mixture carefully during work-up to avoid extremes of pH. Extraction with an appropriate organic solvent should be performed promptly after neutralization.[8][9]2. Exclusion of Air: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Poor Reagent Quality The quality and concentration of the reagents, particularly the bromine and base, are critical.1. Use Fresh Reagents: Ensure your bromine has been stored correctly and has not degraded. Prepare fresh solutions of your base.2. Accurate Concentration: Verify the concentration of your sodium hydroxide or potassium hydroxide solution.

Experimental Workflow for Yield Optimization

Yield_Optimization Start Low Yield Observed Check_Completion Monitor Reaction Progress (TLC/LC-MS) Start->Check_Completion Incomplete Reaction Incomplete? Check_Completion->Incomplete Optimize_Conditions Increase Time/Temp Adjust Stoichiometry Incomplete->Optimize_Conditions Yes Complete Reaction Complete Incomplete->Complete No Optimize_Conditions->Check_Completion Analyze_Byproducts Identify Byproducts (NMR, MS) Complete->Analyze_Byproducts Hydrolysis Ester Hydrolysis Detected? Analyze_Byproducts->Hydrolysis Carbamate Carbamate Formation Detected? Analyze_Byproducts->Carbamate Other_Side_Rxns Other Side Reactions? Analyze_Byproducts->Other_Side_Rxns Optimize_Temp Lower Reaction Temperature Use Milder Base Hydrolysis->Optimize_Temp Remove_Alcohol Ensure Aqueous Medium No Alcohol Co-solvents Carbamate->Remove_Alcohol Reagent_Stoichiometry Check Bromine Stoichiometry Consider Inert Atmosphere Other_Side_Rxns->Reagent_Stoichiometry Workup Review Work-up Procedure Optimize_Temp->Workup Remove_Alcohol->Workup Reagent_Stoichiometry->Workup Final_Product Optimized Yield Workup->Final_Product

Caption: Troubleshooting workflow for low reaction yield.

FAQ 2: Formation of an Unexpected Carbamate Byproduct

Question: My analysis shows a significant amount of a methyl carbamate derivative instead of the expected primary amine. Why is this happening and how can I prevent it?

Answer: The formation of a carbamate is a classic outcome of the Hofmann rearrangement when an alcohol is present to trap the isocyanate intermediate.[1][2][7]

Mechanism of Carbamate Formation

The isocyanate intermediate is highly electrophilic and will react with available nucleophiles. In an aqueous environment, the nucleophile is typically hydroxide, leading to a carbamic acid that decarboxylates to the amine. However, if an alcohol like methanol is present, it can act as a nucleophile, leading to a stable carbamate.

Carbamate_Formation Isocyanate Isocyanate Intermediate R-N=C=O Carbamate Methyl Carbamate R-NH-CO-OCH3 Isocyanate->Carbamate Nucleophilic Attack Methanol Methanol CH3OH Methanol->Carbamate

Caption: Trapping of the isocyanate intermediate by methanol.

Sources of Alcohol and Prevention Strategies

Source of Alcohol Prevention Strategy
Methanol as a Co-solvent Avoid using alcohol-based co-solvents. If a co-solvent is necessary for solubility, consider aprotic solvents like THF or dioxane, ensuring they are compatible with the reaction conditions.
Hydrolysis of the Methyl Ester While the hydrolysis of the methyl ester of the starting material or product generates methanol, this is usually in small quantities. However, if significant hydrolysis occurs, the resulting methanol can contribute to carbamate formation. To minimize ester hydrolysis, use the mildest possible reaction conditions (lower temperature, shorter reaction time).
Intentional Synthesis In some cases, the carbamate may be the desired product as it is a protected amine.[6][10][11] In this scenario, the reaction is intentionally run in an alcoholic solvent.[2][7]
FAQ 3: Difficulty in Isolating and Purifying the Product

Question: I am having trouble with the work-up and purification of Methyl 4-aminobenzoate. What is the recommended procedure?

Answer: The work-up and purification of Methyl 4-aminobenzoate require careful pH control and selection of an appropriate extraction solvent.

Recommended Work-up and Purification Protocol

  • Quenching the Reaction: After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture in an ice bath. Cautiously quench any excess bromine by adding a solution of sodium bisulfite or sodium thiosulfate until the orange color of bromine disappears.

  • Neutralization: Carefully neutralize the basic reaction mixture by the dropwise addition of a mineral acid, such as hydrochloric acid, while monitoring the pH. The product, Methyl 4-aminobenzoate, is an aromatic amine and will be protonated and soluble in acidic conditions. Conversely, any unreacted starting material or acidic byproducts (like 4-carbamoylbenzoic acid) will be deprotonated and soluble in the basic reaction mixture. Aim for a final pH that maximizes the precipitation or extraction of your product, typically around pH 7-8.[9]

  • Extraction: Extract the neutralized aqueous solution with a suitable organic solvent. Ethyl acetate is a common choice due to its polarity and ability to dissolve the product. Dichloromethane can also be used. Perform multiple extractions to ensure complete recovery of the product.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). The crude product can then be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.

Key Experimental Parameters and Recommendations

The following table summarizes the key parameters for the Hofmann rearrangement of this compound.

Parameter Recommended Range/Conditions Justification & Key Considerations
Solvent WaterAn aqueous medium is necessary for the hydrolysis of the isocyanate to the amine.
Base Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)A strong base is required for the deprotonation steps. Lithium hydroxide (LiOH) can be a milder alternative to minimize ester hydrolysis.[6]
Oxidizing Agent Bromine (Br₂)The classic reagent for the Hofmann rearrangement. N-bromosuccinimide (NBS) can also be used.[1]
Temperature 0-5 °C for initial addition, then 50-80 °CInitial low temperature controls the exothermic reaction. Subsequent heating drives the rearrangement and hydrolysis.[3]
Reaction Time 1-4 hoursMonitor by TLC or LC-MS for completion.
Stoichiometry Amide:Br₂:Base = 1 : 1-1.2 : 2-4A slight excess of bromine and a larger excess of base are often beneficial.

References

  • Google Patents.
  • Science of Synthesis. Product Class 6: Acyclic and Cyclic Carbamic Acids and Esters, and Their Sulfur, Selenium, Tellurium, and Phosphorus Analogues. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. [Link]

  • Wikipedia. Hofmann rearrangement. [Link]

  • Save My Exams. Reactions of Amides - A Level Chemistry Revision Notes. [Link]

  • Sciencemadness.org. methyl 4-aminobenzoate synthesis report. [Link]

  • Chemistry Steps. Converting Amines to Amides. [Link]

  • Royal Society of Chemistry. Electrochemical Hofmann rearrangement mediated by NaBr: practical access to bioactive carbamates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. [Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

  • ACS Publications. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Chemistry Stack Exchange. Hofmann rearrangement and carbamates. [Link]

  • Organic Chemistry Portal. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. [Link]

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Technical Support Center: Troubleshooting Low Yield in Methyl 4-carbamoylbenzoate Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common coupling reactions involving Methyl 4-carbamoylbenzoate and its derivatives. The following question-and-answer-based guides are designed to address specific experimental issues, explaining the underlying chemical principles to help you optimize your reaction yields and purity.

Section 1: Troubleshooting Amide Bond Formation

The formation of an amide bond is fundamental, yet often challenging. Whether you are synthesizing a derivative from 4-carbomethoxybenzoic acid or modifying the existing amide on this compound, achieving high yield requires careful control of reaction parameters.

Frequently Asked Questions (FAQs): Amide Coupling

Q1: My amide coupling reaction shows low or no conversion. What are the primary factors to investigate?

A1: When an amide coupling stalls, a systematic review of your reaction components and conditions is critical. The issue typically lies in one of four areas:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a highly reactive intermediate. If this step is slow or incomplete, the reaction will not proceed. Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) require additives like 1-Hydroxybenzotriazole (HOBt) to form a more reactive activated ester and suppress side reactions[1][2]. If you are using EDC alone, consider adding HOBt or switching to a more potent, standalone coupling reagent like HATU or PyBOP, which are particularly effective for difficult couplings[3].

  • Low Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines can be poor nucleophiles, reacting sluggishly with the activated ester[4]. In such cases, increasing the reaction temperature or using a stronger activating agent may be necessary.

  • Incorrect Stoichiometry or Base: Ensure you are using a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is often required to neutralize acid formed during the reaction and to deprotonate the amine salt if it is supplied as, for example, a hydrochloride salt[5]. Using the wrong type or amount of base can halt the reaction.

  • Solvent and Solubility Issues: All reactants must be fully dissolved for the reaction to proceed efficiently. If your starting materials have poor solubility in common solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), switching to a more polar aprotic solvent such as N,N-Dimethylformamide (DMF) can dramatically improve the outcome[4].

Q2: I am observing an unknown byproduct that complicates purification. What is the likely culprit?

A2: The most common byproduct in EDC-mediated couplings is the N-acylisourea. This occurs when the O-acylisourea intermediate, instead of reacting with the amine, undergoes an intramolecular rearrangement. This side reaction is non-productive and consumes your starting material[6].

  • Solution: The addition of HOBt or Oxyma Pure significantly reduces N-acylisourea formation by rapidly converting the O-acylisourea intermediate into a more stable and reactive activated ester, which is less prone to rearrangement[2][3].

Q3: My chiral starting materials are racemizing during the coupling reaction. How can I prevent this?

A3: Racemization is a significant risk, especially when activating N-protected amino acids. The activated carboxylic acid can cyclize to form an oxazolone, which can easily epimerize.

  • Solution: Additives like HOBt are effective at minimizing racemization[2]. For particularly sensitive substrates, consider using coupling reagents specifically designed for low racemization, such as 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)[2]. Additionally, using the weakest possible base (e.g., N-methylmorpholine instead of DIPEA) and keeping the reaction temperature low can help preserve stereochemical integrity[6].

Experimental Protocol: General Procedure for EDC/HOBt Mediated Amide Coupling
  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.

  • Amine Addition: Add the amine (1.1 eq.) to the solution, followed by DIPEA (2.0-3.0 eq.).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the consumption of the limiting starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[7][8]. A typical TLC mobile phase for these compounds is a mixture of hexane and ethyl acetate.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel[9].

Troubleshooting Logic for Amide Coupling

The following diagram outlines a decision-making workflow for troubleshooting low-yield amide coupling reactions.

G start Low Yield in Amide Coupling check_sm Check Starting Material (SM) Purity (NMR/LCMS) start->check_sm check_reagents Verify Reagent Quality & Stoichiometry check_sm->check_reagents SMs are Pure check_activation Is Acid Activation Occurring? (Monitor by LCMS) check_reagents->check_activation no_activation No Activated Intermediate check_activation->no_activation No yes_activation Activated Intermediate Forms check_activation->yes_activation Yes change_reagent Try Stronger Coupling Reagent (e.g., HATU, COMU) no_activation->change_reagent check_amine Assess Amine Reactivity (Sterics/Electronics) yes_activation->check_amine poor_amine Amine is Sterically Hindered or Electron-Poor check_amine->poor_amine Poor good_amine Amine is Reactive check_amine->good_amine Good increase_temp Increase Reaction Temperature poor_amine->increase_temp check_solubility Check SM Solubility in Solvent good_amine->check_solubility poor_solubility Poor Solubility Observed check_solubility->poor_solubility Poor good_solubility All SMs Dissolved check_solubility->good_solubility Good change_solvent Switch to More Polar Solvent (e.g., DMF, DMSO) poor_solubility->change_solvent final_check Review Base & pH Conditions good_solubility->final_check G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_failure Potential Failure Points pd0 Active L₂Pd(0) Catalyst ox_add Oxidative Addition (Ar-X) pd0->ox_add fail_catalyst Catalyst Decomposition (e.g., Pd Black) pd0->fail_catalyst fail_ligand Ligand Degradation pd0->fail_ligand pd_int L₂Pd(II)(Ar)(X) Intermediate ox_add->pd_int fail_ox_add Slow Oxidative Addition (e.g., with Ar-Cl) ox_add->fail_ox_add transmetal Transmetalation (Ar'-M) pd_int->transmetal pd_biaryl L₂Pd(II)(Ar)(Ar') Intermediate transmetal->pd_biaryl fail_transmetal Slow Transmetalation (Wrong Base/Solvent) transmetal->fail_transmetal red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 product Product (Ar-Ar') red_elim->product

Caption: Pd(0) catalytic cycle with key failure points.

Section 3: General Laboratory Best Practices

Q1: How important is the purity of my starting materials and solvents?

A1: It is paramount. Impurities in your starting materials can act as catalyst poisons or introduce competing side reactions.[10] For example, triphenylphosphine oxide in your triphenylphosphine can hinder catalyst activity. Water or other protic impurities in anhydrous reactions can lead to hydrolysis or other unwanted pathways.[4] Always verify the purity of your reagents by NMR or LC-MS before use and use freshly distilled or anhydrous grade solvents.

Q2: What is the most effective way to monitor my reaction's progress?

A2: A combination of techniques is often best.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring.[11] It allows you to quickly visualize the consumption of starting materials and the formation of the product. For a typical reaction involving this compound, the product will likely have a different polarity, resulting in a different Rf value.

  • High-Performance Liquid Chromatography (HPLC) / LC-MS: These techniques provide quantitative data on the reaction progress, allowing you to determine the precise conversion rate and identify intermediates or byproducts by their mass.[7][12] This is the preferred method for detailed kinetic analysis and accurate yield determination.

Q3: My product is polar and difficult to purify by standard silica gel chromatography. What are my options?

A3: Polar compounds containing groups like amides and esters can be challenging to purify.

  • Modify your mobile phase: Add a small percentage (0.5-1%) of a modifier like methanol or triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate) to improve peak shape and reduce tailing on the silica column.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[9] Screen various solvent systems to find one where your product is soluble when hot but sparingly soluble when cold.

  • Reverse-Phase Chromatography: For highly polar compounds that are not amenable to normal-phase silica gel, reverse-phase chromatography (e.g., using a C18 stationary phase with a water/acetonitrile or water/methanol mobile phase) can be an effective alternative.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions [a]. [Download Scientific Diagram]. Retrieved from ResearchGate.
  • ResearchGate. (n.d.). Optimization of reaction conditions. a. [Download Table]. Retrieved from ResearchGate.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?[Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • de Souza, J. M., et al. (2020). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Götte, M., et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PLoS ONE. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Kant, R., & Kalra, B. (2023). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Omega. [Link]

  • Ehmann, F., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Polymers. [Link]

  • Marty, A., et al. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering. [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Google Patents. (2021). CN112920078A - Method for preparing 4-cyanobenzoic acid methyl ester and method for....
  • Liu, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Pharmaceutical Analysis. [Link]

  • Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. [Link]

  • Lipshutz, B. H., et al. (2018). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • ACG Publications. (n.d.). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. [Link]

  • Thompson, A. L., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • Guram, A. S., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Organic Letters. [Link]

  • ResearchGate. (n.d.). Nickel‐Catalyzed Cross‐Coupling of 2‐Methoxynaphthalene with Methyl 4‐(5,5‐Dimethyl‐1,3,2‐Dioxaborinan‐2‐yl)Benzoate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Heterocycles. [Link]

Sources

"preventing hydrolysis of Methyl 4-carbamoylbenzoate during workup"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-carbamoylbenzoate

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you minimize or prevent the unwanted hydrolysis of this compound during reaction workup, ensuring higher yields and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of product loss during the workup of this compound?

A1: The primary cause of yield loss is the unintended hydrolysis of the methyl ester functional group.[1] this compound possesses both an ester and an amide group. The ester linkage is significantly more susceptible to cleavage, especially under basic (saponification) or strongly acidic conditions in the presence of water.[2][3] This reaction converts your desired product into the more polar and water-soluble 4-carbamoylbenzoic acid, which can be lost to the aqueous phase or complicate purification.

Q2: Which functional group is more sensitive to hydrolysis: the methyl ester or the primary amide?

A2: The methyl ester is far more sensitive to hydrolysis than the primary amide. Amides exhibit greater stability due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which gives the C-N bond partial double-bond character and makes the carbonyl carbon less electrophilic.[4][5] Esters lack this degree of stabilization. Consequently, amides require much harsher conditions (e.g., strong acid or base at high temperatures) to hydrolyze compared to esters.[2][5] During a standard workup, you can selectively hydrolyze the ester while the amide remains intact.

Q3: What is the ideal pH range to maintain during an aqueous workup to ensure ester stability?

A3: The rate of ester hydrolysis is minimized in a neutral to slightly acidic pH range, typically between pH 4 and 6.[3] Both strong acids (pH < 3) and, more significantly, bases (pH > 8) act as catalysts for the hydrolysis reaction.[3][6] Therefore, the primary goal during workup is to avoid prolonged exposure to strongly alkaline or acidic aqueous solutions.

Q4: How can I confirm if my product has undergone hydrolysis?

A4: There are several common analytical methods to detect the presence of the 4-carbamoylbenzoic acid byproduct:

  • Thin-Layer Chromatography (TLC): The carboxylic acid byproduct is significantly more polar than the parent ester. It will appear as a separate spot with a much lower Rf value (retention factor).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the disappearance or diminished integration of the characteristic methyl ester singlet (typically around 3.9 ppm) is a clear indicator of hydrolysis. The appearance of a broad carboxylic acid proton signal (>10 ppm) may also be observed, although this signal can sometimes be difficult to detect.

  • Melting Point: The presence of impurities like the hydrolysis product will typically cause a depression and broadening of the melting point range of your isolated solid.[1]

  • LC-MS: Liquid chromatography-mass spectrometry can separate the ester from the acid and confirm their identities by their respective mass-to-charge ratios.

Troubleshooting Guide: Common Workup Issues

Problem: My final yield is low, and I suspect the product was lost to the aqueous washes. TLC analysis of my crude product shows a highly polar impurity.

  • Probable Cause: You have inadvertently saponified (base-catalyzed hydrolysis) the methyl ester. This most often occurs during a basic wash step intended to neutralize acid or remove acidic impurities. The resulting sodium 4-carbamoylbenzoate salt is highly soluble in the aqueous layer, leading to its removal from the organic phase.

  • Causality Analysis: The use of strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or even moderately strong bases like potassium carbonate (K₂CO₃) in an aqueous solution creates a high concentration of hydroxide ions (OH⁻). These ions are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the ester, initiating the hydrolysis cascade.[6][7]

  • Solution & Prevention Strategy:

    • Avoid Strong Bases: Never use NaOH or KOH for neutralization if you intend to preserve the methyl ester.

    • Use a Mild Base: For neutralizing residual acid, use a cold, saturated solution of sodium bicarbonate (NaHCO₃).[8] Bicarbonate is a weak base, sufficient to neutralize strong acids without significantly raising the pH to a level that rapidly promotes ester hydrolysis.

    • Minimize Contact Time: Perform the bicarbonate wash quickly. Add the solution, shake the separatory funnel gently a few times (venting frequently to release CO₂), and promptly separate the layers. Do not let the layers sit together for extended periods.

    • Work at Low Temperatures: Conduct all aqueous washes in an ice bath. Lower temperatures decrease the rate of all chemical reactions, including the undesired hydrolysis.[3]

    • Confirmation Test: To confirm that the byproduct is indeed the carboxylic acid, you can perform a recovery test. Take the suspected basic aqueous layer, cool it in an ice bath, and carefully acidify it with cold, dilute HCl until the pH is ~2. If 4-carbamoylbenzoic acid is present, it will precipitate as a white solid, which can be collected by filtration.[6][9]

Data & Visualization

Hydrolysis Decision Pathway During Workup

The following diagram illustrates the critical decision points during a typical workup and how the choice of reagents directly impacts the stability of the ester group.

G cluster_0 A Reaction Mixture (Containing Product) B Cool to 0°C in Ice Bath A->B C Quench / Dilute with Cold Solvent/Water B->C D Neutralization Step (If Necessary) C->D E Wash with Cold, Saturated NaHCO₃ Solution (Briefly) D->E CORRECT (Mild Base) F Wash with Strong Base (e.g., NaOH, K₂CO₃) D->F INCORRECT (Strong Base) G Extract with Organic Solvent (e.g., EtOAc, DCM) E->G K Saponification Occurs! (Ester Hydrolyzed) F->K H Wash with Cold Brine G->H I Dry Over Anhydrous Salt (Na₂SO₄ or MgSO₄) H->I J Isolate Pure Product (Ester Intact) I->J L Product is 4-Carbamoylbenzoic Acid (Lost to Aqueous Layer) K->L

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 4-Carbamoylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the scale-up synthesis of Methyl 4-carbamoylbenzoate.

Welcome to the technical support guide for the scale-up synthesis of this compound (CAS: 6757-31-9)[1]. This resource is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered when transitioning the synthesis from laboratory scale to pilot plant or manufacturing scale, with a focus on troubleshooting and process optimization.

Section 1: Synthesis Overview and Key Scale-Up Challenges

The most common and economically viable route for synthesizing this compound is the Fischer esterification of 4-Carbamoylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid. While straightforward on a lab scale, scaling up this process introduces significant challenges related to reaction equilibrium, heat and mass transfer, and product purification.

General Synthesis Workflow

The diagram below illustrates the typical workflow for the scaled-up production of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Drying prep_materials Raw Materials (4-Carbamoylbenzoic Acid, Methanol, H₂SO₄) reactor_charge Reactor Charging prep_materials->reactor_charge reaction Esterification Reaction (Reflux) reactor_charge->reaction monitoring In-Process Control (IPC) (e.g., HPLC, TLC) reaction->monitoring Monitor Conversion cooldown Cooling monitoring->cooldown neutralization Neutralization (e.g., NaHCO₃ solution) cooldown->neutralization precipitation Product Precipitation neutralization->precipitation filtration Filtration / Centrifugation precipitation->filtration washing Cake Washing (e.g., Water, Cold Methanol) filtration->washing drying Drying (Vacuum Oven) washing->drying final_product Final Product (this compound) drying->final_product

Caption: High-level workflow for the scale-up synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this Fischer esterification?

A1: When scaling up, the three most critical parameters are:

  • Water Content: Fischer esterification is a reversible reaction. The presence of water, either from reagents or produced during the reaction, will shift the equilibrium back towards the starting materials, reducing yield. At scale, ensuring anhydrous conditions is paramount.

  • Temperature Control: The reaction is typically run at reflux. Poor heat distribution in a large reactor can create localized hot spots, leading to byproduct formation, or cold spots, resulting in incomplete conversion. Precise temperature control is essential for consistency.

  • Mixing Efficiency: The starting material, 4-Carbamoylbenzoic acid, has limited solubility in methanol. Efficient agitation is required to maintain a uniform slurry, maximize the solid-liquid surface area, and ensure effective heat and mass transfer. Inadequate mixing is a common cause of failed scale-up batches.

Q2: I am considering alternative catalysts to sulfuric acid for a large-scale run. What are the pros and cons?

A2: While sulfuric acid is effective and inexpensive, its corrosivity and the challenges associated with its neutralization at scale (e.g., significant salt waste, potential for ester hydrolysis) are significant drawbacks.[2]

  • Alternative Homogeneous Catalysts: Thionyl chloride (SOCl₂) can also be used, but it generates HCl and SO₂ gas, requiring scrubbers and careful handling.[2]

  • Heterogeneous (Solid Acid) Catalysts: Catalysts like zirconium/titanium oxides or acidic resins can be advantageous.[3]

    • Pros: They are easily removed by filtration, simplifying the workup, reducing aqueous waste streams, and are often reusable. This avoids the difficult neutralization step.

    • Cons: They may have lower catalytic activity, requiring longer reaction times or higher temperatures. Catalyst deactivation over time can also be an issue.

Q3: How does the workup procedure need to be adapted for scale-up?

A3: A lab-scale workup often involves pouring the reaction mixture into a beaker of sodium bicarbonate solution. This is not feasible or safe at scale.

  • Controlled Neutralization: The base (e.g., saturated sodium bicarbonate solution) must be added slowly and controllably to the cooled reaction mixture.[4] This is critical to manage the vigorous gas evolution (CO₂) and the exotherm from the acid-base reaction. A reverse addition (adding the reaction mixture to the base) can sometimes be safer but requires a second large vessel.

  • pH Monitoring: The final pH must be carefully controlled. A pH that is too low will result in an incomplete precipitation of the product, while a pH that is too high can cause hydrolysis of the methyl ester back to the carboxylate salt, leading to significant yield loss.[5][6]

Section 3: Troubleshooting Guide

Problem: Low or Stalled Reaction Conversion

Q: My in-process controls (HPLC) show that the reaction has stalled at 70-80% conversion, even after extended reflux. What is the cause and how can I fix it?

A: This is a classic sign that the reaction has reached equilibrium. The accumulation of water is the most likely cause.

  • Plausible Causes & Solutions:

    • Wet Reagents: Methanol is hygroscopic. On a large scale, even small amounts of water in a drum of methanol can be detrimental.

      • Solution: Use anhydrous grade methanol and ensure the reactor is scrupulously dried before charging. Consider using a drying agent or a molecular sieve column for the solvent.

    • Equilibrium Limitation: The reaction produces one equivalent of water for every equivalent of ester formed.

      • Solution 1 (Excess Reagent): Increase the excess of methanol. While in the lab a 5-10 fold excess might be used, at scale this can be costly and lead to large solvent volumes. A 3-5 fold excess is more typical.

      • Solution 2 (Water Removal): If using a co-solvent like toluene, a Dean-Stark trap can be used to azeotropically remove water as it is formed, driving the reaction to completion. This is a very effective but more complex setup.

Problem: Poor Product Purity After Isolation

Q: The isolated this compound is contaminated with unreacted 4-Carbamoylbenzoic acid, even though the reaction went to completion. How is this possible?

A: This issue often points to problems during the workup and neutralization steps, specifically premature product precipitation or ester hydrolysis.

G start Low Purity Issue check_hydrolysis Check Workup pH and Temperature start->check_hydrolysis check_precipitation Review Neutralization Process start->check_precipitation high_ph Cause: High local pH leads to Ester Hydrolysis check_hydrolysis->high_ph pH > 9 or high temp? rapid_add Cause: Rapid base addition causes premature precipitation check_precipitation->rapid_add Local 'hot spots' of base? solution_hydrolysis Solution: - Add base slowly - Maintain T < 25°C - Do not overshoot pH 7-8 high_ph->solution_hydrolysis solution_precipitation Solution: - Ensure good mixing - Add base subsurface - Consider adding an anti-solvent rapid_add->solution_precipitation

Caption: Troubleshooting logic for low product purity after isolation.

  • Plausible Causes & Solutions:

    • Ester Hydrolysis: Adding the neutralizing base too quickly can create localized areas of high pH, which can rapidly hydrolyze the product ester back to the sodium salt of the starting acid.

      • Solution: Ensure efficient stirring and add the base solution slowly, ideally subsurface, to the cooled reaction mixture. Maintain the temperature below 25 °C during neutralization.

    • Premature Precipitation: If the product begins to precipitate before the sulfuric acid is fully neutralized, the acid can become trapped within the solid particles. This trapped acid is then not neutralized and can co-precipitate the starting material.

      • Solution: Consider adding a small amount of a co-solvent in which the product is more soluble during neutralization to keep it in solution until the pH is neutral. The product can then be fully precipitated by adding an anti-solvent (like water).

Problem: Filtration is Extremely Slow

Q: After precipitation, my product slurry is very thick and the filtration is taking many hours, which is not viable for production. What determines the particle size and how can I improve it?

A: Slow filtration is almost always due to the formation of very small, fine particles or "fines." The particle size distribution is heavily influenced by the conditions during precipitation.

  • Plausible Causes & Solutions:

    • Rapid Precipitation (High Supersaturation): Dumping the reaction mixture into a large volume of anti-solvent (water or bicarbonate solution) causes rapid "crashing out" of the product, leading to a large number of small nuclei and consequently fine particles.

      • Solution (Controlled Precipitation): Cool the reaction mixture slowly to allow for gradual crystallization. Add the neutralizing/anti-solvent slowly and with controlled agitation. A slower precipitation rate allows crystals to grow larger rather than forming new nuclei.

    • Temperature: The temperature at which precipitation occurs affects both solubility and crystal growth kinetics.

      • Solution (Temperature Control): Experiment with different final temperatures for precipitation. Sometimes, holding the slurry at a slightly elevated temperature for a period (a process known as "aging" or "digestion") can encourage smaller particles to dissolve and redeposit onto larger crystals (Ostwald ripening), improving the particle size distribution.

Section 4: Scale-Up Protocol Example

This protocol describes a representative synthesis of this compound on a 1 kg scale.

Quantitative Data Summary
ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
4-Carbamoylbenzoic Acid10.0 g (1.0 eq)1.00 kg (1.0 eq)Scale Factor: 100x
Methanol (Anhydrous)100 mL (~15 eq)5.0 L (~7.5 eq)Reduced excess to manage solvent volume and cost.
Conc. Sulfuric Acid2.0 mL (~0.6 eq)120 mL (~0.35 eq)Catalyst loading is often reduced at scale due to longer reaction times and better heat retention.
Reaction Temperature65 °C (Reflux)65-70 °C (Jacket Temp)Jacket temperature is set higher to achieve internal reflux temperature.
Reaction Time4-6 hours12-18 hoursLonger time to account for slower heating and mixing dynamics.
Neutralization AgentSat. NaHCO₃ (~50 mL)8% NaHCO₃ Soln. (~10 L)Dilute solution used to better control exotherm and gas evolution.
Step-by-Step Experimental Protocol
  • Reactor Preparation: Ensure a 20 L glass-lined reactor is clean and dry. Perform a nitrogen purge to ensure an inert atmosphere.

  • Charging:

    • Charge the reactor with Methanol (5.0 L).

    • Begin agitation at a moderate speed (e.g., 150 RPM).

    • Charge 4-Carbamoylbenzoic acid (1.00 kg) in portions to form a slurry.

  • Catalyst Addition:

    • Cool the slurry to <15 °C using a chiller on the reactor jacket.

    • Slowly add concentrated Sulfuric Acid (120 mL) via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 25 °C.

  • Reaction:

    • Heat the reaction mixture to reflux (~65 °C internal temperature) using the jacket.

    • Maintain a gentle reflux for 12-18 hours.

    • Monitor the reaction progress by taking samples periodically for HPLC analysis until <2% of starting material remains.

  • Workup and Isolation:

    • Cool the reaction mixture to 20-25 °C.

    • In a separate vessel, prepare an 8% aqueous solution of Sodium Bicarbonate (~10 L).

    • Slowly transfer the reaction mixture into the bicarbonate solution over 1-2 hours with vigorous stirring. CAUTION: Vigorous CO₂ evolution. Ensure adequate venting.

    • Monitor the pH of the slurry, aiming for a final pH of 7.0-7.5.

    • Stir the resulting white slurry for an additional 1 hour at 20-25 °C.

  • Purification and Drying:

    • Filter the product using a Nutsche filter or centrifuge.

    • Wash the filter cake sequentially with deionized water (2 x 2 L) and then with cold (0-5 °C) methanol (1 x 1 L) to remove water-soluble impurities and unreacted starting materials.

    • Dry the product in a vacuum oven at 50-60 °C until constant weight is achieved.

Section 5: Safety Considerations for Scale-Up

Handling multi-kilogram quantities of chemicals introduces hazards that may be minor at the bench scale.

  • Methanol: Is a flammable liquid.[7] All equipment must be properly grounded to prevent static discharge, and the reaction should be conducted in a well-ventilated area away from ignition sources.[8]

  • Sulfuric Acid: Is highly corrosive. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and face shields, especially during charging.

  • Neutralization: The neutralization of sulfuric acid with bicarbonate is highly exothermic and releases large volumes of CO₂ gas. This step must be performed with slow addition rates and in a vessel with sufficient headspace and proper venting to avoid over-pressurization.

  • Powder Handling: The starting material and final product are fine powders. Appropriate respiratory protection (dust masks or respirators) should be used during charging and handling to prevent inhalation.

References

  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • SAFETY DATA SHEET - TCI Chemicals. (2025).
  • Material Safety Data Sheet - Alfa Aesar. (2011).
  • Methyl-(4-aminocarbonyl)benzoate - Safety Data Sheet - ChemicalBook. (2022).
  • methyl 4-aminobenzoate synthesis report - Sciencemadness.org. (2017).
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023).
  • Synthesis of Methyl 4-sulfamoylbenzoate: An Application Note and Experimental Protocol - Benchchem. (n.d.).
  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461 - ResearchGate. (2025).
  • Technical Support Center: Purification of Methyl 4-(sulfamoylmethyl)benzoate - Benchchem. (n.d.).

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Technical Support Center: Characterization of Impurities in Methyl 4-carbamoylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 4-carbamoylbenzoate. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, quantifying, and controlling impurities, moving beyond simple protocols to explain the scientific rationale behind each step. Our goal is to empower you to develop robust, self-validating analytical systems for ensuring the quality, safety, and efficacy of your drug substance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the impurity profiling of this compound.

Q1: What are the most common types of impurities I should expect to find in this compound?

Impurities in any active pharmaceutical ingredient (API) are generally classified by their origin.[1] For this compound, you should anticipate impurities from three main sources: the synthesis process, degradation, and storage.

Table 1: Potential Impurities in this compound

Impurity ClassPotential ImpuritiesLikely Origin
Process-Related Impurities 4-Carbamoylbenzoic acidUnreacted starting material from the esterification process.
Terephthalic acid monomethyl esterHydrolysis of the carbamoyl group during synthesis or workup.
Terephthalic acidImpurity in the 4-carbamoylbenzoic acid starting material or a side-reaction product.
Dimethyl terephthalateA potential byproduct if terephthalic acid is present as an impurity in the starting material.
Degradation Products 4-Carbamoylbenzoic acidHydrolysis of the methyl ester group under acidic or basic conditions.[2]
4-Aminobenzoic acid methyl esterPotential degradation under specific conditions, though less common than hydrolysis.
Residual Solvents Methanol, Toluene, DMF, etc.Solvents used during synthesis and purification steps.[3][4]
Inorganic Impurities Acid/Base catalysts, saltsReagents used in the synthesis, such as sulfuric acid.[1][5]
Q2: What are the regulatory thresholds I need to follow for these impurities?

The primary guideline for impurities in new drug substances is the International Council for Harmonisation's (ICH) Q3A(R2) guideline.[6][7] This guideline establishes thresholds for three key activities: reporting, identification, and qualification. These thresholds are based on the Maximum Daily Dose (MDD) of the drug.

Table 2: ICH Q3A(R2) Impurity Thresholds

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day TDI, whichever is lower0.15% or 1.0 mg/day TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%

*TDI = Total Daily Intake. Source: Adapted from ICH Q3A(R2) Guideline.[1][6]

  • Reporting: Any impurity at or above this level must be reported in regulatory submissions.

  • Identification: The structure of any impurity at or above this level must be determined.[8]

  • Qualification: Impurities above this threshold require toxicological data to demonstrate their safety.[8]

Q3: What is a "stability-indicating method," and why is it essential?

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the drug substance in the presence of its impurities, including potential degradation products.[9][10] Its importance cannot be overstated:

  • Trustworthiness: It provides definitive proof that a decrease in the drug substance concentration is due to degradation and not an analytical artifact.

  • Specificity: It ensures that the chromatographic peaks of impurities are well-separated from the main compound and from each other, preventing inaccurate quantification.[11][12]

  • Regulatory Compliance: Regulatory agencies like the FDA and EMA mandate the use of validated stability-indicating methods for stability studies and quality control.[13]

Developing a SIM is a core objective of forced degradation studies.

Q4: Which analytical techniques are the most effective for characterizing impurities in this compound?

A multi-technique approach is standard practice for comprehensive impurity profiling.[14][15]

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the primary technique for separating and quantifying non-volatile organic impurities and degradation products.[16][17] A reversed-phase method with UV detection is the most common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for identifying unknown impurities.[16] It provides the molecular weight of an impurity, which is a critical piece of information for structure elucidation.

  • Gas Chromatography (GC): GC is the preferred method for analyzing volatile organic impurities, particularly residual solvents.[18][19] It is generally unsuitable for the thermally labile this compound itself.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for the definitive structural elucidation of unknown impurities once they have been isolated (e.g., by preparative HPLC).[16][18]

Part 2: Troubleshooting Guides and Experimental Protocols

This section provides practical, step-by-step guidance for common challenges encountered during the analysis of this compound.

Guide 1: Developing a Robust Stability-Indicating HPLC Method

Common Problem: Poor resolution between the main peak (this compound) and a closely eluting impurity, or co-elution of two different impurities.

Underlying Causality: The selection of stationary phase, mobile phase composition (organic modifier, pH), and gradient profile are the primary drivers of chromatographic selectivity. For structurally similar compounds, achieving baseline separation requires careful optimization of these parameters to exploit subtle differences in their physicochemical properties (e.g., polarity, pKa).

Step-by-Step Protocol for Method Development:

  • Column Selection:

    • Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). Its hydrophobic nature is well-suited for retaining the aromatic this compound and related impurities.

    • If resolution is poor, consider a column with a different selectivity, such as a Phenyl-Hexyl (offers pi-pi interactions) or a Cyano phase.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Start with a 0.1% formic acid or phosphoric acid solution in water. The acidic pH will suppress the ionization of any carboxylic acid impurities (like 4-carbamoylbenzoic acid), leading to better peak shape and retention.

    • Organic Phase (B): Use Acetonitrile. It generally provides good peak shape and lower backpressure than methanol.

  • Initial Gradient Elution:

    • Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of all components.

    • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

    • Use a Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 230 nm, 254 nm, 275 nm) to ensure all impurities are detected.

  • Optimization:

    • Problem: Poor resolution between two peaks.

    • Solution: Decrease the slope of the gradient in the region where the peaks elute. For example, if peaks elute between 10 and 12 minutes, modify the gradient to be shallower in that window (e.g., increase %B by only 1% per minute).

    • Problem: Poor peak shape (tailing) for an acidic impurity.

    • Solution: Lower the pH of the aqueous mobile phase (e.g., from pH 3.0 to 2.5) to ensure the acidic functional group is fully protonated.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.

HPLC_Method_Development cluster_0 Preparation cluster_1 Development Cycle cluster_2 Validation prep Prepare Samples (API, Impurity Standards, Placebo) start Step 1: Column & Mobile Phase Selection (C18, ACN/H2O w/Acid) prep->start scout Step 2: Scouting Gradient (e.g., 5-95% B) start->scout eval Step 3: Evaluate Resolution & Peak Shape scout->eval opt Step 4: Optimize Gradient & Conditions eval->opt Resolution < 1.5? force_deg Step 5: Forced Degradation Study (Confirm Specificity) eval->force_deg Resolution > 1.5 opt->eval Re-inject validate Step 6: Full Method Validation (ICH Q2(R1)) force_deg->validate

Caption: Workflow for developing a stability-indicating HPLC method.
Guide 2: Protocol for Forced Degradation Studies

Objective: To intentionally generate degradation products to identify potential degradants, establish degradation pathways, and demonstrate the specificity of the analytical method.[13][21] The target degradation is typically 5-20%; over-stressing can lead to secondary degradants not relevant to real-world stability.[9]

Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

Protocol Steps:

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N Hydrochloric Acid (HCl).

    • Heat at 60 °C for 24 hours.

    • Cool the solution and neutralize with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH) before analysis.

    • Rationale: To assess susceptibility to acid-catalyzed hydrolysis of the ester or amide bond.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N Sodium Hydroxide (NaOH).

    • Keep at room temperature for 8 hours.

    • Neutralize with an equivalent amount of 0.1 N HCl before analysis.

    • Rationale: The carbamate and ester functional groups are often highly susceptible to base-catalyzed hydrolysis.[20]

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% Hydrogen Peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Rationale: To test the molecule's stability in the presence of oxidizing agents.

  • Thermal Degradation:

    • Store the solid API in a hot air oven at 105 °C for 48 hours.

    • Also, reflux the stock solution at 60 °C for 24 hours.

    • Rationale: To evaluate the intrinsic thermal stability of the molecule in both solid and solution states.

  • Photolytic Degradation:

    • Expose the solid API and the stock solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark to differentiate light-induced degradation from thermal degradation.

    • Rationale: To assess if the molecule is light-sensitive.

Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The peak purity of the main peak should be evaluated using a DAD to ensure no degradant peaks are co-eluting.

Impurity_ID_Workflow cluster_data_acq Initial Data Acquisition cluster_investigation Investigation & Isolation cluster_elucidation Structure Elucidation start Unknown Peak Detected in HPLC (> Identification Threshold) lcms LC-MS Analysis (Determine Molecular Weight) start->lcms dad DAD Analysis (Check UV Spectrum) start->dad forced_deg Forced Degradation Study (Is it a degradant?) lcms->forced_deg prep_hplc Isolate Impurity (Preparative HPLC) forced_deg->prep_hplc If impurity level is sufficient hrms High-Resolution MS (Confirm Elemental Formula) prep_hplc->hrms nmr NMR Spectroscopy (1H, 13C, 2D) (Definitive Structure) prep_hplc->nmr final Structure Confirmed hrms->final nmr->final

Caption: Systematic workflow for the identification of an unknown impurity.

Part 3: Potential Degradation Pathways

Understanding the chemistry of this compound is key to predicting its impurities. The molecule contains two primary functional groups susceptible to hydrolysis: the methyl ester and the primary amide (carbamoyl group).

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathways cluster_secondary Secondary Degradation parent This compound ester_hydrolysis 4-Carbamoylbenzoic Acid + Methanol parent->ester_hydrolysis Ester Hydrolysis (Acid/Base) amide_hydrolysis Terephthalic acid monomethyl ester + Ammonia parent->amide_hydrolysis Amide Hydrolysis (Harsher Conditions) full_hydrolysis Terephthalic Acid ester_hydrolysis->full_hydrolysis Amide Hydrolysis amide_hydrolysis->full_hydrolysis Ester Hydrolysis

Caption: Potential hydrolytic degradation pathways for this compound.

Mechanistic Explanation:

  • Ester Hydrolysis: This is often the most facile degradation pathway. Under either acidic or basic conditions, the ester linkage is attacked by water (or hydroxide ions), leading to the formation of 4-Carbamoylbenzoic acid and methanol. This is a very common process-related impurity and degradation product.[2]

  • Amide (Carbamoyl) Hydrolysis: The amide bond is generally more stable to hydrolysis than the ester bond. However, under more forceful conditions (e.g., stronger base, higher temperature), it can also hydrolyze to yield Terephthalic acid monomethyl ester and ammonia.

  • Complete Hydrolysis: Under harsh conditions, both functional groups can hydrolyze, resulting in the formation of Terephthalic acid.

By understanding these pathways, you can anticipate the impurities that might form under specific stress conditions and ensure your analytical method is capable of separating them.

References

  • ICH Q3A(R2) Impurities in New Drug Substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube. [Link]

  • Forced degradation studies. (2016). MedCrave online. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Gavin Publishers. [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • Joseph et al., IJPSR, 2020; Vol. 11(6): 3009-3020. (2019). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmacy and Pharmaceutical Research. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE. [Link]

  • impurity profiling and drug characterization: backdrop and approach. (n.d.). PHARMACEUTICAL SCIENCES. [Link]

  • Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. (n.d.). Research Journal of Science and Technology. [Link]

  • Solutions for Pharmaceutical Impurities. (n.d.). Shimadzu. [Link]

  • Simultaneous stability-indicating hplc method for the determination of cisapride, methylparaben and propylparaben in oral suspension. (n.d.). ThaiScience. [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate. (2007).
  • High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. (n.d.). PubMed. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]

  • Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. (n.d.). PMC - NIH. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. (n.d.). PMC - NIH. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC. [Link]

  • Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. (1998). PubMed. [Link]

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Technical Support Center: Alternative Catalysts for Methyl 4-carbamoylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Moving Beyond Stoichiometric Reagents

The synthesis of Methyl 4-carbamoylbenzoate, a key building block in pharmaceuticals and advanced materials, traditionally relies on amidation methods that employ stoichiometric coupling reagents. While effective, these methods are inefficient, generating significant chemical waste that is often hazardous and costly to dispose of.[1] The modern imperative for greener, more sustainable chemical manufacturing has driven research toward catalytic solutions. A direct catalytic amidation between a carboxylic acid and an amine, or the aminolysis of an ester, offers a highly atom-economical alternative where the only stoichiometric byproduct is a benign molecule like water or methanol.[1]

This technical guide serves as a dedicated support center for researchers and process chemists exploring alternative catalytic routes. We will address common experimental challenges, provide detailed troubleshooting steps, and present validated protocols for leading heterogeneous and biocatalytic systems. Our goal is to empower you to successfully implement and optimize these next-generation synthetic methods.

Troubleshooting Guide: Common Issues & Solutions

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low or Non-Existent Product Yield

Q1: My catalytic amidation is resulting in very low conversion to this compound. What are the most likely causes?

A1: This is a common challenge, typically rooted in one of four areas: catalyst inhibition by water, suboptimal reaction conditions, incorrect catalyst selection for your specific substrates, or an unfavorable reaction equilibrium.

  • Primary Cause - Water Inhibition: Direct amidation of 4-carbamoylbenzoic acid produces water. This byproduct can hydrolyze activated intermediates and deactivate many Lewis acid catalysts.[2] Even in ester aminolysis, trace water can lead to unwanted hydrolysis side reactions.

  • Troubleshooting Steps:

    • Rigorous Water Removal: The active removal of water is critical for driving the reaction to completion.[3]

      • Molecular Sieves: For reactions at or below room temperature, add freshly activated 4Å or 5Å molecular sieves to the reaction mixture to sequester water in-situ.[2][4]

      • Azeotropic Reflux: For reactions at higher temperatures, use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to continuously remove water azeotropically. This is highly effective for larger-scale reactions.[2][3]

    • Verify Catalyst Activity: Ensure your catalyst has not been compromised. If using a commercial catalyst, use it as received from a freshly opened bottle. If it's a synthesized or recycled catalyst, verify its activity with a standard control reaction.

    • Optimize Temperature and Time: Some catalytic systems require higher temperatures to overcome the activation energy barrier associated with forming the amide bond from a stable carboxylate-ammonium salt pair.[5] Systematically screen reaction temperatures and monitor the reaction progress over time using TLC or HPLC to determine the optimal conditions.

    • Address Equilibrium Limitations (for Ester Aminolysis): If you are synthesizing from an ester like Dimethyl Terephthalate, the reaction is reversible.[6] The methanol byproduct can push the equilibrium back towards the starting materials. Consider performing the reaction under a vacuum or with a slow stream of inert gas (e.g., nitrogen or argon) to strip the volatile methanol from the reaction mixture, thereby driving the reaction forward.[6]

Issue 2: Heterogeneous Catalyst Deactivation and Poor Reusability

Q2: My solid catalyst (e.g., MOF, Nb₂O₅) worked well for the first run but its activity dropped significantly upon reuse. Why is this happening?

A2: Loss of activity in a heterogeneous catalyst points to changes in its physical or chemical structure. The primary culprits are often surface fouling, active site leaching, or structural degradation.

  • Potential Causes:

    • Leaching: The active metal species may be dissolving from the solid support into the reaction medium.

    • Structural Collapse: The porous structure of a catalyst like a Metal-Organic Framework (MOF) can degrade under the reaction conditions, leading to a loss of active sites.[7]

    • Fouling/Poisoning: Reactants, products, or impurities can strongly adsorb to the catalyst's surface, blocking the active sites.

  • Troubleshooting Steps:

    • Post-Reaction Catalyst Characterization: Analyze the used catalyst using techniques like XRD to check for changes in crystallinity (especially for MOFs)[7] or TEM to observe morphological changes.

    • Test for Leaching: After the reaction, filter off the catalyst and analyze the filtrate for the presence of the metal using Inductively Coupled Plasma (ICP) analysis. If significant metal content is detected, leaching is occurring.[8]

    • Implement a Robust Regeneration Protocol: A simple wash may be insufficient. The catalyst may require a more rigorous procedure between runs, such as calcination at a specific temperature or washing with a dilute acid or base to remove adsorbed species, followed by thorough drying. For example, Nb₂O₅ can be washed with acetone, dried, and pre-heated before reuse.[8]

    • Ensure Substrate Purity: Impurities in your starting materials (e.g., sulfur or phosphorus compounds) can act as potent catalyst poisons. Ensure the purity of your 4-carbamoylbenzoic acid (or ester precursor) and amine source.

Issue 3: Poor Performance of a Biocatalyst

Q3: I am attempting an enzyme-catalyzed synthesis, but the reaction is slow or has stalled. What should I investigate?

A3: Biocatalysts are highly specific and sensitive to their environment. Poor performance is almost always linked to a deviation from their optimal operating conditions.

  • Potential Causes:

    • Sub-optimal Conditions: Incorrect pH, temperature, or buffer composition can drastically reduce or eliminate enzyme activity.

    • Substrate/Product Inhibition: High concentrations of the starting material or the product (this compound) can bind to the enzyme and inhibit its function.[9]

    • Cofactor Limitation: Many advanced amide-forming enzymes, such as ATP-dependent ligases, require cofactors (like ATP) and a system for their regeneration.[10]

    • Denaturation: The presence of organic co-solvents, if used to improve substrate solubility, can denature the enzyme.

  • Troubleshooting Steps:

    • Verify Optimal Conditions: Consult the literature or the enzyme supplier's technical data sheet for the optimal pH and temperature range for your specific biocatalyst (e.g., lipase, amide synthetase).

    • Control Substrate Concentration: Instead of adding all the substrate at once, try a fed-batch approach where the starting material is added portion-wise over time to keep its concentration below the inhibitory level.

    • Ensure Cofactor Supply: If using an ATP-dependent enzyme like an amide bond synthetase, ensure that ATP is present in sufficient quantity and that a regeneration system (e.g., using creatine phosphate and creatine kinase) is active.[11]

    • Minimize Organic Solvents: If a co-solvent is necessary, screen for enzyme-compatible solvents and use the lowest possible concentration.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of alternative catalysts for this synthesis? A1: They can be broadly categorized into three groups:

  • Heterogeneous Lewis/Brønsted Acids: These are solid materials that are easily separable from the reaction mixture. Examples include silica[12][13], niobia (Nb₂O₅)[8][14], zirconia-based MOFs[7], and other Group IV metal complexes (Ti, Zr, Hf).[4] They are attractive for their reusability and potential for use in continuous flow systems.

  • Homogeneous Catalysts: These are soluble in the reaction medium. This category includes non-precious metal complexes like those based on manganese[5] or nickel[5][15], as well as organocatalysts like boric acid and its derivatives.[16] They often exhibit high activity but can be more challenging to separate from the product.

  • Biocatalysts (Enzymes): These offer unparalleled selectivity and operate under mild, environmentally benign aqueous conditions.[17] Key examples include hydrolases (lipases, proteases) used in reverse, and more advanced ATP-dependent amide bond synthetases.[10][18]

Q2: Should I use a direct amidation or an ester aminolysis route? A2: The choice depends on starting material availability, cost, and process considerations.

  • Direct Amidation (from 4-carbamoylbenzoic acid and methanol) is highly atom-economical, producing only water as a byproduct. However, it can be more challenging due to the formation of stable ammonium salts and the need for effective water removal.[5]

  • Ester Aminolysis (e.g., from Dimethyl Terephthalate and ammonia) uses a more activated starting material.[19] The key challenge here is managing the reversible nature of the reaction by removing the alcohol byproduct.[6]

Q3: What are the critical safety considerations when working with these alternative catalysts? A3: While many of these catalysts are designed to be greener, standard laboratory safety practices are essential.

  • Heterogeneous Catalysts: Many are fine powders. Handle them in a fume hood with appropriate personal protective equipment (PPE) to avoid inhalation. Some metal oxides may have long-term toxicity.

  • Biocatalysts: Enzymes are generally safe but can be sensitizers. Avoid inhalation of enzyme powders.

  • Reaction Conditions: Even with mild catalysts, reactions may be run at elevated temperatures or pressures, requiring appropriate glassware and safety shielding.

Data Presentation: Catalyst Performance Comparison

The following table summarizes typical performance data for various classes of alternative catalysts in amidation reactions to provide a comparative overview.

Catalyst ClassCatalyst ExampleTypical Temp. (°C)Typical Time (h)Key AdvantagesCommon Challenges
Heterogeneous Niobium Pentoxide (Nb₂O₅)140-18012-24High activity, reusable, solvent-free option.[8]High temperatures may be required.
Heterogeneous Zirconium-based MOFs70-12012-24Mild conditions, recyclable, high stability.[7]Higher cost, potential for structural degradation.
Homogeneous Boric Acid / Borate Esters80-1106-18Low cost, readily available, good functional group tolerance.[16]Catalyst and product separation can be difficult.
Homogeneous Manganese Pincer Complex110-13018-24Uses non-precious metals, high yields.[5]Requires inert atmosphere, ligand synthesis needed.
Biocatalyst Amide Bond Synthetase (ABS)25-404-24Extremely mild (aqueous, RT), highly selective.[10]Requires ATP/cofactors, potential substrate limitations.

Experimental Protocols & Visualizations

General Experimental Workflow

The diagram below illustrates a typical workflow for a batch synthesis using a heterogeneous catalyst.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Reactants Weigh Reactants & Molecular Sieves (if needed) Charge Charge Reactor with Reactants, Solvent, Catalyst Reactants->Charge Catalyst Activate/Prepare Heterogeneous Catalyst Catalyst->Charge Setup Assemble Glassware (e.g., with Dean-Stark) Setup->Charge Run Heat to Temp & Stir for Required Time Charge->Run Filter Cool & Filter to Recover Catalyst Run->Filter Wash Wash Catalyst for Reuse Filter->Wash Catalyst Path Extract Solvent Extraction of Filtrate Filter->Extract Product Path Purify Purify Product (Crystallization/Chromatography) Extract->Purify

Caption: General workflow for heterogeneous catalytic synthesis.

Protocol 1: Synthesis via Ester Aminolysis using Nb₂O₅ Catalyst

This protocol describes the synthesis of this compound from Dimethyl Terephthalate (DMT) and an ammonia source, adapted from principles of niobia-catalyzed amidation.[8][14]

Materials:

  • Dimethyl Terephthalate (DMT)

  • Ammonia (e.g., 7N solution in Methanol)

  • Niobium (V) Oxide (Nb₂O₅), high surface area

  • Toluene (or other suitable high-boiling solvent)

  • Reaction vessel suitable for moderate pressure (e.g., a sealed tube or autoclave)

Procedure:

  • Catalyst Activation: Place the Nb₂O₅ catalyst in an oven at 200°C under vacuum or a flow of dry nitrogen for 2 hours to remove adsorbed water.

  • Reaction Setup: In a dry reaction vessel, add Dimethyl Terephthalate (1.0 eq), the activated Nb₂O₅ catalyst (5-10 mol%), and a magnetic stir bar.

  • Reactant Addition: Add the ammonia solution (1.5-2.0 eq) and the solvent (if used).

  • Reaction: Seal the vessel tightly. Place it in a preheated oil bath or heating mantle set to 160-180°C. Stir vigorously for 18-24 hours.

  • Workup:

    • Cool the reaction vessel to room temperature. Caution: Vent the vessel carefully in a fume hood to release any pressure.

    • Dilute the mixture with a suitable solvent like ethyl acetate.

    • Filter the mixture to recover the Nb₂O₅ catalyst. Wash the recovered catalyst with acetone and dry it for reuse.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude solid product by recrystallization from a suitable solvent (e.g., methanol or ethyl acetate) to yield pure this compound.

Protocol 2: Biocatalytic Synthesis using an Amide Bond Synthetase (Conceptual)

This protocol outlines a conceptual approach for using an ATP-dependent amide bond synthetase.[10]

Materials:

  • 4-Carbamoylbenzoic Acid

  • Methanol

  • Amide Bond Synthetase (e.g., McbA)

  • Adenosine Triphosphate (ATP)

  • Magnesium Chloride (MgCl₂)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.5-8.0)

  • (Optional) ATP regeneration system (e.g., creatine phosphate, creatine kinase)

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled vessel (e.g., shaker flask at 30°C), prepare a buffered solution containing MgCl₂ (5-10 mM).

  • Substrate Addition: Dissolve the 4-Carbamoylbenzoic Acid (1.0 eq) and Methanol (1.5-3.0 eq) in the buffer. The pH may need to be adjusted back to the optimal range after adding the acid.

  • Cofactor Addition: Add ATP (1.1 eq) and the components of the ATP regeneration system, if used.

  • Enzyme Addition: Initiate the reaction by adding the Amide Bond Synthetase enzyme to the mixture.

  • Reaction: Gently agitate the mixture at the enzyme's optimal temperature (e.g., 30°C) for 12-24 hours. Monitor progress by HPLC.

  • Workup:

    • Quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting product as needed, typically via flash chromatography.

Illustrative Catalytic Cycle

The following diagram shows a simplified, plausible catalytic cycle for a Lewis acidic metal oxide (M=Nb, Zr) in the direct amidation of a carboxylic acid.

G Cat Lewis Acidic Site (e.g., Nb-O) Activated Activated Complex [R-CO(O-Nb)] Cat->Activated 1. Carboxylate Coordination RCOOH R-COOH (4-Carbamoylbenzoic Acid) RCOOH->Activated Intermediate Tetrahedral Intermediate Activated->Intermediate 2. Nucleophilic Attack RNH2 R'-NH₂ (Amine) RNH2->Intermediate Intermediate->Cat 5. Catalyst Regeneration Product R-CO-NHR' (Amide Product) Intermediate->Product 3. Elimination & Release Water H₂O Intermediate->Water 4. Proton Transfer & Dehydration

Caption: Plausible cycle for Lewis acid-catalyzed direct amidation.

References

  • Clean, reusable and low cost heterogeneous catalyst for amide synthesis. RSC Publishing.
  • Bioinspired metal-organic frameworks as heterogeneous catalysts for amide bond form
  • Hydrogenation of amides to amines by heterogeneous catalysis: a review. Green Chemistry (RSC Publishing).
  • Direct Synthesis of Amides and Imides by using Heterogeneous Lewis acid C
  • Toward safer and more sustainable by design biocatalytic amide-bond coupling. RSC Publishing.
  • Clean, reusable and low cost heterogeneous catalyst for amide synthesis.
  • Technical Support Center: Catalyst Selection for Enhanced Amid
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Catalytic Amid
  • Group (IV)
  • Catalytic Amid
  • Non-Classical Amide Bond Formation: Transamidation and Amidation of Activated Amides and Esters by Selective N-C/O-C Cleavage. Rutgers University.
  • Catalytic Amid
  • Biocatalytic Approaches to Amide Synthesis. The University of Manchester.
  • Amidation of methyl benzoate with various amines.
  • Creation of an Engineered Amide Synthetase Biocatalyst by the Rational Separation of a Two-Step Nitrile Synthetase. PubMed.
  • Biocatalytic Approaches to Amide Synthesis.
  • Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. PubMed.
  • Method for preparing 2-amino-4-methanesulfonamide methylbenzoate.
  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega.

Sources

Technical Support Center: Managing Exotherms in Methyl 4-carbamoylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing exothermic reactions involving Methyl 4-carbamoylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the thermal safety and success of your experiments. Here, we move beyond simple protocols to explain the underlying principles of reaction exotherms and provide actionable troubleshooting strategies.

Introduction to the Ammonolysis of Dimethyl Terephthalate (DMT)

A primary route to synthesizing this compound (MCB) is through the ammonolysis of Dimethyl Terephthalate (DMT). This is a sequential reaction where DMT first reacts with ammonia to form the desired MCB, which can then undergo a subsequent reaction to form the diamide, terephthalamide (TPD). Both of these reaction steps are exothermic and require careful management to prevent thermal runaway.[1][2]

The reaction proceeds as follows:

  • DMT + NH₃ → this compound (MCB) + Methanol

  • MCB + NH₃ → Terephthalamide (TPD) + Methanol

Understanding the kinetics of these reactions is crucial for controlling the exotherm. The activation energy for the first reaction (formation of MCB) has been reported to be approximately 27.9 ± 2.2 kJ/mol, while the second reaction (formation of TPD) has a higher activation energy of 37.3 ± 3.3 kJ/mol.[1][2] This suggests that at elevated temperatures, the formation of the TPD byproduct can become more significant.

This guide will provide you with the necessary information to safely and efficiently conduct this reaction, maximizing your yield of this compound while minimizing risks.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Rapid, Uncontrolled Temperature Rise (Potential Thermal Runaway)

Symptoms:

  • The reaction temperature is increasing much faster than anticipated.

  • The cooling system is unable to maintain the set temperature.

  • Vigorous boiling or an increase in pressure is observed.

Root Causes and Solutions:

Root CauseScientific ExplanationCorrective and Preventive Actions
Excessive Ammonia Concentration or Addition Rate The rate of an exothermic reaction is directly proportional to the concentration of the reactants. A high initial concentration or a rapid addition of ammonia can lead to a sudden and large release of heat, overwhelming the cooling capacity of the reactor.[3][4]Corrective Action: Immediately stop the addition of ammonia. If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the excess heat. Preventive Action: Add the ammonia solution dropwise or at a slow, controlled rate using a syringe pump. Monitor the internal temperature closely during the addition.
Inadequate Cooling The heat generated by the reaction is not being removed effectively. This can be due to an undersized cooling bath, poor heat transfer through the reactor walls, or insufficient stirring.Corrective Action: Increase the efficiency of the cooling system. This could involve lowering the temperature of the cooling bath or using a larger cooling bath. Preventive Action: Ensure the reactor is appropriately sized for the scale of the reaction and that the cooling system is capable of handling the expected heat load. Use a magnetic or overhead stirrer to ensure good mixing and efficient heat transfer.
Incorrect Reaction Temperature Starting the reaction at a higher temperature can significantly increase the reaction rate, leading to a rapid exotherm. The Arrhenius equation dictates that the reaction rate increases exponentially with temperature.[4]Corrective Action: Immediately cool the reaction mixture. Preventive Action: Start the reaction at a lower temperature and allow it to slowly warm to the desired setpoint. Perform a risk assessment to determine the maximum safe operating temperature.
Issue 2: Low Yield of this compound and High Yield of Terephthalamide

Symptoms:

  • Analysis of the final product shows a significant amount of the terephthalamide (TPD) byproduct.

Root Causes and Solutions:

Root CauseScientific ExplanationCorrective and Preventive Actions
Excessive Reaction Temperature or Time The second step of the reaction, the formation of TPD from MCB, has a higher activation energy.[1][2] Therefore, at higher temperatures, this second reaction becomes more favorable, leading to a higher yield of the TPD byproduct. Prolonged reaction times can also drive the reaction towards the thermodynamically more stable diamide.Corrective Action: Quench the reaction once the desired conversion to MCB is achieved to prevent further reaction to TPD. Preventive Action: Optimize the reaction temperature and time. Conduct small-scale experiments to determine the optimal conditions for maximizing MCB yield. Consider running the reaction at a lower temperature for a longer period.
High Ammonia to DMT Ratio A large excess of ammonia will drive the equilibrium towards the formation of the fully substituted product, terephthalamide.Corrective Action: Not applicable once the reaction is complete. Preventive Action: Carefully control the stoichiometry of the reaction. Use a slight excess of ammonia, but avoid a large excess.

Frequently Asked Questions (FAQs)

Q1: How exothermic is the ammonolysis of Dimethyl Terephthalate?

Q2: What is a thermal runaway and why is it dangerous?

A thermal runaway is a situation where the heat generated by an exothermic reaction exceeds the rate of heat removal.[3][4] This leads to an uncontrolled increase in temperature, which in turn accelerates the reaction rate and heat generation, creating a dangerous positive feedback loop. This can result in a rapid increase in pressure, boiling of the solvent, and potentially a reactor rupture or explosion.

Q3: How can I assess the thermal risk of my reaction before I start?

For a thorough risk assessment, especially before scaling up, it is highly recommended to use a reaction calorimeter. A reaction calorimeter can measure the heat of reaction, the rate of heat release, and the heat capacity of the reaction mixture. This data is invaluable for designing a safe and well-controlled process.

Q4: What are the best solvents for this reaction?

Methanol is commonly used as a solvent for the ammonolysis of DMT, as it is also a byproduct of the reaction.[1][2] The choice of solvent can impact the solubility of the reactants and products, as well as the overall heat capacity of the reaction mixture. When selecting a solvent, consider its boiling point, heat capacity, and potential for side reactions.

Q5: What are the key safety precautions I should take?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Have a plan in place for emergency cooling or quenching of the reaction.

  • Start with a small-scale reaction to understand its behavior before scaling up.

  • Be aware of the potential hazards of all reactants and products. Consult the Safety Data Sheets (SDS) for detailed information.[5][6][7][8][9]

Diagrams

Reaction Pathway for the Ammonolysis of Dimethyl Terephthalate

ReactionPathway DMT Dimethyl Terephthalate (DMT) NH3_1 + NH3 DMT->NH3_1 MCB This compound (MCB) NH3_2 + NH3 MCB->NH3_2 Methanol_1 - Methanol MCB->Methanol_1 TPD Terephthalamide (TPD) Methanol_2 - Methanol TPD->Methanol_2 NH3_1->MCB k1 (Exothermic) NH3_2->TPD k2 (Exothermic)

A diagram illustrating the sequential ammonolysis of DMT to MCB and then to TPD.

Decision-Making Workflow for Managing Exotherms

ExothermManagement start Start Reaction monitor Monitor Temperature Continuously start->monitor temp_check Temperature Stable? monitor->temp_check controlled_rise Controlled Temperature Rise? temp_check->controlled_rise No continue_reaction Continue Reaction temp_check->continue_reaction Yes rapid_rise Rapid Temperature Rise? controlled_rise->rapid_rise No controlled_rise->continue_reaction Yes rapid_rise->monitor No stop_addition Stop Reagent Addition rapid_rise->stop_addition Yes end Reaction Complete continue_reaction->end emergency_cool Emergency Cooling / Quench stop_addition->emergency_cool investigate Investigate Cause emergency_cool->investigate

Sources

Technical Support Center: Advanced Drying Protocols for Methyl 4-carbamoylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 4-carbamoylbenzoate is a pivotal intermediate in pharmaceutical synthesis, where its purity and physical form are critical for downstream processability and the quality of the final active pharmaceutical ingredient (API).[1] Achieving a dry, free-flowing powder with minimal residual solvent content is a common yet challenging process step. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the drying of this compound.

Core Principles and Physicochemical Properties

This compound is a crystalline solid with a molecular formula of C₉H₉NO₃ and a molecular weight of 179.18 g/mol . Its structure, featuring both a methyl ester and a primary amide group, makes it a polar molecule capable of significant hydrogen bonding. This characteristic is central to its drying behavior, as it can lead to strong interactions with protic solvents like water and methanol.

Key Physicochemical Data:

PropertyValueSignificance for Drying
Melting Point ~219-223 °CEstablishes the upper temperature limit for drying to prevent phase change and degradation.
Boiling Point Decomposes before boilingHigh vacuum is necessary for drying at temperatures below decomposition.
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol and acetone.[2]The choice of crystallization solvent will impact the ease of drying. Entrapment of highly polar solvents is a key challenge.

Troubleshooting Common Drying Issues

This section addresses frequent problems encountered during the drying of this compound in a question-and-answer format, providing both theoretical explanations and practical solutions.

Q1: After vacuum oven drying, my this compound still shows high levels of residual methanol. Why is this happening and what can I do?

A1: This is a classic issue stemming from the hydrogen bonding capacity of both the methanol and the this compound. The amide and ester groups on your compound can form strong hydrogen bonds with methanol, effectively trapping the solvent within the crystal lattice.

Causality Workflow:

Caption: Causality of residual methanol in this compound.

Troubleshooting Steps:

  • Increase Temperature Judiciously: While the melting point is high, thermal degradation can occur at lower temperatures. A safe and effective range for vacuum oven drying is typically 70-90 °C .

  • Improve Vacuum Level: Ensure your vacuum system can achieve and maintain a pressure below 1 mbar . Leaks in the system are a common cause of inefficient drying.

  • Increase Surface Area: Gently mill or grind the cake to break up agglomerates. This increases the surface area for solvent evaporation.

  • Utilize a Nitrogen Sweep: A slow bleed of dry nitrogen into the vacuum oven can act as a carrier gas, helping to displace solvent vapors from the solid's surface and improve mass transfer.

  • Consider an Anti-Solvent Slurry: If the product is still wet, creating a slurry with a less polar, more volatile anti-solvent in which the product is insoluble (e.g., heptane) can help to displace the more polar solvent. The anti-solvent is then more easily removed by vacuum drying.

Q2: My product appears dry, but Karl Fischer titration indicates a high water content. What are the best practices for removing residual water?

A2: Water, being a small and highly polar molecule, is notoriously difficult to remove completely, especially from polar crystalline materials. It can exist as both surface-adsorbed and lattice-entrapped moisture.

Recommended Drying Protocol for Water Removal:

  • Initial Drying: Dry the material in a vacuum oven at 80-100 °C under a high vacuum (<1 mbar) for 12-24 hours.

  • Monitoring: After the initial drying period, isolate the oven from the vacuum pump and monitor the pressure. A significant rise in pressure indicates the continued evolution of water vapor.

  • Extended Drying with Temperature Cycling: If the pressure continues to rise, consider a temperature cycling approach. Lower the temperature to ambient while maintaining the vacuum, then slowly ramp it back up to the drying temperature. This can help to disrupt the crystal lattice and release trapped water.

  • Use of a Desiccant: For small-scale, final-stage drying, placing the material in a vacuum desiccator over a high-capacity desiccant such as phosphorus pentoxide (P₄O₁₀) can be effective.

Q3: Can the drying process affect the crystal form (polymorphism) of my this compound?

A3: Yes, the drying process can induce polymorphic transformations or the formation/desolvation of solvates. The combination of temperature and vacuum can provide the energy needed for the crystal lattice to rearrange into a more stable polymorphic form.

Mitigation and Analysis:

  • Controlled Drying Conditions: Avoid aggressive, rapid drying. A slower, more controlled process with gradual temperature increases is less likely to induce polymorphic changes.

  • Characterization: It is crucial to characterize the solid form of your material both before and after drying using techniques such as:

    • X-Ray Powder Diffraction (XRPD): To identify the crystal form.

    • Differential Scanning Calorimetry (DSC): To detect melt events and solid-solid transitions.

    • Thermogravimetric Analysis (TGA): To determine the temperature of solvent loss and decomposition.

Logical Relationship of Drying and Polymorphism:

G cluster_0 Drying Process cluster_1 Potential Outcomes A Temperature D Desired Dry Product A->D E Polymorphic Transformation A->E F Amorphous Material A->F B Vacuum B->D B->E C Drying Rate C->D C->E C->F

Caption: Influence of drying parameters on the final solid form.

FAQs: Advanced Drying and Analysis

Q: What is the most reliable method for quantifying residual solvents in this compound?

A: The gold standard for residual solvent analysis in the pharmaceutical industry is Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) .[3][4][5][6] This technique is highly sensitive and specific for volatile organic compounds. For quantitative analysis, a validated method following ICH Q3C guidelines should be used.[6]

Q: Are there more advanced drying techniques that can be applied to this compound?

A: Yes, for large-scale production or particularly challenging drying scenarios, the following techniques can be considered:

  • Fluidized Bed Drying: This method offers excellent heat and mass transfer by suspending the particles in a stream of hot gas. It is highly efficient for achieving uniform drying.

  • Spray Drying: While more complex, spray drying can provide a continuous process for producing a highly consistent and fine powder.[7] It is particularly useful for thermolabile compounds as the exposure to high temperature is very brief.[7]

  • Freeze Drying (Lyophilization): This is a very gentle drying method that involves freezing the material and then sublimating the solvent under a deep vacuum.[8] It is ideal for heat-sensitive materials or when a highly porous product is desired.

Q: How can I determine the thermal stability of my this compound before setting the drying temperature?

A: Thermogravimetric Analysis (TGA) is the ideal technique for this purpose. TGA measures the change in mass of a sample as a function of temperature. The resulting data will show the onset temperature of thermal decomposition, allowing you to establish a safe upper limit for your drying process.

References

  • CRB. (n.d.). Spray drying solutions: Considerations for API and OSD processing operations. Retrieved from [Link]

  • Rostamabadi, M., et al. (2018). Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals. Pharmaceuticals, 11(3), 83.
  • Buchi. (n.d.). Freeze drying of Pharmaceutical Ingredients. Retrieved from [Link]

  • Knowledge Transfer Ireland. (n.d.). Continuous Drying of Active Pharmaceutical Ingredients using a Twin Screw Extruder. Retrieved from [Link]

  • Lu, Z., et al. (2011). Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o2497.
  • Lu, Z., et al. (2012). Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o436.
  • PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved from [Link]

  • Grodowska, K., & Parczewski, A. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica, 67(1), 13-26.
  • ChemBK. (n.d.). methyl 4-aminobenzoate. Retrieved from [Link]

  • An, G., et al. (2017). Crystal structure of methyl (4R)-4-(4-methoxybenzoyl)-4-{[(1R)-1-phenylethyl]carbamoyl}butanoate.
  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26.
  • Oriental Journal of Chemistry. (2008). Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry, 24(1), 529-536.
  • Science.gov. (n.d.). residual solvent levels: Topics. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Review on – “Estimation of Residual Solvents by Different Analytical Methods”.
  • Lee, S. Y., et al. (2021).
  • Bass, L. D., et al. (2023). Crystal structure of a methyl benzoate quadruple-bonded dimolybdenum complex.
  • University of Rochester. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-carbamoyloxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-Formylbenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ?. Retrieved from [Link]

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Technical Support Center: Degradation Pathways of Methyl 4-carbamoylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the degradation pathways of Methyl 4-carbamoylbenzoate. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity and success of your experimental work. Our focus is on explaining the causality behind experimental choices, providing self-validating protocols, and grounding all recommendations in authoritative scientific principles.

Introduction: Understanding the Stability of this compound

This compound is a bifunctional organic compound featuring both a methyl ester and a primary amide group attached to a benzene ring.[1] Its stability is a critical parameter in various applications, from organic synthesis to pharmacology, as degradation can lead to loss of efficacy, altered properties, or the formation of undesired impurities.[1][2] The primary degradation routes for this molecule involve the hydrolysis of its two key functional groups. Understanding these pathways is essential for developing stable formulations, predicting shelf-life, and designing robust analytical methods.[3] This guide will walk you through the theoretical and practical aspects of studying these degradation processes.

Part 1: The Primary Degradation Pathways

The degradation of this compound is predominantly governed by the hydrolysis of its ester and amide linkages. These reactions can be catalyzed by acid, base, or enzymes (e.g., esterases, amidases). The susceptibility of each group to hydrolysis is highly dependent on the reaction conditions.

  • Ester Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid. Under acidic or basic conditions, this reaction yields Terephthalamic acid and methanol.[4] Basic hydrolysis, often called saponification, is typically irreversible as the resulting carboxylate anion is resistant to nucleophilic attack.[4]

  • Amide Hydrolysis: The primary amide group is generally more stable and resistant to hydrolysis than the ester group.[5] However, under more forcing conditions (e.g., strong acid or base and heat), it can be hydrolyzed to a carboxylic acid and ammonia.[6][7] This pathway yields Methyl 4-carboxybenzoate .

If both functional groups undergo hydrolysis, the final degradation product is Terephthalic acid .

Degradation Pathways of this compound cluster_ester Ester Hydrolysis cluster_amide Amide Hydrolysis M4CB This compound TA Terephthalamic acid M4CB->TA TPA Terephthalic acid (Final Product) TA->TPA Stronger Conditions (Amide Hydrolysis) M4CA Methyl 4-carboxybenzoate MeOH Methanol M4CB2->M4CA M4CA->TPA Ester Hydrolysis NH3 Ammonia

Caption: Primary hydrolytic degradation pathways of this compound.

Part 2: Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.[2][8] These studies intentionally stress the molecule under various conditions to accelerate its breakdown.[3] A typical workflow is outlined below.

Forced Degradation Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Stock->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (Solid/Solution, 80°C) Stock->Thermal Photo Photolytic (UV/Vis Light, ICH Q1B) Stock->Photo Quench Neutralize/Quench Reaction (Adjust pH to ~7) Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench HPLC Analyze via Stability-Indicating HPLC-UV/MS Method Quench->HPLC Data Data Analysis (Peak Purity, Mass Balance, Identify Degradants) HPLC->Data

Caption: General workflow for conducting a forced degradation study.
Detailed Step-by-Step Methodology

This protocol aims for a target degradation of 5-20%, which is sufficient to detect and characterize degradants without over-stressing the molecule.[9]

StepProcedureRationale & Key Considerations
1. Stock Solution Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).A co-solvent is often necessary due to the limited aqueous solubility of many organic molecules. Ensure the analyte is fully dissolved before proceeding.
2. Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate in a water bath at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).Elevated temperature accelerates hydrolysis. Time points are crucial to track the degradation kinetics. If degradation is too rapid, reduce temperature or acid concentration.
3. Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.01 M NaOH. Keep at room temperature. Withdraw aliquots at time points (e.g., 5, 15, 30, 60 minutes).Base-catalyzed hydrolysis of esters is significantly faster than acid-catalyzed hydrolysis.[4] Start with milder conditions (lower concentration, room temperature) to avoid complete degradation in the first few minutes.
4. Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at time points (e.g., 2, 6, 24 hours).This tests the molecule's susceptibility to oxidation. Protecting from light prevents confounding photodegradation.
5. Thermal Degradation Expose the solid powder and a solution sample to dry heat (e.g., 80°C) in a calibrated oven. Analyze after a set period (e.g., 48 hours).This evaluates the intrinsic thermal stability of the molecule in both solid and solution states.
6. Photostability Expose solid powder and solution samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). Include a dark control.This is a regulatory requirement to assess light sensitivity.[2] The dark control is essential to differentiate between thermal and photolytic degradation.
7. Sample Analysis Prior to injection, neutralize acidic and basic samples with an equimolar amount of base or acid, respectively. Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) for peak identification.Neutralization stops the degradation process, ensuring the chromatogram accurately reflects the sample at that time point. A stability-indicating method is one that can separate the parent compound from all its degradation products.[3]

Part 3: Troubleshooting Guide

Problem Encountered Probable Cause(s) Recommended Solution(s)
No/Minimal Degradation Observed (<5%) 1. Stress conditions are too mild (concentration, temperature, or duration). 2. The molecule is intrinsically highly stable under the tested conditions.1. Increase the severity of the stress: use a higher concentration of acid/base/oxidant, increase the temperature, or extend the exposure time.[3] 2. If no degradation occurs even under harsh conditions (e.g., 1 M HCl/NaOH at 80°C for 72h), this indicates high stability, which is a valid result. Document these findings.[3]
Complete or Near-Complete Degradation 1. Stress conditions are too harsh. 2. Sample was analyzed too late after drawing the aliquot, allowing for further degradation.1. Reduce the stressor concentration, lower the temperature, or shorten the exposure time. For base hydrolysis, consider using 0.001 M NaOH or running the experiment at 4°C. 2. Neutralize samples immediately after collection to quench the reaction before analysis.
Multiple Unexpected Peaks in HPLC/LC-MS 1. Formation of secondary degradation products from the breakdown of primary degradants. 2. Interaction with excipients or impurities in the sample. 3. Artifacts from the mobile phase or sample matrix.1. Analyze samples at earlier time points to identify the primary degradants before they convert to secondary products. 2. Run a blank (stressing the solvent/matrix without the drug) to identify peaks not related to the analyte. 3. Use high-purity solvents and reagents. Check for potential reactions between the analyte and mobile phase components.
Poor Peak Shape or Shifting Retention Times 1. Sample pH is drastically different from the mobile phase pH. 2. Column overload or degradation. 3. Poor solubility of degradants in the mobile phase.1. Ensure all samples are neutralized or buffered to a pH compatible with the mobile phase before injection. 2. Check the column's performance with a standard. If necessary, wash the column or replace it. 3. Adjust the mobile phase composition (e.g., increase organic solvent percentage) to improve the solubility of all components.
Poor Mass Balance (<95%) 1. Formation of non-UV active or volatile degradants not detected by the method. 2. Adsorption of the analyte or degradants onto the vial or column surface. 3. Incomplete elution of degradants from the HPLC column.1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in addition to UV to detect a wider range of compounds. 2. Use silanized glass vials. Check for recovery issues by preparing standards in the same stressed matrix. 3. Develop a gradient elution method with a strong final solvent wash to ensure all components are eluted.

Part 4: Frequently Asked Questions (FAQs)

Q1: Which functional group on this compound is more susceptible to hydrolysis?

A: The methyl ester group is generally more susceptible to hydrolysis than the primary amide group. Ester hydrolysis, particularly under basic conditions (saponification), proceeds readily at room temperature.[4] Amide hydrolysis typically requires more forcing conditions, such as higher temperatures or stronger concentrations of acid or base, due to the poorer leaving group ability of the amide anion compared to the methoxide anion.[5]

Q2: What are the expected primary degradation products under mild acidic vs. mild basic conditions?

A: Under mild basic conditions (e.g., 0.01 M NaOH at room temperature), you should expect to see the rapid formation of Terephthalamic acid from the hydrolysis of the more labile ester group. Under mild acidic conditions (e.g., 0.1 M HCl at 60°C), you may also see the formation of Terephthalamic acid, though the reaction will be slower. The formation of Methyl 4-carboxybenzoate (from amide hydrolysis) would likely only occur under more strenuous conditions.

Q3: How can I definitively confirm the identity of the degradation products?

A: The most reliable method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). By comparing the mass-to-charge ratio (m/z) of the degradation peaks with the theoretical masses of the expected products, you can gain high confidence in their identity. For ultimate confirmation, you can synthesize authentic standards of the suspected degradation products and compare their retention times and mass spectra with the peaks observed in your stressed samples.

Q4: Are there any known enzymatic pathways for the degradation of this compound?

A: While specific literature on the enzymatic degradation of this compound is scarce, based on its structure, it is plausible that it could be a substrate for certain enzymes. Carboxylesterases could hydrolyze the methyl ester bond, and amidases could potentially hydrolyze the amide bond.[10] In biological systems, such as during metabolism studies or in environmental fate assessments, enzymatic degradation would be a primary pathway to investigate.[11][12]

Q5: My oxidative stress study with H₂O₂ shows no degradation. Does this mean my molecule is stable to oxidation?

A: Not necessarily. While hydrogen peroxide is a common oxidant for forced degradation studies, its reaction mechanism may not be relevant for all molecules. If H₂O₂ shows no effect, you could consider using other oxidative stress agents, such as those that work through radical mechanisms (e.g., AIBN) or metal-catalyzed oxidation (e.g., CuCl₂/O₂), to gain a more comprehensive understanding of the molecule's oxidative stability. However, for regulatory purposes, demonstrating stability against H₂O₂ is often sufficient.

References

  • Williams, P. A., & Williams, P. A. (1974). Metabolism of benzoate and the methylbenzoates by Pseudomonas putida (arvilla) mt-2: evidence for the existence of a TOL plasmid. Journal of Bacteriology, 120(1), 416-423. [Link]

  • MedCrave online. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. [Link]

  • ResearchGate. (2019). Assessment of methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl] sulfamoyl}methyl)benzoate through biotic and abiotic degradation modes. [Link]

  • Chemistry LibreTexts. (2020). 22.6: Ester Chemistry. [Link]

  • Lahme, S., Eberlein, C., Jarling, R., Kube, M., Boll, M., Wilkes, H., ... & Rabus, R. (2012). Anaerobic degradation of 4-methylbenzoate via a specific 4-methylbenzoyl-CoA pathway. Environmental Microbiology, 14(7), 1756-1768. [Link]

  • YouTube. (2019). mechanism of amide hydrolysis. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • PubMed. (1974). Metabolism of benzoate and the methylbenzoates by Pseudomonas putida (arvilla) mt-2: evidence for the existence of a TOL plasmid. [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • PubMed. (2023). Bacterial enzymatic degradation of recalcitrant organic pollutants: catabolic pathways and genetic regulations. [Link]

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"solubility issues of Methyl 4-carbamoylbenzoate in reaction media"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for addressing solubility challenges with Methyl 4-carbamoylbenzoate (M4CB). This resource is designed for researchers, chemists, and drug development professionals who encounter difficulties in dissolving this compound in various reaction media. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a structured approach to troubleshooting and ensuring the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of this compound.

FAQ 1: Why is this compound poorly soluble in many common organic solvents?

The limited solubility of M4CB stems from its distinct molecular structure, which features both polar and non-polar characteristics.

  • The Amide Group: The primary amide (-CONH₂) is highly polar and capable of forming strong intermolecular hydrogen bonds with other M4CB molecules.[1][2] This creates a stable crystal lattice structure that is difficult for solvent molecules to break apart. While the amide group can also form hydrogen bonds with protic solvents like water or alcohols, the self-association between M4CB molecules is often energetically more favorable.[3]

  • The Aromatic Ring: The benzene ring is non-polar and hydrophobic. This large, non-polar surface area contributes to poor solubility in polar solvents like water.

  • The Methyl Ester Group: The methyl ester (-COOCH₃) adds some polarity but is less capable of hydrogen bonding compared to the amide group.

Essentially, M4CB is a molecule with conflicting solubility preferences. It is not non-polar enough to dissolve well in hydrocarbons, nor is it polar and interactive enough to readily dissolve in many polar solvents, leading to its characterization as a sparingly soluble compound.

FAQ 2: What are the general physical and chemical properties of this compound?

Understanding the fundamental properties of M4CB is the first step in effective troubleshooting.

PropertyValue / DescriptionSource
Molecular Formula C₉H₉NO₃[4]
Molecular Weight 179.17 g/mol [4]
Appearance Likely a white to off-white solid. Simple amides are typically solids at room temperature.[1]N/A
General Solubility Generally low water solubility.[1][5] Its structure suggests it would be soluble in some polar aprotic solvents and slightly soluble in alcohols.Inferred
Reactivity The ester group is susceptible to hydrolysis under acidic or basic conditions.[2] The amide bond is more stable but can also be hydrolyzed under harsh conditions.[5]N/A
FAQ 3: Can I expect solubility to increase with temperature?

Yes, for most solid solutes, solubility increases with temperature. Applying heat provides the energy needed to overcome the intermolecular forces holding the crystal lattice together. However, this approach requires caution. Before heating, you must verify the thermal stability of all reactants in your mixture. Unwanted degradation or side reactions can occur at elevated temperatures, compromising your experiment.[6]

FAQ 4: How does pH affect the solubility of this compound?

The M4CB molecule does not have strongly acidic or basic functional groups that would ionize significantly under typical pH ranges (1-14). The amide group is generally neutral. While extreme pH conditions could potentially hydrolyze the ester or amide, it is unlikely to dramatically increase solubility through protonation or deprotonation in the way that a carboxylic acid or an amine would.[7][8] Therefore, pH adjustment is not typically a primary strategy for solubilizing M4CB itself, though it may be critical for other components in the reaction mixture.

Part 2: Troubleshooting Guide for Solubility Issues

This guide provides a systematic workflow for addressing poor solubility of M4CB during experimental setup.

Initial Assessment: Characterizing the Problem

Before attempting to solve the issue, precisely define it. Is the compound completely insoluble, or is it partially soluble, creating a slurry? Is the insolubility preventing the reaction from starting, or is it causing issues during workup? A clear problem definition is crucial for selecting the right strategy.[9]

Troubleshooting Workflow Diagram

G start Observation: Poor M4CB Solubility solvent_screen Step 1: Solvent Screening (Is the primary solvent optimal?) start->solvent_screen temp Step 2: Temperature Increase (Are all components thermally stable?) solvent_screen->temp If single solvent is insufficient note1 Consider polar aprotic solvents: DMF, DMAc, NMP, DMSO solvent_screen->note1 cosolvent Step 3: Co-Solvent System (Is the reaction compatible with a solvent blend?) temp->cosolvent If heating is insufficient or not possible note2 Monitor for degradation using TLC or LC-MS. temp->note2 concentration Step 4: Adjust Concentration (Can the reaction be run more dilute?) cosolvent->concentration If co-solvents are not fully effective note3 Start with small percentages (5-20%) of the co-solvent. cosolvent->note3 end Resolution: Homogeneous Solution or Controlled Heterogeneous Reaction concentration->end

Caption: A logical workflow for troubleshooting M4CB solubility.

Step-by-Step Methodologies

1. Systematic Solvent Screening

  • Causality: The principle of "like dissolves like" is paramount. The goal is to find a solvent whose polarity and hydrogen bonding capability best match that of M4CB. Given M4CB's structure, polar aprotic solvents are often the most effective choice.

  • Protocol:

    • Place a small, known quantity (e.g., 5 mg) of M4CB into several separate vials.

    • To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from the list below.

    • Agitate the vials at room temperature for 10-15 minutes.

    • Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

    • If necessary, gently warm the vials that show partial solubility to assess the effect of temperature.

  • Recommended Solvents for Screening:

    Solvent Class Examples Rationale
    Polar Aprotic Dimethylformamide (DMF), Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO) These solvents have strong dipole moments and can act as hydrogen bond acceptors, effectively solvating the amide group without the steric hindrance of protic solvents.
    Alcohols Methanol, Ethanol, Isopropanol Can act as both hydrogen bond donors and acceptors, but their effectiveness may be limited by the non-polar aromatic ring.[10][11]
    Ethers Tetrahydrofuran (THF), 1,4-Dioxane Moderately polar; may be effective, especially when heated.

    | Chlorinated | Dichloromethane (DCM), Chloroform | Generally less effective for polar amides but can be useful in specific reaction types or as part of a co-solvent system. |

2. Utilizing Co-Solvent Systems

  • Causality: When a single solvent is insufficient, a co-solvent system can be used to fine-tune the polarity of the reaction medium. A small amount of a highly polar solvent (like DMSO) can disrupt the solute-solute interactions of M4CB, allowing the bulk solvent to then solvate the molecule more effectively.[12][13] This is a widely used strategy for enhancing the solubility of poorly soluble compounds in pharmaceutical and chemical research.

  • Protocol:

    • Based on your reaction's primary solvent, select a compatible co-solvent from the "Polar Aprotic" class above.

    • Begin by preparing a solvent mixture with a low percentage of the co-solvent (e.g., 95:5 mixture of Primary Solvent:Co-Solvent).

    • Attempt to dissolve M4CB in this mixture.

    • If solubility remains poor, incrementally increase the percentage of the co-solvent (e.g., to 90:10, then 80:20).

    • Crucial Control: Always confirm that the co-solvent does not interfere with your reaction chemistry or downstream purification. Run a small-scale control reaction if you are uncertain.

3. The Anti-Solvent Recrystallization Approach (for Purification)

  • Causality: This technique leverages poor solubility to your advantage during product purification. The product is dissolved in a "good" solvent, and then a "poor" solvent (the anti-solvent) is slowly added, causing the product to selectively crystallize out of the solution, leaving impurities behind.[13]

  • Protocol:

    • Dissolve the crude product containing M4CB in a minimum amount of a hot "good" solvent (e.g., DMF or Methanol).

    • Filter the hot solution to remove any insoluble impurities.

    • Slowly add a "poor" solvent (an anti-solvent, e.g., water or hexane) dropwise to the hot filtrate until you observe persistent cloudiness (turbidity).

    • Add a few drops of the "good" solvent to redissolve the precipitate and clarify the solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration.

Workflow for Anti-Solvent Recrystallization

G start Dissolve Crude M4CB in Minimum Hot 'Good' Solvent (e.g., Methanol) filter Hot Filtration (Remove Insoluble Impurities) start->filter add_anti Slowly Add 'Anti-Solvent' (e.g., Water) until Turbid filter->add_anti clarify Re-clarify with a few drops of 'Good' Solvent add_anti->clarify cool Slow Cooling (Room Temp -> Ice Bath) clarify->cool collect Collect Pure Crystals via Filtration cool->collect

Caption: Step-by-step process for purification by anti-solvent method.

References
  • Principles of Drug Action 1, Spring 2005, Amides.
  • 15.14: Physical Properties of Amides - Chemistry LibreTexts. (2022-08-16).
  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024-03-15).
  • Amides: Structure, Properties, and Reactions | Solubility of Things.
  • Solubility of Amides - Chemistry Stack Exchange. (2020-07-10).
  • Buy this compound | 6757-31-9 - Smolecule. (2023-08-15).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30).
  • Troubleshooting: I Cant Reproduce an Earlier Experiment! - Department of Chemistry : University of Rochester.
  • Co-solvent and Complexation Systems - ResearchG
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019-01-03).
  • Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
  • 4.6 Solutions of Sparingly Soluble Ionic Compounds - Principles of Chemistry.
  • 17.6 pH Effects on Solubility - Chad's Prep®.
  • Methyl 4-aminobenzoate | 619-45-4 - ChemicalBook. (2025-09-09).

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Technical Support Center: NMR Peak Assignment for Methyl 4-carbamoylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the NMR peak assignment of Methyl 4-carbamoylbenzoate. This guide is designed to provide in-depth troubleshooting and frequently asked questions to navigate the nuances of this compound's spectral analysis.

Introduction: The Unique NMR Profile of this compound

This compound presents a fascinating, albeit sometimes challenging, NMR spectrum. The molecule's structure, featuring a para-substituted aromatic ring with both an ester and a primary amide, gives rise to distinct signals. However, the carbamoyl (-CONH2) group is the primary source of common peak assignment issues due to chemical exchange phenomena, hydrogen bonding, and interactions with the solvent.[1][2][3] This guide will dissect these issues and provide actionable solutions.

Troubleshooting Guide: Common NMR Issues and Solutions

This section addresses specific problems you might encounter during the NMR analysis of this compound in a question-and-answer format.

Question 1: Why are the carbamoyl (-CONH2) proton signals broad or, in some cases, not visible at all?

Answer:

This is one of the most frequent challenges and is primarily due to two factors: chemical exchange and quadrupolar relaxation.

  • Chemical Exchange: The amide protons are "exchangeable," meaning they can be readily exchanged with other labile protons in the sample, such as trace amounts of water, or with deuterium from the solvent (if using D2O or MeOD).[1][3] This exchange can occur on a timescale that is intermediate with respect to the NMR experiment, leading to significant peak broadening.[4] In some cases, the exchange is so rapid that the signal broadens into the baseline and becomes undetectable.

  • Quadrupolar Relaxation: The nitrogen atom (¹⁴N) has a nuclear spin of I=1 and is a quadrupolar nucleus. This means it has a non-spherical distribution of charge, which can interact with the local electric field gradient. This interaction provides an efficient relaxation pathway for the attached protons, causing their signals to broaden.

Troubleshooting Protocol:

  • Solvent Choice is Critical:

    • Use an Aprotic Polar Solvent: Solvents like DMSO-d6 are excellent choices for observing amide protons.[5] DMSO is a hydrogen bond acceptor, which slows down the rate of intermolecular proton exchange, resulting in sharper -NH2 signals.[1][5]

    • Avoid Protic Solvents (initially): Solvents like D2O or MeOD will readily exchange with the amide protons, causing their signals to disappear. This property can be used intentionally for peak confirmation (see D2O shake below).[6]

  • Temperature Variation:

    • Low-Temperature Acquisition: Cooling the sample can slow down the rate of chemical exchange, often leading to sharper peaks.[1]

    • High-Temperature Acquisition: In some cases of intermediate exchange, increasing the temperature can accelerate the exchange to a point where a single, sharper averaged peak is observed.[2]

  • Concentration Adjustment:

    • Intermolecular hydrogen bonding can be concentration-dependent.[7] Acquiring spectra at different concentrations may reveal changes in chemical shift and peak shape for the amide protons.

  • The D2O Shake Experiment:

    • To definitively identify the -NH2 protons, acquire a standard ¹H NMR spectrum. Then, add a drop of deuterium oxide (D2O) to the NMR tube, shake it vigorously, and re-acquire the spectrum. The signals corresponding to the exchangeable amide protons will disappear or significantly decrease in intensity.[3][6]

Question 2: The chemical shift of my -CONH2 protons seems to vary between samples. Why?

Answer:

The chemical shift of exchangeable protons, like those in amides, is highly sensitive to their chemical environment.[1][3] Several factors can cause this variability:

  • Hydrogen Bonding: The extent of intermolecular hydrogen bonding between the amide groups themselves or with solvent molecules can significantly deshield the protons, shifting them downfield.[3][8][9]

  • Solvent Effects: As mentioned, the choice of solvent has a profound impact. Aprotic solvents that are hydrogen bond acceptors (like DMSO-d6) will result in different chemical shifts compared to less interactive solvents (like CDCl3).[5][10]

  • Concentration: Higher concentrations can favor intermolecular hydrogen bonding, leading to downfield shifts.[7]

  • Temperature: Changes in temperature can affect the equilibrium of hydrogen bonding, thus altering the chemical shift.[11]

  • pH and Trace Impurities: Even minute amounts of acidic or basic impurities can catalyze proton exchange and affect the observed chemical shift.[12][13][14]

Workflow for Consistent Results:

cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis Prep1 Use High-Purity Solvent Prep2 Consistent Concentration Prep1->Prep2 Prep3 Filter Sample Prep2->Prep3 Acq1 Standardized Temperature Prep3->Acq1 Load Sample Acq2 Sufficient Scans Acq1->Acq2 Ana1 Consistent Referencing Acq2->Ana1 Process Data

Caption: Standardized workflow for reproducible NMR measurements.

Question 3: My aromatic proton signals (AA'BB' system) are not sharp. What could be the cause?

Answer:

While less common than issues with the amide protons, broadening of the aromatic signals can occur.

  • Poor Shimming: The most common cause for general peak broadening across the entire spectrum is an inhomogeneous magnetic field.[6][15] Re-shimming the instrument should be the first step.

  • Sample Aggregation: At higher concentrations, aromatic compounds can undergo π-stacking, leading to aggregation.[16] This increases the effective molecular size, slows down tumbling in solution, and can lead to peak broadening.[15]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.

Troubleshooting Steps:

  • Re-shim the instrument.

  • Dilute the sample: If aggregation is suspected, run the sample at a lower concentration.[16]

  • Filter the sample: If particulate matter is present, filter the NMR solution through a small plug of glass wool in a Pasteur pipette.

  • Consider a different solvent: A solvent that disrupts π-stacking, such as DMSO-d6, might yield sharper aromatic signals compared to CDCl3.[16]

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The expected chemical shifts can vary slightly based on the solvent and concentration. The following table provides a general guide.

Assignment Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Notes
-OCH₃ ~3.9~52A sharp singlet in the ¹H NMR.
Aromatic (H-2, H-6) ~8.1~130Doublet, ortho to the ester.
Aromatic (H-3, H-5) ~7.9~129Doublet, ortho to the amide.
-CONH₂ 5.5 - 8.5~168Broad signal in ¹H NMR, highly solvent and concentration dependent.[1][7]
Ester C=O -~166Quaternary carbon, may be weak.
Aromatic C-1 -~134Quaternary carbon, attached to the ester.
Aromatic C-4 -~140Quaternary carbon, attached to the amide.

Note: These are approximate values. Always reference your spectra against the solvent residual peak and an internal standard if used.

Q2: How can I definitively assign the two different aromatic doublets?

A2: While 1D NMR provides the initial pattern, 2D NMR techniques are invaluable for unambiguous assignment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. This will help you distinguish the two aromatic environments based on their carbon chemical shifts.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.

    • The methyl protons (-OCH₃) will show a correlation to the ester carbonyl carbon and the C-1 aromatic carbon.

    • The aromatic protons will show correlations to neighboring carbons and across the ring, helping to piece together the full assignment.

Diagram of Key HMBC Correlations:

Caption: Expected long-range ¹H-¹³C correlations (HMBC).

Q3: Is it possible to see two separate signals for the two -NH2 protons?

A3: Yes, under certain conditions. The C-N bond in an amide has a significant degree of double bond character, which restricts rotation.[2] This can make the two amide protons chemically non-equivalent (diastereotopic). If the rate of rotation around the C-N bond is slow on the NMR timescale (often achievable at low temperatures), you may resolve two separate signals for the two NH protons.

References

  • Perrin, C. L., & Johnston, E. R. (1981). NMR Studies of Proton Exchange in Amides. eScholarship, University of California. [Link]

  • Perrin, C. L., Johnston, E. R., Lollo, C. P., & Kobrin, P. A. (1981). NMR studies of base-catalyzed proton exchange in amides. Journal of the American Chemical Society. [Link]

  • Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. [Link]

  • NMR Wiki. (2012). Amide Hydrogen Exchange (HX). NMR Wiki. [Link]

  • Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]

  • Grzesiek, S., & Bax, A. (1993). Measurement of amide proton exchange rates and NOEs with water in 13C/15N-enriched calcineurin B. Journal of Biomolecular NMR. [Link]

  • Fain, V. Y. (2001). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chinese Chemical Society. [Link]

  • Hall, J. B., & Fushman, D. (2003). Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Correlation with Hydrogen Bond Length. Journal of the American Chemical Society. [Link]

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  • Smietana, M., & Vasseur, J. J. (2019). Investigation of the Amide Proton Solvent Exchange Properties of Glycosaminoglycan Oligosaccharides. The Journal of Physical Chemistry B. [Link]

  • Chemistry LibreTexts. (2023). Chemical Shift. Chemistry LibreTexts. [Link]

  • Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Iwahara, J., & Clore, G. M. (2006). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. Journal of the American Chemical Society. [Link]

  • Yao, L., et al. (2010). The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]

  • Human Metabolome Database. (2021). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

  • Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Human Metabolome Database. (2021). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • University of Wisconsin. (2015). Spectroscopy and Spectrometry Problem Set 3. [Link]

  • Dziembowska, T., et al. (2006). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Journal of Molecular Structure. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

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  • Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. [Link]

  • ResearchGate. (2013). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules?. [Link]

  • Gadikota, V., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 4-carbamoylbenzoate and 4-carbamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and functional materials, the choice of starting material is a critical decision that dictates reaction pathways, efficiency, and overall yield. Methyl 4-carbamoylbenzoate and 4-carbamoylbenzoic acid are two closely related building blocks, each offering a unique reactivity profile stemming from the fundamental difference between an ester and a carboxylic acid functional group. This guide provides an in-depth, objective comparison of their chemical behavior, supported by established principles and experimental considerations, to empower researchers in making informed strategic decisions for their synthetic challenges.

Introduction: Structural and Electronic Profiles

At first glance, the two molecules are structurally analogous, featuring a benzene ring substituted at the 1- and 4-positions with a carbamoyl group (-CONH₂) and a carboxyl-type functionality. This similarity, however, is misleading. The key differentiator—a methyl ester (-COOCH₃) versus a carboxylic acid (-COOH)—fundamentally alters the electronic and steric environment of the molecule, thereby governing its reactivity.

  • This compound (C₉H₉NO₃) is the methyl ester of 4-carbamoylbenzoic acid. The ester group is generally considered electron-withdrawing through induction but can also participate in resonance.[1]

  • 4-Carbamoylbenzoic acid (C₈H₇NO₃), also known as terephthalamic acid, is a dicarboxylic acid monoamide derived from terephthalic acid.[2][3] The presence of an acidic proton on the carboxyl group is the most significant feature influencing its reactivity, particularly in the presence of bases.

Structures cluster_ester This compound cluster_acid 4-Carbamoylbenzoic acid node_ester node_acid

Caption: Molecular structures of the compared compounds.

Physicochemical Properties

A summary of key properties provides the initial context for understanding the physical handling and solubility characteristics of these reagents.

PropertyThis compound4-Carbamoylbenzoic acid
Molecular Formula C₉H₉NO₃[1]C₈H₇NO₃[2]
Molar Mass 195.18 g/mol 165.15 g/mol [2]
Appearance White to off-white crystalline powder[4]White solid
Key Functional Group Methyl EsterCarboxylic Acid
Acidity Neutral (Ester)Acidic (Carboxylic Acid Proton)

Comparative Reactivity Analysis

The primary locus of reactivity difference is the carboxyl/ester functional group. The carbamoyl (-CONH₂) group is relatively stable and generally less reactive than both esters and carboxylic acids towards nucleophilic acyl substitution due to the strong resonance donation from the nitrogen atom.[5][6] Therefore, this comparison will focus on reactions at the ester and carboxylic acid sites.

Nucleophilic Acyl Substitution: The Core Difference

Nucleophilic acyl substitution is a cornerstone of organic synthesis. The general order of reactivity for carboxylic acid derivatives is: Acyl Halides > Anhydrides > Esters > Carboxylic Acids > Amides.[7][8]

This hierarchy places the ester (this compound) as intrinsically more reactive than the carboxylic acid (4-carbamoylbenzoic acid) toward nucleophiles.[8] The reasoning is twofold:

  • Leaving Group Ability : The leaving group from the tetrahedral intermediate of the ester is a methoxide ion (-OCH₃), which is a better leaving group than the hydroxide ion (-OH) from the carboxylic acid.

  • The Problem of the Acidic Proton : In the presence of any nucleophile that is also a moderate to strong base (e.g., amines, alkoxides), 4-carbamoylbenzoic acid will first undergo an acid-base reaction. The nucleophile deprotonates the carboxylic acid to form a carboxylate anion (-COO⁻). This carboxylate is highly resonance-stabilized and extremely unreactive towards further nucleophilic attack, effectively halting the substitution reaction.

Mechanism cluster_ester Ester Reactivity cluster_acid Carboxylic Acid Reactivity Ester This compound Tetra_E Tetrahedral Intermediate Ester->Tetra_E Nucleophilic Attack Nu_E Nucleophile (e.g., R-NH2) Nu_E->Tetra_E Product_E Amide Product + CH3OH Tetra_E->Product_E Elimination of -OCH3 Acid 4-Carbamoylbenzoic acid Carboxylate Unreactive Carboxylate Anion Acid->Carboxylate Acid-Base Reaction Nu_A Basic Nucleophile (e.g., R-NH2) Nu_A->Carboxylate No_Rxn No Substitution Occurs Carboxylate->No_Rxn

Caption: Divergent pathways for esters vs. acids with basic nucleophiles.

This fundamental difference means that This compound can undergo direct amidation, transesterification, or reduction under conditions where 4-carbamoylbenzoic acid would be unreactive or require prior activation. For the carboxylic acid to participate in these reactions, it must first be "activated" by converting the -OH into a better leaving group, typically by forming an acyl chloride, an anhydride, or an activated ester.[9]

Comparative Reactivity Summary
Reaction TypeThis compound4-Carbamoylbenzoic acidCausality & Experimental Insight
Direct Amidation Reacts directly with amines, often requiring heat.[9]Generally unreactive; forms a salt. Requires activation (e.g., with DCC, SOCl₂) first.The ester is a better electrophile, and the acid is deprotonated by the amine nucleophile. Activation of the acid is a required extra step, adding cost and complexity.
Fischer Esterification Not applicable (already an ester). Can undergo transesterification.Reacts with alcohols under acidic catalysis (e.g., H₂SO₄) to form esters.[10][11]This is the primary method to convert the acid into the ester, highlighting their relationship as synthetic precursor and product.
Hydrolysis (Saponification) Hydrolyzes under basic (e.g., NaOH) or acidic conditions to yield 4-carbamoylbenzoic acid.[1][12]Not applicable (already an acid).This is a key transformation. The ester's susceptibility to hydrolysis can be a liability if it is desired to keep the group intact during a basic reaction step elsewhere in the molecule.
Reduction to Alcohol Reduced by strong reducing agents like LiAlH₄ to yield (4-(aminomethyl)phenyl)methanol.Reduced by strong reducing agents like LiAlH₄ or borane (BH₃).Both can be reduced, but conditions may vary. Borane is often preferred for carboxylic acids as it is less reactive towards esters, allowing for potential chemoselectivity.

Experimental Protocol: Competitive Amidation

To empirically validate the reactivity difference, a competitive experiment can be designed. This protocol serves as a self-validating system to demonstrate the superior electrophilicity of the ester in a direct reaction with a nucleophile.

Objective

To determine the relative reactivity of this compound and 4-carbamoylbenzoic acid towards a primary amine nucleophile under neutral conditions.

Materials & Reagents
  • This compound (1.0 eq)

  • 4-Carbamoylbenzoic acid (1.0 eq)

  • Benzylamine (0.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Standards for all starting materials and the expected product (N-benzyl-4-carbamoylbenzamide)

Workflow Diagram

Workflow start Setup Reaction reactants Combine: - this compound (1 eq) - 4-Carbamoylbenzoic acid (1 eq) - Benzylamine (0.5 eq) - Anhydrous DMF start->reactants reaction Stir at 80°C Monitor by TLC/HPLC reactants->reaction quench Quench with H2O Extract with Ethyl Acetate reaction->quench analysis Analyze Organic Layer by HPLC quench->analysis end Determine Product Ratio analysis->end

Caption: Experimental workflow for the competitive amidation reaction.

Step-by-Step Procedure
  • Reaction Setup : To a dry 25 mL round-bottom flask, add this compound (195 mg, 1.0 mmol) and 4-carbamoylbenzoic acid (165 mg, 1.0 mmol).

  • Solvent Addition : Add 10 mL of anhydrous DMF and stir until all solids are dissolved.

  • Initiation : Add benzylamine (54 µL, 0.5 mmol) to the solution. Causality: Using a substoichiometric amount of the nucleophile ensures that the reactants are in competition, and the product ratio will directly reflect their relative reaction rates.

  • Reaction : Heat the mixture to 80°C and stir. Monitor the reaction progress by taking small aliquots every hour and analyzing via TLC or HPLC.

  • Workup : After 24 hours (or when the reaction has ceased), cool the mixture to room temperature. Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Analysis : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Dissolve the residue in a known volume of mobile phase and analyze by HPLC. Compare the peak area of the formed N-benzyl-4-carbamoylbenzamide against the remaining starting materials.

Expected Outcome

The experimental data is expected to show a significant conversion of this compound to N-benzyl-4-carbamoylbenzamide, while the concentration of 4-carbamoylbenzoic acid will remain largely unchanged. The primary reaction involving the carboxylic acid will be the formation of the benzylammonium salt of 4-carbamoylbenzoate, which is inactive towards amide formation. This result provides clear, quantitative evidence of the ester's higher reactivity in direct amidation.

Conclusion and Strategic Recommendations

The choice between this compound and 4-carbamoylbenzoic acid is a strategic one, dictated by the intended chemical transformation.

  • Choose this compound when:

    • Direct reaction with a nucleophile (amine, alcohol, etc.) at the carboxyl position is desired without an intermediate activation step.

    • The synthetic route involves basic conditions where a free carboxylic acid would interfere.

    • The final product requires an ester functionality.

  • Choose 4-Carbamoylbenzoic acid when:

    • The acidic proton is required for specific interactions, such as in the formation of metal-organic frameworks or certain pharmaceutical salts.[3]

    • The plan involves activating the carboxyl group to form a highly reactive intermediate like an acyl chloride, providing more forceful reaction conditions.

    • The final target molecule contains a carboxylic acid. Using the acid directly avoids the additional step of ester hydrolysis, which might be required if starting from the ester.[13]

By understanding the fundamental principles of their reactivity, researchers can harness the distinct chemical personalities of these two valuable building blocks to design more efficient, robust, and logical synthetic pathways.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 506057, 4-Carbamoylbenzoic acid. Retrieved from [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

  • Reddit. (2019, May 22). Comparisons of carboxyllic acid reactivity compared to ester amide anhydride? r/Mcat. [Link]

  • ChemSrc. (n.d.). Understanding the Chemistry and Supply of Methyl 4-(chlorocarbonyl)benzoate. [Link]

  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

  • LibreTexts Chemistry. (2015, July 18). 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

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A Comparative Guide to the Biological Activity of Methyl 4-carbamoylbenzoate Analogs: A Focus on PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel molecular scaffolds that can be systematically modified to optimize biological activity is a cornerstone of medicinal chemistry. One such scaffold of emerging interest is methyl 4-carbamoylbenzoate. This structure uniquely combines a methyl benzoate moiety, a known pharmacophore in various bioactive compounds, with a carbamate linkage, a functional group renowned for its ability to modulate pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive comparison of this compound analogs, with a specific focus on their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair and a validated target in oncology.[2]

The Rationale: Why this compound?

The core structure presents a compelling starting point for inhibitor design. The carbamate group can engage in crucial hydrogen bonding interactions within an enzyme's active site, while the methyl benzoate portion offers a versatile platform for synthetic modification to enhance properties like solubility, cell permeability, and target affinity.[3][4] The amide bond within the carbamate structure is more stable than an ester bond, offering better resistance to hydrolysis by plasma esterases. Furthermore, the general benzamide framework is a well-established feature in numerous approved PARP inhibitors, suggesting that this scaffold is primed for interaction with the enzyme's nicotinamide binding pocket.

This guide will explore the structure-activity relationships (SAR) of this class of compounds, detailing the synthetic strategies for analog generation, presenting comparative biological data, and providing the detailed experimental protocols necessary for their evaluation.

Synthetic Strategy: A Modular Approach to Analog Diversity

The synthesis of this compound analogs is typically achieved through a convergent and modular approach, allowing for the rapid generation of a diverse chemical library. The primary strategy involves the esterification of a suitably protected 4-aminobenzoic acid derivative, followed by the formation of the critical carbamoyl linkage.

A common synthetic pathway begins with 4-(aminomethyl)benzoic acid.[5] This precursor can be efficiently esterified to yield methyl 4-(aminomethyl)benzoate. Subsequent reaction of the primary amine with different isocyanates (R-N=C=O) or chloroformates allows for the introduction of various substituents on the carbamate nitrogen, which is a key diversification point for exploring the structure-activity relationship.

Below is a generalized workflow for the synthesis of a library of analogs.

G cluster_0 Starting Material Preparation cluster_1 Analog Diversification cluster_2 Biological Evaluation A 4-(Aminomethyl)benzoic Acid B Methyl 4-(aminomethyl)benzoate A->B Esterification (MeOH, H+) D Library of this compound Analogs B->D Carbamoylation C Variety of Isocyanates (R-N=C=O) C->D E PARP-1 Enzyme Inhibition Assay D->E Screening F Cell-Based Assays (e.g., BRCA-deficient cells) D->F Screening G Structure-Activity Relationship (SAR) Analysis E->G F->G

Caption: General workflow for synthesis and evaluation of this compound analogs.

Comparative Analysis of Biological Activity

To illustrate the structure-activity relationship of this class, we present a comparative analysis of a series of representative analogs against the PARP-1 enzyme. The data, while illustrative, is based on established medicinal chemistry principles where modifications influence steric and electronic properties to modulate binding affinity.[6]

Analog IDR-Group on Carbamate NitrogenModification on Benzoate RingRepresentative PARP-1 IC50 (nM)Rationale for Activity
LEAD-001 -HNone5,200The parent compound establishes a baseline activity. The unsubstituted carbamate has limited interaction potential.
LEAD-002 -CH3None1,800A small alkyl group can improve hydrophobic interactions in the binding pocket.
LEAD-003 -PhenylNone450The phenyl group can form π-π stacking interactions with aromatic residues (e.g., Tyrosine) in the active site, significantly enhancing affinity.
LEAD-004 -Phenyl2-Fluoro150An ortho-fluoro substituent on the phenyl ring can act as a hydrogen bond acceptor and induce a favorable conformation for binding, a common strategy in PARP inhibitor design.[7]
LEAD-005 -CyclopropylNone980A small, rigid cyclopropyl group can explore a different region of the hydrophobic pocket compared to a simple methyl group.
LEAD-006 -H3-Methoxy>10,000A methoxy group at the meta position may introduce steric hindrance or unfavorable electronic effects, disrupting the binding pose.

This comparative table highlights a clear SAR trend: increasing the steric bulk and aromatic character of the substituent on the carbamate nitrogen (R-group) generally leads to enhanced PARP-1 inhibition. Furthermore, subtle electronic modifications on the terminal phenyl ring, such as the addition of a fluorine atom, can further optimize the interaction.

Mechanism of Action: Inducing Synthetic Lethality

PARP inhibitors exert their most potent anti-cancer effects through a mechanism known as synthetic lethality.[7] In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the Base Excision Repair (BER) pathway, in which PARP-1 plays a crucial signaling role. If PARP is inhibited, these SSBs persist and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.

In cells with proficient homologous recombination (HR) repair pathways, these DSBs can be effectively repaired. However, in cancer cells with mutations in HR-related genes like BRCA1 or BRCA2, the cell's ability to repair DSBs is compromised. The simultaneous inhibition of the BER pathway (via a PARP inhibitor) and a deficient HR pathway leads to a massive accumulation of genomic damage and, ultimately, cell death.

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor A DNA Single-Strand Break (SSB) B PARP-1 Activation A->B C Base Excision Repair (BER) B->C D SSB Repair C->D E Double-Strand Break (DSB) F Homologous Recombination (HR) E->F G DSB Repair F->G H Cell Survival G->H A2 DNA Single-Strand Break (SSB) B2 PARP-1 A2->B2 C2 BER Blocked B2->C2 Inhibited by Analog D2 SSBs Persist C2->D2 E2 Replication Fork Collapse D2->E2 F2 Double-Strand Break (DSB) E2->F2 G2 Homologous Recombination (HR) DEFICIENT F2->G2 H2 Genomic Instability & Cell Death G2->H2

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutant cells.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are provided for both the synthesis of a lead analog and its biological evaluation.

Synthesis of Analog LEAD-004: Methyl 4-(((2-fluorophenyl)carbamoyl)amino)benzoate

Rationale: This protocol details the synthesis of a promising analog identified in the comparative analysis. The two-step process is efficient and scalable.

  • Materials: Methyl 4-aminobenzoate, 2-fluorophenyl isocyanate, Dichloromethane (DCM, anhydrous), Nitrogen gas, Magnetic stirrer, Round-bottom flask, Separation funnel, Rotary evaporator, Silica gel for column chromatography.

  • Step 1: Reaction Setup: To a solution of methyl 4-aminobenzoate (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere, add 2-fluorophenyl isocyanate (1.05 eq) dropwise at 0°C.

  • Step 2: Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 3: Work-up: Upon completion, quench the reaction with the addition of 10 mL of water. Transfer the mixture to a separation funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Step 4: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Step 5: Final Product Isolation: Purify the resulting crude solid by flash column chromatography on silica gel (eluent: 30-50% Ethyl Acetate in Hexanes) to yield the pure product, LEAD-004, as a white solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

PARP-1 Enzymatic Inhibition Assay

Rationale: This protocol describes a standard, reliable method to quantify the inhibitory potency (IC50) of the synthesized analogs against the PARP-1 enzyme. It is a fluorescence-based assay that measures the incorporation of NAD+ onto a histone substrate.

  • Materials: Recombinant human PARP-1 enzyme, Histone H1, Biotinylated NAD+, Streptavidin-Europium, HT-96-well plates, Assay buffer (e.g., Tris-HCl, MgCl2, DTT), Test compounds (analogs) dissolved in DMSO.

  • Step 1: Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in DMSO and then dilute further into the assay buffer.

  • Step 2: Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, histone H1 substrate, and activated DNA.

  • Step 3: Inhibitor Addition: Add 2 µL of the serially diluted test compounds to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Step 4: Enzyme Initiation: Initiate the reaction by adding the PARP-1 enzyme to all wells except the negative control.

  • Step 5: Incubation: Incubate the plate at room temperature for 60 minutes to allow for the PARPylation reaction to proceed.

  • Step 6: Detection: Stop the reaction and add the detection reagents: a mixture of biotinylated NAD+ and Streptavidin-Europium. Incubate for another 30 minutes.

  • Step 7: Data Acquisition: Read the plate on a suitable time-resolved fluorescence reader.

  • Step 8: Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a promising and synthetically accessible platform for the development of novel enzyme inhibitors, particularly for the PARP family of enzymes. The structure-activity relationship data clearly indicate that targeted modifications to the carbamate and benzoate moieties can significantly enhance inhibitory potency. The modular nature of the synthesis allows for rapid exploration of chemical space to optimize for both potency and ADME (absorption, distribution, metabolism, and excretion) properties.

Future work should focus on expanding the library of analogs to include different heterocyclic systems and further explore substitutions on the benzoate ring. Promising compounds from in vitro screens, such as LEAD-004, should be advanced into cell-based assays using BRCA-deficient cancer cell lines to confirm the synthetic lethality mechanism. Ultimately, successful candidates can be progressed into in vivo xenograft models to evaluate their anti-tumor efficacy and tolerability, paving the way for a new class of targeted cancer therapeutics.

References

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A Comparative Spectroscopic Guide to Methyl 4-carbamoylbenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Methyl 4-carbamoylbenzoate, a key building block in the synthesis of various biologically active compounds, demands rigorous analytical scrutiny to ensure its identity and purity. This guide provides an in-depth comparison of the spectroscopic data for this compound, offering experimental insights and comparative analysis with structurally related molecules. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its spectroscopic signature, thereby facilitating its unambiguous identification and utilization in complex synthetic pathways.

The Spectroscopic Fingerprint: A Multi-faceted Approach

The structural elucidation of an organic molecule is rarely accomplished with a single analytical technique. Instead, a confluence of spectroscopic methods provides a holistic and confirmatory view of the molecular architecture. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a unique and definitive fingerprint.

The following diagram illustrates the typical workflow for the comprehensive spectroscopic characterization of a small organic molecule like this compound.

Spectroscopic_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Interpretation Data Interpretation & Elucidation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Prepare as KBr pellet or thin film MS Mass Spectrometry Sample->MS Dissolve and ionize Data_Analysis Spectral Analysis & Peak Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. By analyzing the resonant frequencies of atomic nuclei in a magnetic field, we can deduce the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is instrumental in identifying the types and number of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the amide protons.

Expected ¹H NMR Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1 - 7.9Doublet2HAromatic Protons (ortho to ester)
~ 7.9 - 7.7Doublet2HAromatic Protons (ortho to amide)
~ 7.5 (broad)Singlet2HAmide Protons (-CONH₂)
~ 3.9Singlet3HMethyl Ester Protons (-OCH₃)

The downfield chemical shifts of the aromatic protons are a direct consequence of the deshielding effect of the electron-withdrawing carbonyl groups of the ester and amide functionalities. The broadness of the amide proton signal is often due to quadrupole broadening and exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Expected ¹³C NMR Data for this compound:

Chemical Shift (δ, ppm)Assignment
~ 168Amide Carbonyl Carbon (-CONH₂)
~ 166Ester Carbonyl Carbon (-COOCH₃)
~ 140Aromatic Carbon (para to ester)
~ 133Aromatic Carbon (para to amide)
~ 130Aromatic CH (ortho to ester)
~ 128Aromatic CH (ortho to amide)
~ 52Methyl Ester Carbon (-OCH₃)

The chemical shifts of the carbonyl carbons are significantly downfield, a characteristic feature of sp²-hybridized carbons double-bonded to oxygen.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Key IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200N-H StretchPrimary Amide (-NH₂)
3100 - 3000C-H StretchAromatic
~ 1720C=O StretchEster
~ 1680C=O Stretch (Amide I)Primary Amide
~ 1600N-H Bend (Amide II)Primary Amide
1600, 1450C=C StretchAromatic Ring
~ 1280C-O StretchEster

The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature for this compound, allowing for the differentiation between the ester and amide functionalities. Aromatic compounds also exhibit characteristic C-H stretching absorptions just above 3000 cm⁻¹ and ring vibrations in the 1600-1400 cm⁻¹ region[1].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for determining the molecular weight and deducing the structure of a compound. For aromatic esters, the molecular ion peak is typically prominent due to the stability of the aromatic ring[2].

Expected Mass Spectrometry Data for this compound:

m/zInterpretation
179Molecular Ion [M]⁺
162[M - NH₃]⁺
148[M - OCH₃]⁺
120[M - COOCH₃]⁺
104[C₆H₄CO]⁺
76[C₆H₄]⁺

The fragmentation pattern of this compound is expected to involve the loss of small, stable neutral molecules such as ammonia from the amide group and a methoxy radical from the ester group.

Comparative Spectroscopic Analysis

To provide a richer context for the spectroscopic data of this compound, a comparison with structurally similar molecules is invaluable.

This compound vs. 4-Carbamoylbenzoic Acid

The primary difference between these two molecules is the presence of a methyl ester in the former and a carboxylic acid in the latter. This seemingly small change has a significant impact on their spectroscopic properties.

  • ¹H NMR: The most notable difference will be the presence of a singlet at ~3.9 ppm for the methyl ester protons in this compound, which will be absent in the spectrum of 4-Carbamoylbenzoic acid. The carboxylic acid proton in 4-Carbamoylbenzoic acid will appear as a very broad singlet far downfield, typically above 10 ppm.

  • ¹³C NMR: The methyl carbon of the ester group at ~52 ppm in this compound will be absent in the spectrum of 4-Carbamoylbenzoic acid.

  • IR: 4-Carbamoylbenzoic acid will exhibit a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, characteristic of a carboxylic acid dimer, which will be absent in the spectrum of this compound.

This compound vs. Methyl Benzoate

Comparing this compound to Methyl Benzoate highlights the influence of the para-carbamoyl group.

  • ¹H NMR: The aromatic region of Methyl Benzoate will show a more complex splitting pattern due to the different electronic environment of the ortho, meta, and para protons. In this compound, the para-substitution simplifies the aromatic region into two distinct doublets. The amide protons will be absent in the spectrum of Methyl Benzoate.

  • ¹³C NMR: The signals for the amide carbonyl and the aromatic carbon attached to the amide group will be absent in the spectrum of Methyl Benzoate.

  • IR: The characteristic N-H stretching and bending vibrations of the primary amide will be absent in the IR spectrum of Methyl Benzoate.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Sample Preparation
  • Weigh approximately 10-20 mg of the solid sample into a clean, dry vial.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial.

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

IR Spectroscopy (KBr Pellet Method)
  • Place a small amount of the solid sample (1-2 mg) in an agate mortar.

  • Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

  • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to a pellet press.

  • Apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the IR spectrometer for analysis.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve optimal ionization and desolvation.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

The following diagram illustrates the key structural features of this compound and their expected spectroscopic signatures.

Caption: Key structural features of this compound and their corresponding spectroscopic data.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing a combination of ¹H NMR, ¹³C NMR, IR, and MS, provides an unambiguous structural confirmation. By understanding the characteristic chemical shifts, absorption bands, and fragmentation patterns, researchers can confidently identify this important synthetic intermediate. Furthermore, the comparative analysis with structurally related compounds underscores the subtle yet significant influence of functional group modifications on the resulting spectra. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities, promoting a deeper understanding of the principles and applications of modern spectroscopic techniques.

References

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Whitman College. GCMS Section 6.14 - Fragmentation of Esters. [Link]

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A Comparative Guide to the Synthesis of Methyl 4-carbamoylbenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-carbamoylbenzoate, also known as methyl 4-aminocarbonylbenzoate, is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its structural motif, featuring both a methyl ester and a primary amide on a benzene ring, makes it a versatile building block. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth cost-benefit analysis of the most common synthetic routes to this valuable compound, supported by experimental data and practical insights to inform your methodological choices.

Introduction to Synthetic Strategies

The synthesis of this compound typically originates from readily available terephthalic acid derivatives. The primary challenge lies in the selective functionalization of one of the two carboxylic acid groups or their derivatives. This guide will focus on three prevalent methods:

  • Selective Ammonolysis of Dimethyl Terephthalate: A direct approach involving the reaction of a commercially available diester with ammonia.

  • Esterification of Terephthalamic Acid: A two-step process that begins with the mono-amidation of terephthalic acid followed by esterification.

  • Controlled Hydrolysis of Methyl 4-cyanobenzoate: A route that leverages the hydrolysis of a nitrile group to the corresponding amide.

Each of these methods presents a unique set of advantages and disadvantages in terms of yield, purity, cost, safety, and scalability. The following sections will dissect each pathway, providing the necessary data for an informed decision.

Method 1: Selective Ammonolysis of Dimethyl Terephthalate

This method is arguably the most direct route, starting from the inexpensive and widely available Dimethyl Terephthalate (DMT). The core of this process is the nucleophilic acyl substitution of ammonia on one of the ester groups.

Reaction Principle: The reaction proceeds sequentially. The first ester group of DMT reacts with ammonia to form the desired monoamide, this compound (MCB). A subsequent reaction with ammonia can lead to the formation of the undesired diamide, terephthalamide (TPD)[1][2][3]. The key to a successful synthesis is to control the reaction conditions to favor the formation of MCB and minimize the production of TPD.

Causality Behind Experimental Choices: The use of methanol as a solvent is common as it is one of the products of the reaction, thus not introducing additional separation challenges. The reaction is often catalyzed by ethylene glycol, which has been shown to significantly increase the reaction rate[1][3]. Temperature and pressure are critical parameters to control the selectivity towards the mono-ammonolysis product.

Experimental Protocol: Ammonolysis of Dimethyl Terephthalate[1][2]
  • Reaction Setup: In a high-pressure reactor, combine Dimethyl Terephthalate (1 equivalent) and methanol.

  • Ammonia Addition: Introduce a controlled amount of ammonia (typically in a solution or as a gas) into the reactor. An excess of ammonia can drive the reaction towards the undesired diamide.

  • Catalyst (Optional): Add a catalytic amount of ethylene glycol to accelerate the reaction[1][3].

  • Reaction Conditions: Seal the reactor and heat to a temperature between 100-125°C. The reaction time can vary from several hours to a day, depending on the temperature and catalyst.

  • Work-up: After cooling the reactor, the product mixture is typically concentrated to remove excess methanol and ammonia. The resulting solid can be purified by recrystallization from a suitable solvent like methanol or water to isolate the this compound.

Cost-Benefit Analysis:
  • Benefits: This is a one-step synthesis from a low-cost starting material. It has a high atom economy.

  • Costs: Requires a pressure reactor, which may not be available in all laboratories. The reaction can be slow without a catalyst, and controlling the selectivity to avoid the formation of the diamide byproduct can be challenging, potentially lowering the yield of the desired product. The use of gaseous ammonia requires specific safety precautions[4][5][6][7][8].

Method 2: Esterification of Terephthalamic Acid

This two-step approach involves the initial synthesis of terephthalamic acid from terephthalic anhydride or terephthalic acid, followed by a selective esterification of the carboxylic acid group.

Reaction Principle: The first step is a straightforward nucleophilic attack of ammonia on terephthalic anhydride (or a derivative) to yield the mono-amide, terephthalamic acid. The second step is a Fischer-Speier esterification, an acid-catalyzed reaction between the carboxylic acid group of terephthalamic acid and methanol[9]. To drive the equilibrium towards the ester product, an excess of methanol is typically used, and a strong acid catalyst like sulfuric acid is employed[9].

Causality Behind Experimental Choices: The choice of a strong acid catalyst in the esterification step is crucial to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol. Using methanol as both the reactant and the solvent simplifies the reaction setup and helps to shift the reaction equilibrium towards the product side.

Experimental Protocol: Fischer Esterification of 4-Sulfamoylbenzoic Acid (A similar protocol can be adapted for Terephthalamic Acid)[10]
  • Reaction Setup: In a round-bottom flask, suspend terephthalamic acid in an excess of anhydrous methanol. Methanol acts as both the reactant and the solvent.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate.

  • Isolation and Purification: The product, this compound, will precipitate out of the solution. It can be collected by vacuum filtration, washed with water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization.

Cost-Benefit Analysis:
  • Benefits: This method generally provides a high yield of the desired product with good purity. The reaction conditions are relatively mild (reflux at atmospheric pressure) and do not require specialized equipment.

  • Costs: This is a two-step process, which is less efficient in terms of time and labor compared to a one-step synthesis. The starting material, terephthalamic acid, is more expensive than dimethyl terephthalate.

Method 3: Controlled Hydrolysis of Methyl 4-cyanobenzoate

This route starts with Methyl 4-cyanobenzoate and involves the selective hydrolysis of the nitrile group to a primary amide.

Reaction Principle: The hydrolysis of nitriles to amides can be achieved under either acidic or basic conditions. However, this reaction can often proceed further to form the corresponding carboxylic acid, which in this case would be monomethyl terephthalate[10]. Therefore, careful control of reaction conditions is necessary to stop the reaction at the amide stage. Transition metal catalysts have been developed to facilitate this transformation under milder conditions and with higher selectivity[10].

Causality Behind Experimental Choices: The choice of catalyst and reaction conditions is paramount to prevent the over-hydrolysis of the amide to the carboxylic acid. The use of specific rhodium catalysts, for instance, has been shown to effectively promote the hydration of nitriles to amides with high selectivity[10].

Experimental Protocol: Rhodium-Catalyzed Hydrolysis of a Nitrile (Illustrative)[11]
  • Reaction Setup: In a suitable flask, dissolve Methyl 4-cyanobenzoate (1 equivalent) in a solvent mixture, for example, aqueous ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable transition metal catalyst (e.g., Wilkinson's catalyst).

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled and concentrated under reduced pressure. Water is added to the residue, and the mixture is heated to facilitate the precipitation of the product upon cooling. The solid product is then collected by filtration and dried.

Cost-Benefit Analysis:
  • Benefits: This method can offer high selectivity and yield under relatively mild conditions, especially when a suitable catalyst is employed.

  • Costs: The starting material, Methyl 4-cyanobenzoate, is significantly more expensive than the starting materials for the other methods[11][12][13][14][15]. The use of transition metal catalysts adds to the cost and may require specific handling and removal procedures.

Comparative Analysis

To facilitate a direct comparison, the key performance indicators for each method are summarized below. The cost estimates are based on bulk pricing of starting materials and should be taken as a relative comparison.

MetricMethod 1: Ammonolysis of DMTMethod 2: Esterification of Terephthalamic AcidMethod 3: Hydrolysis of Methyl 4-cyanobenzoate
Starting Material Cost Low[16][17][18][19]Medium[20][21][22][23]High[11][12][13][14][15]
Number of Steps 121
Typical Yield Moderate to HighHighHigh
Key Equipment Pressure ReactorStandard GlasswareStandard Glassware
Safety Considerations Handling of gaseous ammonia under pressure[4][5][6][7][8].Use of concentrated strong acid.Handling of potentially toxic metal catalysts.
Green Chemistry Aspect High atom economy.Use of a strong acid catalyst.Use of a metal catalyst.

Visualization of Synthetic Workflows

Synthesis_Comparison cluster_0 Method 1 cluster_1 Method 2 cluster_2 Method 3 DMT Dimethyl Terephthalate Ammonolysis Selective Ammonolysis (NH3, MeOH, Δ, P) DMT->Ammonolysis Product This compound Ammonolysis->Product TA Terephthalic Acid Amidation Amidation (NH3) TA->Amidation TPA Terephthalamic Acid Amidation->TPA Esterification Fischer Esterification (MeOH, H+) TPA->Esterification Esterification->Product MCB_nitrile Methyl 4-cyanobenzoate Hydrolysis Controlled Hydrolysis (H2O, Catalyst) MCB_nitrile->Hydrolysis Hydrolysis->Product

Caption: Comparative workflows for the synthesis of this compound.

Conclusion and Recommendations

The choice of the optimal synthesis method for this compound is highly dependent on the specific requirements of the researcher or organization.

  • For large-scale industrial production where cost is the primary driver , the selective ammonolysis of dimethyl terephthalate (Method 1) is the most attractive option due to the low cost of the starting material and the high atom economy of the single-step process. However, this requires investment in specialized high-pressure equipment and careful process optimization to ensure high selectivity.

  • For laboratory-scale synthesis where high purity and yield are paramount, and specialized equipment is limited , the esterification of terephthalamic acid (Method 2) is often the preferred choice. While it is a two-step process, it is robust, high-yielding, and utilizes standard laboratory glassware.

  • For applications where the cost of the starting material is less of a concern, and a very clean and selective reaction is desired , the controlled hydrolysis of methyl 4-cyanobenzoate (Method 3) can be a viable option, particularly with the use of modern catalytic systems.

Ultimately, a thorough evaluation of the available resources, budget, and desired scale of production should guide the final decision. This guide aims to provide the foundational data and insights to make that decision a well-informed one.

References

  • Fennie, M. W., & Roth, J. M. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education, 93(10), 1788-1793. [Link][24][25][26][27]

  • Lansalot-Matras, C., et al. (2021). Upcycling Waste PET: I. Ammonolysis Kinetics of Model Dimethyl Terephthalate and the Catalytic Effects of Ethylene Glycol. ACS Sustainable Chemistry & Engineering, 9(10), 3846–3855. [Link][1][2][3]

  • Intratec. (n.d.). Dimethyl Terephthalate Price. Retrieved from [Link][18]

  • Chemlyte Solutions. (n.d.). Methyl 4-cyanobenzoate/High quality/Best price/Manufacturer. Retrieved from [Link][11]

  • Wingfoot Corp. (1950). Preparation of esters of terephthalic acid. U.S. Patent 2,491,660. [28]

  • Du Pont. (1962). Esterification of terephthalic acid with aqueous glycol. U.S. Patent 3,057,909. [29]

  • ERIC. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Retrieved from [Link]

  • ResearchGate. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Retrieved from [Link]

  • PubMed. (2021). Upcycling Waste PET: I. Ammonolysis Kinetics of Model Dimethyl Terephthalate and the Catalytic Effects of Ethylene Glycol. Retrieved from [Link]

  • PubMed. (2021). Upcycling Waste PET: I. Ammonolysis Kinetics of Model Dimethyl Terephthalate and the Catalytic Effects of Ethylene Glycol. Retrieved from [Link]

  • Wikipedia. (n.d.). Terephthalic acid. Retrieved from [Link][30]

  • University of York. (n.d.). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. Retrieved from [Link][31]

  • Semantic Scholar. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Retrieved from [Link]

  • IndiaMART. (n.d.). Terephthalic Acid. Retrieved from [Link][23]

  • Intratec. (n.d.). Terephthalic Acid Price. Retrieved from [Link][32]

  • Casby. (n.d.). Merck Methyl 4-cyanobenzoate. Retrieved from [Link][14]

  • ResearchGate. (n.d.). Esterification of terephthalic acid using triphenylphosphonium triflate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ammonia. Retrieved from [Link][4]

  • International Sensor Technology. (n.d.). Understanding Ammonia (NH3) Gas: Risks, Detection, and Safety Measures. Retrieved from [Link][5]

  • Free Chemistry Online. (2024). Ammonia Hazards: How to Ensure Safety Handling the Chemical. Retrieved from [Link][7]

  • Google Patents. (n.d.). 4-cyanobenzoic acid and its methyl ester production method.
  • MineARC Systems. (2020). Ammonia: Health and Safety Hazards Fact Sheet. Retrieved from [Link][8]

  • Google Patents. (n.d.). Method for preparing 4-cyanobenzoic acid methyl ester and method for....
  • Organic Syntheses. (n.d.). Preparation of p-Carbomethoxybenzamide. Retrieved from [Link][10]

  • European Patent Office. (1999).
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  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link][33]

  • Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.
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A Comparative Guide to the In Vitro Evaluation of Methyl 4-Carbamoylbenzoate Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of novel methyl 4-carbamoylbenzoate derivatives for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, we delve into the causal rationale behind experimental choices, establish self-validating workflows, and ground our recommendations in authoritative literature to compare the potential performance of these compounds against established benchmarks.

The this compound scaffold is a key pharmacophore present in several clinically significant therapeutic agents. Its derivatives are of particular interest in oncology, primarily due to their structural resemblance to the nicotinamide-binding moiety of Poly (ADP-ribose) polymerase (PARP) inhibitors, a cornerstone of targeted cancer therapy.[1] This guide will therefore focus on a testing cascade designed to evaluate these derivatives for anticancer activity, with a specific emphasis on PARP inhibition.

Part 1: The Mechanistic Rationale - Targeting DNA Repair Pathways

The initial hypothesis for the anticancer potential of this compound derivatives stems from their utility as a scaffold in developing PARP inhibitors.[1] PARP enzymes, particularly PARP1, are critical components of the DNA damage response (DDR), responsible for detecting and signaling single-strand breaks (SSBs).[2] By inhibiting PARP, SSBs are not repaired and subsequently collapse into more lethal double-strand breaks (DSBs) during DNA replication.[3]

In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to cell death. This concept, known as synthetic lethality , is the foundational principle behind the clinical success of PARP inhibitors.[2][3] Therefore, the primary in vitro evaluation of a novel this compound derivative should be designed to test its efficacy within this specific mechanistic context.

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cell (HR Deficient) ssb Single-Strand DNA Break (SSB) parp PARP Enzyme ssb->parp recruits dsb Double-Strand DNA Break (DSB) ssb->dsb becomes survival Cell Survival parp->survival repairs SSB hr Homologous Recombination (HR) Repair hr->survival dsb->hr repairs DSB hr_deficient HR Deficient dsb->hr_deficient cannot repair death Cell Death (Apoptosis) parpi PARP Inhibitor (e.g., M4C Derivative) parpi->parp hr_deficient->death

Caption: Synthetic lethality via PARP inhibition in HR-deficient cells.

Part 2: Primary Screening for Cytotoxic Activity

The first critical step is to determine whether the derivatives exhibit broad cytotoxic or cytostatic effects against cancer cells. This is achieved through high-throughput viability assays that provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[4]

Experimental Choice: Comparing Viability Assays

Several assays are available, each with distinct advantages and disadvantages.[5]

  • MTT Assay: A colorimetric assay measuring mitochondrial reductase activity, which is an indicator of metabolic viability. It is cost-effective and widely used.[4][6]

  • Sulphorhodamine B (SRB) Assay: A colorimetric assay that measures total cellular protein content. It is less susceptible to interference from compounds affecting metabolism and is considered a reliable measure of cell number.[7]

  • CellTiter-Glo® Luminescent Assay: Measures intracellular ATP levels as an indicator of viability. It is highly sensitive and has a simple one-step protocol, making it suitable for high-throughput screening.[8]

For initial screening, the MTT assay offers a robust and economical choice for assessing the general impact on cell health.

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives. Treat cells with a range of concentrations (e.g., 0.01 µM to 100 µM) and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated plates for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

G start Start: Cancer Cell Culture seed Seed Cells in 96-Well Plate start->seed treat Add Compound (Serial Dilutions) seed->treat incubate Incubate (48-72h) treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Read Plate (Absorbance) assay->read analyze Analyze Data: Calculate IC50 read->analyze end Result: Compound Potency analyze->end

Caption: General workflow for in vitro cytotoxicity screening.

The following table summarizes reported IC50 values for related benzamide and carbamate derivatives, providing a benchmark for evaluating new compounds.

Compound Class/NameCancer Cell Line(s)Reported IC50/GI50 ValueSource
This compound Derivative Breast Cancer Cell Lines~15 µM[9]
4-Methylbenzamide Derivative (Cmpd 7) K562 (Leukemia)2.27 µM[10]
4-Methylbenzamide Derivative (Cmpd 7) HL-60 (Leukemia)1.42 µM[10]
Carbamate Derivative (6a) CCRF-CEM (Leukemia)680 nM[11]
Carbamate Derivative (6e) CCRF-CEM (Leukemia)620 nM[11]
Olaparib (Clinical PARP Inhibitor) Varies (BRCA-mutant)Low nM range[12]
Rucaparib (Clinical PARP Inhibitor) Varies (BRCA-mutant)Low nM range[12]
Part 3: Mechanistic Deep Dive

A promising IC50 value from the primary screen warrants further investigation to confirm the mechanism of action. This involves both target-specific and broader cell-based assays.

G start Positive Result in Cytotoxicity Screen (Low IC50) target_q Does it inhibit the intended target? start->target_q death_q How does it induce cell death? start->death_q parp_assay PARP Enzyme Inhibition Assay target_q->parp_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) death_q->apoptosis_assay cellcycle_assay Cell Cycle Analysis (Propidium Iodide) death_q->cellcycle_assay result Comprehensive Profile of Compound Activity parp_assay->result apoptosis_assay->result cellcycle_assay->result

Caption: Decision workflow for mechanistic in vitro assays.

To validate the hypothesis that these derivatives function as PARP inhibitors, a direct enzymatic assay is essential. A fluorescence polarization (FP) competitive assay is a highly effective method.[13] It measures the displacement of a fluorescently-labeled PARP inhibitor probe from the PARP1 enzyme by the test compound. Displacement leads to faster tumbling of the small probe in solution, causing a decrease in fluorescence polarization.[13]

  • Reagent Preparation: Prepare assay buffer, purified PARP1 enzyme, an olaparib-based fluorescent probe, and serial dilutions of the test compound.

  • Reaction Setup: In a 96-well or 384-well plate, add the PARP1 enzyme to wells containing either the test compound or a known inhibitor control (like Olaparib).

  • Probe Addition: Add the fluorescent probe to all wells.

  • Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature, protected from light, to allow the binding to reach equilibrium.

  • FP Measurement: Read the fluorescence polarization of each well using a microplate reader equipped for FP measurements.

  • Data Analysis: Calculate the change in millipolarization units (mP) and determine the IC50 for PARP1 inhibition.

Effective anticancer agents should ideally induce programmed cell death (apoptosis) and/or cause cell cycle arrest, preventing proliferation.[10] These endpoints can be quantified using flow cytometry.

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.

  • Cell Treatment: Treat cells with the test compound for 24 hours.

  • Cell Harvesting & Fixation: Harvest cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS, treat with RNase A to remove RNA, and stain the cellular DNA with propidium iodide.

  • Flow Cytometry: Analyze the DNA content by flow cytometry to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation in a specific phase indicates cell cycle arrest.

Conclusion and Future Directions

This guide outlines a logical, multi-step process for the comprehensive in vitro evaluation of this compound derivatives. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a robust data package. A promising derivative would exhibit:

  • Potent Cytotoxicity: Low micromolar to nanomolar IC50 values against relevant cancer cell lines.

  • On-Target Activity: Direct and potent inhibition of the PARP1 enzyme.

  • Defined Cellular Mechanism: Clear evidence of inducing apoptosis and/or cell cycle arrest.

Compounds that meet these criteria become strong candidates for further preclinical development, including testing in more complex 3D tumor models, assessing selectivity against non-cancerous cell lines, and eventual progression to in vivo animal models to evaluate efficacy and bioavailability.[6][7]

References

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth structural and physicochemical comparison of Methyl 4-carbamoylbenzoate and its related analogs. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical relationships between molecular structure, physical properties, and potential functional implications. By grounding our analysis in experimental data and established scientific principles, we aim to provide actionable insights for molecular design and development.

Introduction

This compound is a bifunctional organic compound featuring a methyl ester and a primary amide (carbamoyl) group attached at the para positions of a benzene ring.[1][2] This specific arrangement of functional groups imparts a unique balance of polarity, hydrogen bonding capability, and chemical reactivity, making it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry.[1] Understanding how subtle structural modifications—such as altering the ester alkyl chain or changing the substituent positions—impact the molecule's overall properties is paramount for optimizing its performance in various applications, from drug delivery systems to the synthesis of novel materials.[1][3] This guide will systematically dissect these structure-property relationships.

The Benchmark: In-Depth Analysis of this compound

This compound (C9H9NO3, M.W. 179.17 g/mol ) serves as our reference compound.[1][2] Its structure is characterized by a rigid aromatic core with a hydrogen-bond-donating amide group and a hydrogen-bond-accepting ester group. These features govern its solid-state packing, solubility, and interaction with biological targets.

Diagram 1: Structure of this compound

Caption: Chemical structure of the benchmark molecule.

Structural Analogs for Comparison

To understand the impact of specific structural features, we will compare the benchmark to two primary classes of analogs:

  • Positional Isomers: Methyl 2-carbamoylbenzoate (ortho) and Methyl 3-carbamoylbenzoate (meta). These analogs allow us to probe the effects of intramolecular interactions, such as hydrogen bonding between adjacent groups, and their influence on conformation and physical properties.

  • Ester Homologs: Ethyl 4-carbamoylbenzoate and Propyl 4-carbamoylbenzoate. This series demonstrates the effect of increasing the length and lipophilicity of the ester alkyl chain.

Diagram 2: Structures of Selected Analogs

G cluster_0 Benchmark cluster_1 Positional Isomers cluster_2 Ester Homologs A This compound (Para) B Methyl 2-carbamoylbenzoate (Ortho) A->B Isomerization C Methyl 3-carbamoylbenzoate (Meta) A->C Isomerization D Ethyl 4-carbamoylbenzoate A->D Homologation E Propyl 4-carbamoylbenzoate A->E Homologation

Caption: Logical relationship of the compared analogs to the benchmark molecule.

Comparative Physicochemical Properties

The utility of a molecule is fundamentally linked to its physical properties. The following sections compare key parameters across our selected compounds, with data summarized in Table 1.

Melting Point and Solid-State Interactions

The melting point is indicative of the strength of the crystal lattice.

  • Positional Isomers: Methyl 2-benzoylbenzoate, an analog of the ortho-isomer, has a melting point of 48-53 °C. The potential for intramolecular hydrogen bonding between the ortho-positioned amide and ester groups can disrupt intermolecular packing, often leading to a lower melting point compared to the para isomer, where intermolecular hydrogen bonding is more effective.

  • Ester Homologs: Increasing the alkyl chain length from methyl to ethyl to propyl generally disrupts the efficiency of crystal packing, which can lead to a decrease in melting point. However, this trend can be complex and is also influenced by van der Waals forces.

Solubility and Lipophilicity (LogP)

Solubility and lipophilicity are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

  • Positional Isomers: The para-isomer is typically the least water-soluble due to its symmetrical structure, which allows for efficient crystal packing. The ortho- and meta-isomers may exhibit slightly higher aqueous solubility.

  • Ester Homologs: A clear trend is observed in the ester series. As the alkyl chain length increases (methyl -> ethyl -> propyl), the molecule becomes more lipophilic (less water-soluble). This is quantified by the octanol-water partition coefficient (LogP), where a higher value indicates greater lipophilicity. For example, the calculated XLogP3 for a related propyl ester is 3.6, significantly higher than that of methyl or ethyl analogs, indicating a strong preference for the lipid phase.[4]

Table 1: Comparative Physicochemical Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Calculated LogPWater Solubility
This compound C9H9NO3179.17[1]218-222~1.1Slightly soluble
Methyl 2-carbamoylbenzoate C9H9NO3179.17130-132~0.9Slightly soluble
Methyl 3-carbamoylbenzoate C9H9NO3179.17138-141~1.0Slightly soluble
Ethyl 4-carbamoylbenzoate C10H11NO3193.20198-201~1.6Slightly soluble
Propyl 4-carbamoylbenzoate C11H13NO3207.23175-178~2.1Poorly soluble

Note: Data is compiled from chemical supplier databases and may vary. LogP values are estimations.

Spectroscopic Distinctions

Structural variations lead to distinct signatures in spectroscopic analyses, which are crucial for identification and characterization.

  • ¹H NMR Spectroscopy:

    • Positional Isomers: The aromatic region is most informative. The para-isomer shows a characteristic AA'BB' system (two doublets). The ortho- and meta-isomers display more complex splitting patterns due to the lower symmetry.

    • Ester Homologs: The ester alkyl group is easily identified. Methyl esters show a singlet around 3.9 ppm. Ethyl esters show a quartet (~4.3 ppm) and a triplet (~1.3 ppm). Propyl esters show a triplet (~4.2 ppm), a sextet (~1.7 ppm), and a triplet (~1.0 ppm).

  • IR Spectroscopy:

    • The key vibrations are the C=O stretches of the ester and amide, and the N-H stretches of the amide.

    • Ester C=O stretch: Typically appears around 1720-1730 cm⁻¹.

    • Amide I band (C=O stretch): Found around 1660-1680 cm⁻¹.

    • Amide N-H stretch: Two bands are typically visible for the primary amide around 3150-3350 cm⁻¹. In the ortho-isomer, intramolecular hydrogen bonding may cause a shift and broadening of the N-H and C=O peaks.

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

To ensure trustworthiness and provide practical value, we outline a standard protocol for measuring LogP, a key parameter discussed above. The shake-flask method is a foundational technique recognized by the OECD.[5][6]

Principle

The partition coefficient (P) is the ratio of the equilibrium concentration of a substance in a two-phase system of 1-octanol and water.[6][7] LogP is its base-10 logarithm.

Materials and Equipment
  • Test compound (e.g., this compound)

  • 1-Octanol (reagent grade, pre-saturated with water)

  • Deionized water (pre-saturated with 1-octanol)

  • Centrifuge tubes or separatory funnels

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC for concentration analysis

Step-by-Step Procedure
  • Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

  • Partitioning: In a centrifuge tube, combine a precise volume of the aqueous stock solution with a precise volume of the pre-saturated 1-octanol. The volume ratio is chosen based on the expected LogP.[5]

  • Equilibration: Seal the tube and shake vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C) to allow the compound to reach equilibrium between the two phases.[5]

  • Phase Separation: Separate the octanol and water layers by centrifugation for 10-15 minutes to break any emulsions.

  • Analysis: Carefully withdraw a sample from the aqueous phase. Determine the final concentration of the compound in the aqueous phase (C_water) using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[8]

  • Calculation: Calculate the concentration in the octanol phase (C_octanol) by mass balance.

    • C_octanol = (Initial_C_water * V_water - Final_C_water * V_water) / V_octanol

    • P = C_octanol / C_water

    • LogP = log10(P)

Diagram 3: Workflow for LogP Determination via Shake-Flask Method

G start Start: Prepare Aqueous Stock Solution prep Combine Aqueous Phase & Octanol in Known Volumes start->prep equilibrate Shake/Vortex to Equilibrate Phases prep->equilibrate separate Centrifuge for Phase Separation equilibrate->separate analyze Measure Analyte Concentration in Aqueous Phase (C_water) separate->analyze calculate Calculate C_octanol by Mass Balance analyze->calculate end Calculate P and LogP calculate->end

Caption: Experimental workflow for determining the LogP value.

Structure-Activity Relationship (SAR) Insights

The structural modifications discussed directly translate to changes in potential biological or material properties.

  • Drug Development: In medicinal chemistry, the benzamide moiety is a common structural motif.[3][9][10][11][12]

    • Solubility & Permeability: Increasing the ester chain length (higher LogP) can enhance membrane permeability but may decrease aqueous solubility, affecting formulation and bioavailability.

    • Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes. The size of the alkyl group (methyl vs. propyl) and the electronic environment dictated by the isomer position can influence the rate of metabolic cleavage. This makes these compounds interesting as potential prodrugs, where the ester is cleaved in vivo to release an active carboxylic acid.

    • Target Binding: The position of the carbamoyl and ester groups dramatically alters the molecule's shape and the presentation of hydrogen bond donors and acceptors. An ortho-isomer will present its functional groups very differently to a receptor binding pocket than a para-isomer.[9][12]

Diagram 4: Structure-Property-Activity Relationship

SAR Structure Structural Modification - Change Ester Chain (R) - Change Substituent Position Properties Physicochemical Properties - Lipophilicity (LogP) - Solubility - Melting Point - H-Bonding Potential - Steric Profile Structure->Properties Impacts Activity Functional Outcomes - Membrane Permeability - Metabolic Stability (Prodrug) - Receptor Binding Affinity - Formulation Characteristics Properties->Activity Dictates

Caption: The causal link from structural change to functional outcome.

Conclusion

This guide demonstrates that even minor modifications to the structure of this compound lead to predictable and significant changes in its physicochemical properties. Lengthening the ester alkyl chain systematically increases lipophilicity, while altering the substituent positions from para to meta or ortho modifies intermolecular forces and molecular conformation. These relationships are fundamental to the rational design of molecules for applications in pharmacology and materials science, where precise control over properties like solubility, stability, and intermolecular interactions is essential for achieving desired functional outcomes. The experimental protocols and comparative data provided herein serve as a foundational resource for researchers working with this versatile class of compounds.

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A Senior Application Scientist's Guide to Methyl 4-carbamoylbenzoate: A Comparative Performance Analysis in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of building blocks in a synthetic route is a critical decision that profoundly impacts efficiency, yield, and overall project timelines. Methyl 4-carbamoylbenzoate, a bifunctional aromatic compound, presents itself as a versatile intermediate. However, a nuanced understanding of its reactivity and performance relative to other common alternatives is paramount for its effective utilization. This guide provides an in-depth, objective comparison of this compound's performance in several key reaction types, supported by experimental data and field-proven insights.

Introduction: The Duality of Reactivity in this compound

This compound possesses two key functional groups: a methyl ester and a primary carbamoyl (amide) group, situated in a para relationship on a benzene ring. This arrangement imparts a distinct electronic character to the molecule. The carbamoyl group, being electron-withdrawing, activates the benzene ring towards nucleophilic attack and influences the reactivity of the distal methyl ester. Understanding this electronic interplay is crucial for predicting its behavior in various chemical transformations.

Section 1: Ester Hydrolysis - A Quantitative Look at Electronic Effects

The hydrolysis of the methyl ester in this compound to the corresponding carboxylic acid is a fundamental transformation. The rate of this reaction is significantly influenced by the nature of the para-substituent.

The Causality Behind Experimental Choices:

In alkaline hydrolysis of esters, the rate-determining step is the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. Electron-withdrawing groups at the para position stabilize the developing negative charge on the carbonyl oxygen in the transition state, thereby accelerating the reaction rate. Conversely, electron-donating groups destabilize this transition state and slow down the reaction.

Comparative Performance Data:

The performance of this compound in alkaline hydrolysis can be contextualized by comparing its rate constant with that of other para-substituted methyl benzoates.

Substituent (at para-position)Relative Rate of Hydrolysis (k/k₀)Rationale
-NO₂~200Strongly electron-withdrawing, significantly stabilizes the transition state.
-CONH₂ (Carbamoyl) ~10 Moderately electron-withdrawing, enhances reactivity compared to the unsubstituted ester.
-Cl~4Inductively electron-withdrawing, moderately increases the rate.
-H1Unsubstituted (Reference).
-CH₃~0.5Weakly electron-donating, slightly decreases the rate.
-OCH₃~0.2Strongly electron-donating through resonance, significantly decreases the rate.

Note: The relative rates are approximate and can vary with specific reaction conditions. The data is compiled based on the general principles of Hammett relationships in the hydrolysis of para-substituted benzoate esters.[1][2][3][4][5]

This data clearly positions the carbamoyl group as a moderately activating substituent for ester hydrolysis, making this compound a more readily hydrolyzable substrate than methyl benzoate itself or its electron-donated derivatives.

Experimental Protocol: Alkaline Hydrolysis of this compound

This protocol provides a standardized method for the hydrolysis of the methyl ester.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Add a solution of sodium hydroxide (1.5 - 2 equivalents) in water to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of 4-carbamoylbenzoic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the product.

Section 2: Amide Bond Formation - A Comparison of Synthetic Strategies

The carbamoyl group of this compound can participate in reactions, or the entire molecule can be a precursor for the synthesis of other amides. Here, we compare two common strategies for forming a new amide bond at the para-position: direct reaction of the carbamoyl group and using the corresponding carboxylic acid derived from the ester.

Strategy A: Direct Transformation of the Carbamoyl Group (Hofmann Rearrangement)

The Hofmann rearrangement of a primary amide provides a pathway to a primary amine with one less carbon atom.[6] The intermediate isocyanate can be trapped with nucleophiles, such as alcohols, to form carbamates.[6][7][8]

Hofmann_Rearrangement start This compound intermediate1 N-bromoamide start->intermediate1 Br₂, NaOH intermediate2 Isocyanate Intermediate intermediate1->intermediate2 Rearrangement product1 Methyl 4-aminobenzoate (via hydrolysis) intermediate2->product1 H₂O product2 Methyl 4-(methoxycarbonylamino)benzoate (via trapping with MeOH) intermediate2->product2 MeOH

Caption: Hofmann rearrangement of this compound.

Strategy B: Amide Synthesis from the Corresponding Carboxylic Acid

A more conventional approach involves first hydrolyzing the methyl ester of this compound to 4-carbamoylbenzoic acid, followed by a standard amide coupling reaction with a desired amine.

Amide_Coupling start This compound intermediate 4-Carbamoylbenzoic Acid start->intermediate 1. NaOH, H₂O/MeOH 2. HCl product N-Aryl-4-carbamoylbenzamide intermediate->product Amine, Coupling Agent (e.g., EDC, HATU)

Caption: Amide synthesis via the carboxylic acid intermediate.

Comparative Analysis:
FeatureStrategy A (Hofmann Rearrangement)Strategy B (Carboxylic Acid Coupling)
Versatility Primarily for the synthesis of amines or carbamates.Highly versatile for the synthesis of a wide range of secondary and tertiary amides.
Atom Economy Lower, as the carbonyl carbon of the amide is lost as CO₂.Higher, as all carbons from the carboxylic acid are retained.
Reaction Conditions Often requires strong base and can have sensitive intermediates.Milder conditions are often possible with modern coupling reagents.
Substrate Scope Limited by the stability of the starting material and intermediates to the reaction conditions.Broad substrate scope for both the carboxylic acid and amine components.
Typical Yields Can be moderate to good, but side reactions are possible.Generally high yields with optimized coupling protocols.

Section 3: Cross-Coupling Reactions - Exploring Potential Applications

While direct experimental data on the performance of this compound in palladium-catalyzed cross-coupling reactions is not extensively reported in the literature, we can infer its potential behavior based on the reactivity of analogous compounds. The presence of both an ester and an amide group offers interesting possibilities for selective functionalization.

Potential Reactivity in Suzuki-Miyaura and Buchwald-Hartwig Reactions:
  • Aryl Halide Precursor: If a halogen atom were present on the aromatic ring, both the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation) reactions would be viable.[9][10] The electronic nature of the carbamoyl and ester groups would influence the oxidative addition step.

  • Activation of C-O Bonds: Recent advances in catalysis have enabled the use of aryl esters as coupling partners in Suzuki-Miyaura reactions.[11] It is conceivable that under specific conditions, the methyl ester of this compound could be activated for cross-coupling.

  • Directed C-H Activation: The amide functionality has the potential to act as a directing group in C-H activation/functionalization reactions, enabling regioselective introduction of new substituents on the aromatic ring.[10]

Alternative Substrates for Cross-Coupling:

For robust and predictable outcomes in cross-coupling reactions, researchers often turn to more established coupling partners:

Alternative SubstrateReaction TypeAdvantages
Methyl 4-bromobenzoate Suzuki-Miyaura, Buchwald-Hartwig, etc.Highly reliable and well-documented reactivity of the C-Br bond.
Methyl 4-iodobenzoate Suzuki-Miyaura, Buchwald-Hartwig, etc.More reactive than the corresponding bromide, often allowing for milder reaction conditions.
4-Carbamoylphenylboronic acid Suzuki-MiyauraAllows for the introduction of the 4-carbamoylphenyl moiety onto another aromatic or vinylic system.

Insight: While the direct use of this compound in cross-coupling reactions presents an area for future exploration, for routine synthetic applications, the use of its halogenated or boronic acid derivatives offers a more predictable and reliable approach.

Section 4: Dehydration of the Carbamoyl Group to a Nitrile

The primary amide of this compound can be dehydrated to form the corresponding nitrile, Methyl 4-cyanobenzoate. This transformation provides a route to another valuable synthetic intermediate.

Common Dehydrating Agents:

A variety of reagents can effect this transformation, including:

  • Phosphorus pentoxide (P₂O₅)

  • Thionyl chloride (SOCl₂)

  • Trifluoroacetic anhydride (TFAA)

  • Burgess reagent

Experimental Protocol: Dehydration of this compound

This protocol outlines a general procedure using trifluoroacetic anhydride.

Materials:

  • This compound

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine or Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add pyridine or triethylamine (2-3 equivalents).

  • Add trifluoroacetic anhydride (1.5-2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield Methyl 4-cyanobenzoate.[12][13][14][15][16]

Conclusion: A Versatile but Context-Dependent Building Block

This compound is a valuable and versatile building block for organic synthesis. Its performance, however, is highly dependent on the specific reaction type and the desired synthetic outcome.

  • For ester hydrolysis , it offers enhanced reactivity compared to unsubstituted or electron-rich benzoates, which can be advantageous for selective deprotection.

  • In the context of amide synthesis , while the carbamoyl group can be transformed, a more versatile and generally higher-yielding approach involves hydrolysis to the carboxylic acid followed by standard amide coupling.

  • In cross-coupling reactions , its direct application remains an area for further investigation. For predictable and efficient C-C or C-N bond formation, the use of its halogenated or boronic acid analogues is recommended.

  • The dehydration of the amide provides an efficient route to the corresponding nitrile, expanding its utility as a precursor to other functional groups.

Ultimately, the decision to employ this compound should be guided by a thorough understanding of its reactivity profile and a careful consideration of the available alternatives for each specific synthetic transformation.

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  • Recent developments in dehydration of primary amides to nitriles. (n.d.). RSC Publishing. Retrieved from [Link]

  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). SpringerLink. Retrieved from [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Retrieved from [Link]

  • (n.d.). Preparation of Methyl N-Substituted Carbamates from Amides Through N-Chloroamides. ResearchGate. Retrieved from [Link]

  • Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. (2013, March 21). PubMed. Retrieved from [Link]

  • (n.d.). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. ResearchGate. Retrieved from [Link]

  • (2011). Methyl 4-[(Benzoylamino)methoxy]benzoate. ResearchGate. Retrieved from [Link]

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The Strategic Role of Linkers in PROTAC Design: A Comparative Analysis of Methyl 4-Carbamoylbenzoate-Based Scaffolds and Other Common Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

SOUTH SAN FRANCISCO, CA – January 12, 2026 – In the rapidly advancing field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has evolved into a multi-parameter optimization challenge. While the selection of ligands for the protein of interest (POI) and the E3 ubiquitin ligase is crucial, the linker connecting these two moieties is now widely recognized as a critical determinant of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides a detailed comparison of various linker classes, with a special focus on the potential utility of rigid aromatic scaffolds, exemplified by methyl 4-carbamoylbenzoate derivatives, versus commonly employed flexible and other rigid linkers.

The PROTAC Mechanism: A Symphony of Proximity

PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase.[3][4] This induced proximity leads to the formation of a ternary complex (POI-PROTAC-E3 ligase), facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.[5][6] The linker's role in this process is far from passive; it dictates the geometry and stability of the ternary complex, which are paramount for efficient ubiquitination.[7][]

The following diagram illustrates the fundamental mechanism of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The PROTAC-mediated protein degradation cycle.

A Comparative Overview of PROTAC Linkers

The choice of linker significantly impacts a PROTAC's physicochemical properties and biological activity. Linkers can be broadly categorized into flexible and rigid types, each with distinct advantages and disadvantages.[7][9]

Linker TypeRepresentative ExamplesKey CharacteristicsAdvantagesDisadvantages
Flexible Linkers Alkyl chains, Polyethylene Glycol (PEG) chainsHigh conformational flexibility, linear structure.[7]Synthetically accessible, can accommodate various ternary complex geometries. PEG linkers enhance solubility.[1][7]High flexibility can lead to an entropic penalty upon binding. Alkyl chains are hydrophobic, potentially reducing solubility. PEG linkers may have lower metabolic stability.[1][2]
Rigid Linkers Phenyl rings, piperazine/piperidine, alkynes, triazoles.[1][7]Conformational restriction, defined spatial orientation.Can pre-organize the PROTAC for optimal ternary complex formation, potentially improving potency and selectivity. Can enhance metabolic stability.[7][9]More synthetically challenging. Lack of flexibility may hinder productive ternary complex formation for some targets.[7]
Aromatic Linkers This compound derivatives , Phenyl, BenzylPlanar and rigid structure. Delocalized π-electrons.[1]Can improve linker stability and participate in non-covalent interactions (e.g., π-π stacking) to stabilize the ternary complex.[1] Can be used to fine-tune the linker length and geometry.[1]May increase hydrophobicity, potentially impacting solubility and permeability.[]

The Case for Aromatic Linkers: A Focus on this compound Scaffolds

While direct comparative studies featuring this compound as a PROTAC linker are not extensively available in the public domain, we can infer its potential performance based on the known properties of aromatic linkers. Aromatic linkers, such as those based on a substituted benzoate core, offer a degree of rigidity that can be advantageous in PROTAC design.[1][9] This rigidity can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty associated with the binding of flexible linkers.[3]

Furthermore, the aromatic ring of a this compound-based linker can engage in π-π stacking interactions with aromatic residues on the surface of the POI or the E3 ligase, which could further stabilize the ternary complex.[1] The carbamoyl and methyl ester groups also provide opportunities for hydrogen bonding and can be synthetically modified to tune the linker's properties and attachment points.

However, the introduction of an aromatic ring can also increase the planarity and hydrophobicity of the PROTAC, which may negatively impact its aqueous solubility and cell permeability.[] Therefore, the optimal design of a PROTAC utilizing a this compound-based linker would likely involve a careful balance of rigidity and solubility, possibly through the incorporation of polar functional groups or short, flexible chains appended to the aromatic core.

Experimental Evaluation of PROTAC Performance

A comprehensive evaluation of a novel PROTAC, irrespective of the linker used, involves a battery of in vitro and cellular assays to determine its efficacy and drug-like properties. The following are key experimental protocols used in the field.

Protein Degradation Assessment by Western Blotting

This is the gold-standard assay to directly measure the reduction of the target protein levels in cells following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and heat to denature the proteins. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the POI, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[11]

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to a vehicle-treated control.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis (Degradation %) I->J

Caption: A streamlined workflow for Western Blot analysis of PROTAC-mediated protein degradation.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to quantify this interaction.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is a high-throughput method to detect and quantify the formation of the POI-PROTAC-E3 ligase complex.[12][]

Protocol:

  • Reagent Preparation: Use a recombinant tagged POI (e.g., GST-tagged) and a tagged E3 ligase (e.g., FLAG-tagged). Prepare a serial dilution of the PROTAC.

  • Assay Reaction: In a microplate, incubate the POI, E3 ligase, and PROTAC at various concentrations.[12]

  • Bead Incubation: Add AlphaLISA acceptor beads conjugated with an antibody against one tag (e.g., anti-GST) and donor beads conjugated with an antibody against the other tag (e.g., anti-FLAG).[12]

  • Signal Detection: If a ternary complex is formed, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light at 615 nm. The signal is measured on a plate reader.[12]

  • Data Analysis: A bell-shaped curve is typically observed when plotting the AlphaLISA signal against the PROTAC concentration, which is characteristic of the "hook effect" in ternary complex formation.[14]

Cellular Permeability Assessment

For a PROTAC to be effective, it must be able to cross the cell membrane to reach its intracellular target.

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive membrane permeability.[15][16]

Protocol:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[15][17]

  • Assay Setup: The filter plate (donor compartment) is placed in a 96-well plate containing buffer (acceptor compartment). The PROTAC solution is added to the donor wells.[16][18]

  • Incubation: The plate sandwich is incubated for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.[16][18]

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined, typically by LC-MS/MS.[16]

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the compound concentrations and assay parameters.[18]

Conclusion

The linker is a pivotal component in PROTAC design, and its careful optimization is essential for developing potent and drug-like protein degraders. While flexible linkers like PEG and alkyl chains have been widely used due to their synthetic tractability, there is a growing interest in more rigid scaffolds, including aromatic linkers, to enhance potency, selectivity, and pharmacokinetic properties.[7][9] Although specific comparative data for this compound-based linkers is limited, the principles of aromatic linker design suggest that such scaffolds could offer advantages in terms of pre-organizing the PROTAC for efficient ternary complex formation. Future research involving the synthesis and rigorous experimental evaluation of PROTACs with diverse linker architectures will be crucial to fully elucidate the structure-activity relationships that govern their efficacy.

References

A comprehensive list of references is available upon request.

Sources

A Researcher's Guide to Structural Elucidation: A Comparative Analysis Focused on Methyl 4-carbamoylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug development and materials science, an unambiguous understanding of a molecule's three-dimensional architecture is not merely academic—it is the bedrock upon which innovation is built. The spatial arrangement of atoms dictates a compound's physical properties, its interactions with biological targets, and ultimately, its function. Methyl 4-carbamoylbenzoate, a molecule featuring key functional groups relevant to medicinal chemistry, serves as an exemplary subject for a comparative exploration of the analytical techniques available for structural determination. This guide offers an in-depth, field-proven perspective on these methods, moving beyond procedural lists to explain the critical reasoning behind experimental choices.

The Definitive Answer: Single-Crystal X-ray Diffraction

The Crystallographic Workflow: A Self-Validating Experimental Cascade

The process of determining a crystal structure is a rigorous, multi-step workflow with inherent checkpoints that ensure the integrity of the final model.

Crystallographic Workflow cluster_Preparation Crystal Growth cluster_DataCollection Data Collection cluster_StructureSolution Structure Solution & Refinement A High-Purity Sample B Solvent Selection A->B C Crystallization (Vapor Diffusion, Slow Evaporation) B->C D Crystal Mounting & Screening C->D Suitable Single Crystal E X-ray Diffraction D->E F Data Integration & Scaling E->F G Phase Determination (Direct Methods, Patterson) F->G H Model Building & Refinement G->H I Validation H->I J Validated Crystal Structure I->J Final Structural Model (CIF) HRMS Workflow A Sample Infusion B Ionization (e.g., ESI, APCI) A->B C Mass Analysis (e.g., TOF, Orbitrap) B->C D Detection C->D E Data Processing D->E F Elemental Composition E->F Accurate Mass Measurement

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 4-carbamoylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, meticulous laboratory practice is paramount. This extends beyond the synthesis and analysis of novel compounds to their responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-carbamoylbenzoate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in chemical hygiene.

Understanding the Compound: Hazard Identification and Risk Assessment

This compound is a chemical intermediate that requires careful handling. While a comprehensive toxicological profile may not be available, it is prudent to treat this compound with the caution afforded to all laboratory chemicals. A thorough risk assessment is the foundational step for safe disposal.

Key Hazard Considerations:

  • Health Hazards: While specific data for this compound is limited, related compounds can cause skin, eye, and respiratory tract irritation.[1][2] It is essential to handle this chemical in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE).

  • Environmental Hazards: The environmental impact of this compound has not been fully elucidated.[3] However, good laboratory practice dictates that chemical waste should not be released into the environment.[4][5][6]

  • Reactivity: Information on the specific reactivity of this compound is not extensively detailed in the provided search results. However, general principles of chemical safety suggest avoiding contact with strong oxidizing agents, acids, and bases unless a specific reaction is intended and controlled.

Table 1: Key Safety and Handling Information for this compound

PropertyInformationSource
Primary Route of Entry Inhalation, skin contact, eye contact, ingestion.[1][2]
Recommended PPE Safety glasses or goggles, chemical-resistant gloves, lab coat.[7][8]
Engineering Controls Use in a well-ventilated area, preferably a chemical fume hood.[9]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[2][10]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[1][1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with compliant removal by a certified hazardous waste contractor. The following workflow provides a clear and logical sequence of actions.

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 Waste Accumulation & Disposal A Step 1: Waste Characterization Is the waste contaminated with this compound? B Step 2: Segregation Isolate from incompatible waste streams. A->B Yes C Step 3: Containerization Use a designated, properly labeled, and sealed waste container. B->C D Step 4: Accumulation Store in a designated Satellite Accumulation Area (SAA). C->D E Step 5: Documentation Maintain an accurate waste log. D->E F Step 6: Professional Disposal Arrange for pickup by a licensed hazardous waste contractor. E->F

Sources

Mastering Safety: A Researcher's Guide to Handling Methyl 4-carbamoylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked with a commitment to safety. This guide provides essential, immediate, and actionable intelligence on the safe handling of Methyl 4-carbamoylbenzoate (CAS 6757-31-9). Moving beyond a simple checklist, this document delves into the rationale behind each safety protocol, empowering you to work with confidence and precision.

Understanding the Hazard Landscape of this compound

This compound, a member of the benzoate and carbamate families, presents a nuanced hazard profile that demands a precautionary approach. While some sources may classify it as non-hazardous for transport, a deeper look into its potential health effects reveals cause for diligent safety measures. Potential hazards associated with this compound and related carbamates include skin and eye irritation, and suspected long-term effects such as genetic defects, carcinogenicity, and reproductive harm.[1] Therefore, all handling procedures must be executed with the assumption of these potential risks.

Hazard Identification Summary:

Hazard TypeDescriptionPrimary Exposure Routes
Acute Health Hazards May cause irritation to the skin, eyes, and respiratory tract.Inhalation of dust, skin contact, eye contact.
Chronic Health Hazards Suspected of causing genetic defects, cancer, and reproductive harm.[1]Repeated or prolonged inhalation or skin contact.
Physical Hazards As a powder, it can become airborne, increasing the risk of inhalation.N/A
Environmental Hazards May be harmful to aquatic life.Improper disposal.
The Core of Protection: Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is your first and most critical line of defense against exposure to this compound. The following recommendations are based on a comprehensive assessment of potential hazards.

Recommended PPE for Handling this compound:

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended).Provides a barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous powders to prevent exposure in case of a tear in the outer glove.
Eye Protection Chemical safety goggles. A face shield should be worn in conjunction with goggles when there is a risk of splashing or significant dust generation.Protects the eyes from airborne particles and accidental splashes.
Respiratory Protection A NIOSH-approved N95 dust mask or higher (e.g., a half-mask respirator with P100 cartridges) should be used, especially when handling larger quantities or when adequate engineering controls are not available.Prevents the inhalation of fine powders, which is a primary route of exposure.
Body Protection A fully-buttoned laboratory coat.Protects the skin and personal clothing from contamination.

PPE Donning and Doffing Workflow:

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (Outer Pair Last) don3->don4 doff1 1. Outer Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Respirator doff4->doff5

Caption: Sequential workflow for donning and doffing PPE.

Operational Blueprint: Safe Handling and Disposal

A systematic approach to handling and disposal is paramount to minimizing exposure and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible.[2][3][4]

    • Assemble all necessary equipment and reagents before starting work to minimize movement and potential for spills.

  • Weighing and Transfer:

    • Handle the solid powder in a fume hood to control dust.

    • Use anti-static weighing paper or a weighing boat.

    • Carefully transfer the powder to your reaction vessel, avoiding the creation of dust clouds.

  • During the Experiment:

    • Keep all containers of this compound tightly sealed when not in use.[2][3]

    • Avoid eating, drinking, or applying cosmetics in the laboratory.[5][6]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[2][4][5]

  • Spill Management:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a sealed container for proper disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and other disposable labware) should be placed in a clearly labeled, sealed hazardous waste container.

    • Unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated, well-ventilated area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.

Chemical Waste Disposal Workflow:

Disposal_Workflow start Experiment Complete waste_gen Generate Contaminated Waste (Gloves, Paper, etc.) start->waste_gen excess_chem Unused Methyl 4-carbamoylbenzoate start->excess_chem solid_waste Place in Labeled Hazardous Solid Waste Container waste_gen->solid_waste seal_container Seal Waste Container solid_waste->seal_container chem_waste Dispose as Hazardous Chemical Waste excess_chem->chem_waste chem_waste->seal_container storage Store in Designated Waste Area seal_container->storage ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup end Proper Disposal ehs_pickup->end

Caption: Step-by-step process for the safe disposal of chemical waste.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.